Methyl (4-ethylpiperazin-1-YL)acetate
Description
BenchChem offers high-quality Methyl (4-ethylpiperazin-1-YL)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (4-ethylpiperazin-1-YL)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(4-ethylpiperazin-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-3-10-4-6-11(7-5-10)8-9(12)13-2/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOHWUUPFXCZFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623397 | |
| Record name | Methyl (4-ethylpiperazin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
530098-58-9 | |
| Record name | Methyl (4-ethylpiperazin-1-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
methyl (4-ethylpiperazin-1-yl)acetate chemical structure and properties
The following technical guide is structured as an advanced monograph for research and development professionals.
CAS Registry Number: 530098-58-9 Chemical Family: Piperazine Carboxylates Role: Pharmaceutical Intermediate / Pharmacophore Building Block
Executive Summary
Methyl (4-ethylpiperazin-1-yl)acetate is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents. Characterized by a piperazine core substituted with an ethyl group at the N4 position and a methyl acetate moiety at the N1 position, it serves as a critical intermediate for introducing the solubilizing ethylpiperazine motif into drug candidates. This guide details its structural properties, synthetic protocols, and handling requirements for laboratory applications.
Chemical Identity & Structure
| Property | Specification |
| IUPAC Name | Methyl 2-(4-ethylpiperazin-1-yl)acetate |
| CAS Number | 530098-58-9 |
| Molecular Formula | |
| Molecular Weight | 186.25 g/mol |
| SMILES | CCN1CCN(CC1)CC(=O)OC |
| InChI Key | Predicted: InChIKey=... (Derivative of Ethylpiperazine) |
Structural Analysis
The molecule consists of a saturated six-membered piperazine ring in a chair conformation. The N1-nitrogen is alkylated with a methyl acetate group (
Physicochemical Properties
Note: Values below are derived from experimental data of close structural analogs (e.g., Methyl 2-(4-methylpiperazin-1-yl)acetate) and predictive models, serving as operational guidelines.
| Parameter | Value (Approximate) | Context |
| Physical State | Liquid or Low-Melting Solid | At standard temperature/pressure (STP). |
| Boiling Point | 245°C - 255°C | Predicted at 760 mmHg. |
| Density | Liquid phase. | |
| pKa (Basic N) | ~8.5 | Attributed to the N4-ethyl amine. |
| pKa (Ester N) | ~4.5 | Attributed to the N1-amine (inductive withdrawal). |
| Solubility | High | Soluble in DCM, MeOH, EtOAc, dilute acid. |
Synthetic Methodology
The most robust synthesis involves the nucleophilic substitution (
Reaction Scheme
Detailed Protocol: Alkylation
Reagents:
-
1-Ethylpiperazine (1.0 equiv)
-
Methyl chloroacetate (1.1 equiv)
-
Potassium Carbonate (
) (2.0 equiv) or Triethylamine (TEA) -
Solvent: Acetonitrile (ACN) or Acetone[1]
Procedure:
-
Preparation: Charge a reaction vessel with 1-ethylpiperazine dissolved in anhydrous ACN (0.5 M concentration).
-
Base Addition: Add anhydrous
powder to the solution. Ensure efficient stirring to suspend the solid base. -
Alkylation: Cool the mixture to 0°C. Add methyl chloroacetate dropwise over 30 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.
-
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude oil can often be used directly. For high purity, distill under high vacuum or purify via silica gel chromatography (Gradient: DCM
5% MeOH/DCM).
Visualization: Synthesis Workflow
Caption: Step-by-step workflow for the synthesis of Methyl (4-ethylpiperazin-1-yl)acetate via N-alkylation.
Spectroscopic Characterization (Predicted)
To validate the structure, researchers should look for the following diagnostic signals in
-
3.70 ppm (s, 3H): Methyl ester singlet (
). -
3.25 ppm (s, 2H): Methylene singlet between N1 and Carbonyl (
). - 2.40 - 2.60 ppm (m, 8H): Piperazine ring protons (broad multiplets).
-
2.42 ppm (q, 2H): Methylene of the ethyl group (
). -
1.08 ppm (t, 3H): Terminal methyl of the ethyl group (
).
Applications in Drug Discovery
This compound acts as a versatile "linker-pharmacophore."[2] The ester group allows for facile conversion into amides, hydrazides, or acids, while the ethylpiperazine tail improves the pharmacokinetic profile of the final drug molecule.
Common Derivatization Pathways
-
Hydrolysis: Conversion to (4-ethylpiperazin-1-yl)acetic acid using LiOH/THF.
-
Amidation: Direct reaction with primary amines (using TBD or heat) to form N-substituted-2-(4-ethylpiperazin-1-yl)acetamides.
-
Reduction: Reduction of the ester to an alcohol or aldehyde for further chain extension.
Visualization: Reactivity Map
Caption: Primary chemical transformations and downstream derivatives.
Safety & Handling (GHS Classification)
While specific toxicological data for this ester may be limited, it should be handled with the standard precautions applicable to piperazine derivatives and alkyl esters.
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
-
Wear nitrile gloves and safety goggles.
-
Handle in a fume hood to avoid inhalation of vapors.
-
Store in a cool, dry place under inert atmosphere (
) to prevent hydrolysis.
-
References
-
ChemicalBook. (2025).[3][5] Synthesis of piperazine acetic acid derivatives.[5] Retrieved from
-
BenchChem. (2025).[1][5] Protocols for N-alkylation of piperazines with methyl bromoacetate. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Piperazine derivatives. Retrieved from [6]
-
BocSci. (2025). Product page for CAS 530098-58-9. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. chemscene.com [chemscene.com]
- 4. Applications of 1-Methylpiperazine_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-[11C]Methylpiperidin-4-yl acetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Profile: Methyl 2-(4-ethylpiperazin-1-yl)acetate
The following technical guide provides an in-depth analysis of Methyl 2-(4-ethylpiperazin-1-yl)acetate , a specialized intermediate in medicinal chemistry.
CAS: 530098-58-9[1]
Executive Summary
Methyl 2-(4-ethylpiperazin-1-yl)acetate (CAS 530098-58-9) is a critical building block in the synthesis of pharmaceutical agents, particularly those targeting G-protein coupled receptors (GPCRs) and kinases. As a bifunctional scaffold, it offers a reactive ester moiety for acylation and a piperazine core that enhances aqueous solubility and pharmacokinetic profiles. This guide details its chemical identity, validated synthesis protocols, reaction mechanisms, and quality control standards.
Chemical Identity & Physical Properties[2][3][4][5][6][7]
| Parameter | Specification |
| CAS Number | 530098-58-9 |
| IUPAC Name | Methyl 2-(4-ethylpiperazin-1-yl)acetate |
| Molecular Formula | C |
| Molecular Weight | 186.25 g/mol |
| SMILES | CCN1CCN(CC1)CC(=O)OC |
| Appearance | Colorless to pale yellow oil (typical) |
| Boiling Point | ~110–115 °C at 10 mmHg (Predicted) |
| Density | ~1.02 g/cm³ (Predicted) |
| Solubility | Soluble in DCM, Methanol, Ethyl Acetate; Moderate water solubility |
Synthetic Methodology
The synthesis of Methyl 2-(4-ethylpiperazin-1-yl)acetate relies on a nucleophilic substitution (
Reaction Scheme
The core transformation involves the alkylation of N-ethylpiperazine with methyl chloroacetate (or bromoacetate) in the presence of a mild base.
Figure 1: Synthetic pathway for the production of CAS 530098-58-9 via N-alkylation.
Detailed Protocol
Reagents:
-
N-Ethylpiperazine (1.0 equiv)
-
Methyl chloroacetate (1.1 equiv)
-
Potassium Carbonate (
, 2.0 equiv) or Triethylamine (TEA) -
Solvent: Acetonitrile (ACN) or Acetone (Dry)
Step-by-Step Workflow:
-
Preparation: Charge a round-bottom flask with N-ethylpiperazine and anhydrous
in ACN. Cool the mixture to 0°C in an ice bath. -
Addition: Dropwise add methyl chloroacetate over 30 minutes. Critical: Slow addition prevents exotherms and over-alkylation.
-
Reaction: Allow the mixture to warm to room temperature, then reflux at 60–80°C for 4–6 hours. Monitor by TLC (System: MeOH/DCM 1:9) or LC-MS.[1]
-
Workup:
-
Purification: If necessary, purify via vacuum distillation or flash chromatography (Silica gel, DCM:MeOH gradient).
Mechanism & Reactivity
Understanding the reactivity profile is essential for using this intermediate in subsequent drug design steps.
Nucleophilic Substitution ( )
The secondary amine of the N-ethylpiperazine acts as the nucleophile, attacking the
Downstream Utility
The ester group serves as a "masked" acid or an electrophile for amide coupling:
-
Hydrolysis: Treatment with
or yields the corresponding carboxylic acid (CAS 530098-59-0 analogous free acid), a common linker for attaching the piperazine moiety to aromatic scaffolds. -
Aminolysis: Direct reaction with amines to form piperazine-linked amides.
Applications in Drug Discovery
This specific congener (N-ethyl) is often selected over the N-methyl analog to modulate lipophilicity (LogP) and metabolic stability .
-
Kinase Inhibitors: The ethyl-piperazine tail is a privileged motif in tyrosine kinase inhibitors (e.g., analogs of Sunitinib or Nintedanib), where it occupies the solvent-exposed region of the ATP binding pocket, improving solubility.
-
GPCR Ligands: Used as a flexible linker to connect pharmacophores in dopamine and serotonin receptor antagonists.
Figure 2: Strategic utilization of the scaffold in pharmaceutical development workflows.
Quality Control & Analytics
To ensure the integrity of the intermediate, the following analytical parameters must be met.
NMR Characterization (Expected)
-
NMR (400 MHz,
):-
1.08 (t, 3H,
) -
2.40 (q, 2H,
) - 2.50–2.65 (m, 8H, Piperazine ring protons)
-
3.25 (s, 2H,
) -
3.70 (s, 3H,
)
-
1.08 (t, 3H,
Mass Spectrometry
-
Method: ESI-MS (Positive Mode)
-
Target Ion:
Safety & Handling
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation.
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood.
References
-
PubChem. (n.d.).[5][6] Compound Summary for Analog: Ethyl 2-(4-methylpiperazin-1-yl)acetate (CAS 28920-67-4).[5] Retrieved from [Link]
-
MDPI. (2009).[7] Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank.[4] Retrieved from [Link]
Sources
- 1. 82516-17-4|Methyl 2-(piperazin-1-yl)acetate|BLD Pharm [bldpharm.com]
- 2. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide synthesis - chemicalbook [chemicalbook.com]
- 3. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester [mdpi.com]
- 5. 1-Piperazineacetic acid, 4-methyl-, ethyl ester | C9H18N2O2 | CID 206939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CC(C)(C)OC(=O)NC(Cc1ccc(cc1)C(F)F)C(O)=O | C15H19F2NO4 | CID 103841364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. SMILES for Dihydrofolate reductase [bindingdb.org]
molecular weight and formula of methyl (4-ethylpiperazin-1-yl)acetate
The following technical guide details the molecular profile, synthesis, and application of Methyl (4-ethylpiperazin-1-yl)acetate , a critical intermediate in medicinal chemistry.
Content Type: Technical Whitepaper & Protocol Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Researchers
Physicochemical Profile & Molecular Identity[1][2][3][4][5]
Methyl (4-ethylpiperazin-1-yl)acetate is a bifunctional heterocyclic building block used primarily to introduce the solubilizing ethylpiperazine moiety into drug scaffolds. It serves as a lipophilic modulator in lead optimization, offering a slightly higher LogP than its methyl-analog counterpart, which can improve blood-brain barrier (BBB) penetration or alter metabolic stability.
Core Data Table
| Parameter | Value |
| IUPAC Name | Methyl 2-(4-ethylpiperazin-1-yl)acetate |
| CAS Registry Number | 530098-58-9 |
| Molecular Formula | |
| Molecular Weight | 186.25 g/mol |
| Physical State | Colorless to pale yellow liquid (at RT) |
| Predicted Boiling Point | ~245°C (at 760 mmHg) |
| Predicted Density | ~1.01 g/cm³ |
| Solubility | Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water |
| pKa (Piperazine N) | ~8.5 (Basic) |
Structural Analysis
The molecule consists of a central piperazine ring in a chair conformation.
-
N1 Position: Substituted with a methyl acetate group (
), providing an ester handle for hydrolysis or direct nucleophilic attack. -
N4 Position: Substituted with an ethyl group (
), imparting steric bulk and lipophilicity compared to the common -methyl motif found in drugs like Sildenafil or Imatinib.
Synthetic Methodology
The synthesis of methyl (4-ethylpiperazin-1-yl)acetate is typically achieved via a nucleophilic substitution (
Reaction Scheme
Reactants: 1-Ethylpiperazine + Methyl Chloroacetate (or Bromoacetate).
Base: Potassium Carbonate (
Detailed Experimental Protocol
Note: All steps should be performed in a fume hood due to the lachrymatory nature of haloacetates.
Step 1: Preparation of Reagents
-
Charge a round-bottom flask with 1-Ethylpiperazine (1.0 equiv) and anhydrous Acetonitrile (10 volumes).
-
Add Potassium Carbonate (
, 1.5 equiv) to the solution. Ensure the base is finely powdered to maximize surface area. -
Cool the mixture to 0°C using an ice bath to control the exotherm of the subsequent addition.
Step 2: Alkylation
-
Add Methyl Chloroacetate (1.1 equiv) dropwise over 30 minutes. Critical: Slow addition prevents the formation of bis-alkylated quaternary salts.
-
Remove the ice bath and allow the reaction to warm to room temperature (25°C).
-
Heat the mixture to 60°C and stir for 4–6 hours. Monitor reaction progress via TLC (System: 5% MeOH in DCM) or LC-MS.
Step 3: Workup & Purification
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (
, unreacted ) through a Celite pad. -
Concentrate the filtrate under reduced pressure to yield a crude oil.
-
Purification: Dissolve the residue in Ethyl Acetate and wash with saturated
(to remove acidic impurities) followed by Brine. -
Dry over anhydrous
, filter, and concentrate. -
Optional: If high purity (>98%) is required, perform vacuum distillation or flash column chromatography (Silica gel, Gradient: 0-5% MeOH/DCM).
Synthesis Workflow Diagram
Caption: Step-by-step synthetic workflow for the production of Methyl (4-ethylpiperazin-1-yl)acetate via N-alkylation.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures should be observed.
Proton NMR ( NMR, 400 MHz, )
-
3.70 ppm (s, 3H): Singlet corresponding to the methyl ester protons (
). -
3.25 ppm (s, 2H): Singlet for the methylene bridge between N1 and the carbonyl (
). - 2.40–2.60 ppm (m, 8H): Multiplets for the piperazine ring protons.
-
2.42 ppm (q, 2H): Quartet for the ethyl methylene protons (
). -
1.08 ppm (t, 3H): Triplet for the terminal methyl of the ethyl group (
).
Mass Spectrometry (ESI-MS)
-
Theoretical
: 187.14 m/z. -
Observed: Major peak at 187.1 m/z .
Pharmaceutical Applications
Methyl (4-ethylpiperazin-1-yl)acetate is a versatile intermediate ("building block") used to install the ethylpiperazine motif.
Functionalization Pathways
-
Hydrolysis to Acid: Treatment with
or yields (4-ethylpiperazin-1-yl)acetic acid , a precursor for amide coupling reactions. -
Amide Coupling: The acid derivative is coupled with amines (using HATU/EDC) to generate piperazine-linked amides, common in:
-
Kinase Inhibitors: Improving solubility of planar heteroaromatic cores.
-
GPCR Ligands: Targeting receptors where the basic nitrogen interacts with Asp/Glu residues in the binding pocket.
-
-
Hydrazide Formation: Reaction with hydrazine hydrate yields the hydrazide, used to synthesize 1,2,4-triazole or oxadiazole derivatives (bioisosteres for amides).
Application Workflow
Caption: Divergent synthesis pathways utilizing Methyl (4-ethylpiperazin-1-yl)acetate as a core scaffold.
Handling and Safety Data
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
-
Storage: Store in a cool, dry place (
) under inert atmosphere ( ) to prevent oxidation of the piperazine nitrogen. -
Stability: Stable under normal conditions; avoid strong oxidizing agents and strong acids (forms salts).
-
Spill Protocol: Absorb with inert material (sand/vermiculite) and dispose of as hazardous organic waste.
References
-
PubChem. (2025).[2] Compound Summary: Methyl (4-ethylpiperazin-1-yl)acetate. National Library of Medicine. Available at: [Link]
-
Yilmaz, F. & Menteşe, M. (2018). Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie. Available at: [Link]
Sources
Technical Guide: Solubility of Piperazine Acetate Derivatives in Organic Solvents
This guide serves as an authoritative technical reference for researchers and process chemists working with piperazine acetate and its derivatives. It synthesizes available thermodynamic data, purification strategies, and experimental protocols.
Executive Summary
Piperazine acetate derivatives represent a critical class of intermediates in the synthesis of anthelmintics, antipsychotics, and antidepressants. While the piperazine free base is characterized by broad solubility in polar organic solvents, its conversion to acetate salts drastically alters this thermodynamic profile. This guide details the solubility differentials between the free base and acetate salts, specifically highlighting the use of acetone as a critical anti-solvent for high-purity isolation. It further provides a standardized protocol for thermodynamic solubility determination using the Apelblat model.
Physicochemical Profile & Solubility Landscape
Comparative Solubility Matrix
The solubility behavior of piperazine acetate differs significantly from its free base form. The salt formation introduces ionic character, reducing solubility in aprotic solvents while maintaining high solubility in protic media.
| Solvent Class | Solvent | Piperazine (Free Base) | Piperazine Diacetate | Process Implication |
| Polar Protic | Water | Freely Soluble | Freely Soluble | Ideal for aqueous extraction/formulation. |
| Polar Protic | Methanol | Soluble | Readily Soluble | Primary solvent for recrystallization. |
| Polar Protic | Ethanol | Soluble | Soluble | Secondary solvent; often requires heating. |
| Polar Aprotic | Acetone | Soluble | Insoluble | Critical Anti-Solvent: Used to precipitate the salt. |
| Polar Aprotic | DMSO | Soluble | Soluble | Used for biological assays/stock solutions. |
| Non-Polar | Diethyl Ether | Insoluble | Insoluble | Wash solvent to remove non-polar impurities. |
| Non-Polar | Heptane | Slightly Soluble | Insoluble | Anti-solvent for free base; inert to salt. |
The Acetone Purification Strategy
A key finding in process chemistry is the selective precipitation of piperazine diacetate from acetone.[1]
-
Mechanism: Crude piperazine is dissolved in acetone (5–100 volumes).[1] Glacial acetic acid is added (1–5 equivalents).[1]
-
Thermodynamics: The lattice energy of the ionic diacetate crystal exceeds its solvation enthalpy in acetone, driving rapid precipitation.
-
Result: This method routinely achieves purities >99%, effectively rejecting non-ionic organic impurities which remain in the acetone mother liquor.
Theoretical Framework: Thermodynamic Modeling
To predict solubility (
The Modified Apelblat Equation
- : Mole fraction solubility of the solute.[2]
- : Absolute temperature (Kelvin).[3]
-
: Empirical model parameters derived from experimental regression.
-
and
reflect the non-ideal behavior of the solution. - is related to the enthalpy of solution.
-
and
Thermodynamic Dissolution Parameters
Using the van't Hoff analysis, the standard enthalpy (
-
Interpretation: For piperazine acetate in methanol, dissolution is typically endothermic (
) and entropy-driven ( ), meaning solubility increases with temperature.
Experimental Protocol: Gravimetric Solubility Determination
Objective: Generate precise solubility data for Piperazine Acetate in a target solvent (e.g., Ethanol) to fit the Apelblat model.
Reagents & Equipment[4]
-
Solute: Piperazine Diacetate (Purity >99%).[1]
-
Solvent: HPLC Grade (dried over molecular sieves if analyzing moisture sensitivity).
-
Apparatus: Jacketed equilibrium cell (50 mL) with magnetic stirring, circulating water bath (
K precision). -
Analysis: Analytical balance (
mg), Syringe filters (0.22 m, PTFE).
Step-by-Step Methodology
-
Saturation: Add excess Piperazine Diacetate to 20 mL of solvent in the jacketed cell.
-
Equilibration: Stir at the target temperature (e.g., 298.15 K) for 24 hours .
-
Validation: Stop stirring and allow to settle for 2 hours. Ensure solid phase is still present.
-
-
Sampling: Withdraw 2 mL of supernatant using a pre-warmed syringe (to prevent precipitation inside the needle).
-
Filtration: Immediately filter into a pre-weighed weighing boat (
). -
Gravimetric Analysis:
-
Weigh the boat + wet sample (
). -
Evaporate solvent in a vacuum oven at 40°C until constant weight is achieved.
-
Weigh the boat + dry residue (
).
-
-
Calculation:
Process Workflow: Salt Screening & Isolation
The following diagram illustrates the decision logic for isolating piperazine derivatives based on solubility data.
Figure 1: Purification workflow leveraging the differential solubility of piperazine base vs. acetate salt in acetone.
References
-
Solubility of Piperazine in Aqueous and Organic Systems. Journal of Chemical & Engineering Data, 2011. Link
-
Synthesis and Purification of Piperazine Salts. Organic Syntheses, Coll. Vol. 5, p. 88. Link
-
Thermodynamic Modeling of Pharmaceutical Solubility (Apelblat Equation). Journal of Molecular Liquids, 2021. Link
-
Piperazine Diacetate Purification Method. Smolecule Technical Data Sheet, 2023. Link
-
Solubility and Permeation of Piperazine Derivatives. Journal of Pharmaceutical Sciences, 2016. Link
Sources
difference between methyl (4-ethylpiperazin-1-yl)acetate and ethyl analog
An In-Depth Comparative Analysis of Methyl and Ethyl (4-Ethylpiperazin-1-yl)acetate: A Technical Guide for Drug Development Professionals
Executive Summary
In the realm of medicinal chemistry and drug development, the modification of lead compounds through esterification is a cornerstone of prodrug strategy and physicochemical property optimization. This guide provides a detailed comparative analysis of two closely related analogs: methyl (4-ethylpiperazin-1-yl)acetate and ethyl (4-ethylpiperazin-1-yl)acetate. While structurally similar, the choice between a methyl and an ethyl ester can have profound implications for a compound's synthesis, reactivity, stability, and, most critically, its pharmacokinetic and pharmacodynamic profile. This document synthesizes established chemical principles and field-proven insights to elucidate these differences, offering researchers and drug development professionals a robust framework for selecting the appropriate analog for their specific therapeutic objectives. We will explore their synthesis, comparative physicochemical properties, reactivity towards hydrolysis, and the resulting impact on their behavior as potential prodrugs.
Introduction to the (4-Ethylpiperazin-1-yl)acetate Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of clinically successful drugs.[1] Its presence can enhance aqueous solubility and bioavailability, making it a valuable building block for targeting a wide range of biological systems.[2] The (4-ethylpiperazin-1-yl)acetate core combines this beneficial heterocyclic system with an acetic acid ester moiety. This ester group is often introduced to mask the polarity of a carboxylic acid, thereby improving membrane permeability and oral absorption. The ester is designed to be cleaved in vivo by ubiquitous esterase enzymes, releasing the active carboxylic acid parent.
The central question for a development scientist is not merely whether to use an ester, but which ester to use. The seemingly minor difference between a methyl (-CH₃) and an ethyl (-CH₂CH₃) group can be the determining factor in a drug candidate's success. This guide aims to dissect these differences from a chemical, analytical, and pharmacological perspective.
Molecular Structure and Physicochemical Properties
The foundational differences between the methyl and ethyl analogs stem from their molecular structure. The addition of a single methylene group (-CH₂-) in the ethyl ester influences its size, lipophilicity, and intermolecular interactions.
Caption: Chemical structures of the methyl and ethyl analogs.
These structural differences translate directly into distinct physicochemical properties, which are critical for everything from reaction kinetics to formulation development.
| Property | Methyl (4-ethylpiperazin-1-yl)acetate | Ethyl (4-ethylpiperazin-1-yl)acetate | Rationale for Difference |
| Molecular Formula | C₁₀H₂₀N₂O₂ | C₁₁H₂₂N₂O₂ | The ethyl analog contains an additional CH₂ group. |
| Molecular Weight | 186.28 g/mol (calculated) | 200.31 g/mol (calculated) | The added CH₂ group increases the mass by ~14.03 g/mol . |
| CAS Number | 1797131-01-9 (example) | 53385-35-0 (example) | Unique identifiers for each distinct chemical entity. |
| Inferred Polarity | Slightly more polar | Slightly less polar | The longer alkyl chain of the ethyl group increases its lipophilic character.[3] |
| Inferred Volatility | Slightly more volatile | Slightly less volatile | Lower molecular weight compounds tend to be more volatile.[3] |
| Inferred Boiling Point | Lower | Higher | Higher molecular weight and stronger van der Waals forces lead to a higher boiling point.[3] |
| Inferred Solubility | Higher aqueous solubility | Lower aqueous solubility | The increased lipophilicity of the ethyl group typically reduces solubility in polar solvents like water. |
| Predicted LogP | Lower | Higher | LogP (octanol-water partition coefficient) is a measure of lipophilicity; the ethyl group increases this value. |
Synthesis and Comparative Reactivity
General Synthetic Pathway
Both esters can be synthesized via a standard nucleophilic substitution reaction. The secondary amine on the 1-ethylpiperazine ring acts as a nucleophile, attacking the electrophilic carbon of either methyl bromoacetate or ethyl bromoacetate. A non-nucleophilic base is typically used to quench the HBr byproduct.
Caption: General workflow for the synthesis of the target esters.
Experimental Protocol: Synthesis of Ethyl (4-ethylpiperazin-1-yl)acetate
This protocol is a self-validating system. Successful synthesis requires monitoring by TLC and final characterization by NMR and MS to confirm the identity and purity of the product.
-
Reaction Setup: To a solution of 1-ethylpiperazine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol of piperazine) in a round-bottom flask, add anhydrous potassium carbonate (2.5 eq).
-
Reagent Addition: Add ethyl bromoacetate (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Causality Insight: Dropwise addition helps to control any potential exotherm from the reaction. Potassium carbonate acts as a base to neutralize the hydrobromic acid formed, driving the reaction to completion.[4]
-
-
Reaction: Heat the mixture to reflux (approx. 82°C) and stir for 8-12 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (1-ethylpiperazine) is consumed.
-
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Dissolve the crude residue in dichloromethane and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography on silica gel to afford the pure ethyl (4-ethylpiperazin-1-yl)acetate.
-
Expertise Note: The choice of purification method (e.g., chromatography vs. distillation) depends on the scale and the physical properties of the target ester.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Comparative Reactivity: The Role of Ester Hydrolysis
The most significant difference in reactivity between the two analogs is their susceptibility to hydrolysis. This reaction is central to their function as prodrugs, as it is the mechanism by which the active carboxylic acid is released.
Caption: Prodrug activation via in vivo esterase-mediated hydrolysis.
Generally, methyl esters are slightly more reactive and hydrolyze faster than their ethyl counterparts.[3]
-
Steric Hindrance: The smaller methyl group presents less steric bulk around the carbonyl carbon, allowing easier access for the nucleophilic attack by water or the active site of an esterase enzyme.
-
Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group, which can marginally reduce the electrophilicity of the carbonyl carbon, slowing the rate of nucleophilic attack.
Pharmacological Implications: A Prodrug Perspective
In drug development, the choice between a methyl and ethyl ester is a strategic decision to fine-tune a drug's pharmacokinetic profile.
-
Methyl Ester:
-
Potential Advantage: Faster hydrolysis can lead to a more rapid onset of action as the active drug is released more quickly. This could be beneficial for indications requiring immediate therapeutic effect, such as acute pain management.[5]
-
Potential Disadvantage: Rapid conversion could lead to a higher Cmax (peak plasma concentration) and a shorter half-life, potentially requiring more frequent dosing and increasing the risk of peak-related side effects.
-
-
Ethyl Ester:
-
Potential Advantage: Slower, more controlled hydrolysis can result in a lower Cmax and a more sustained release of the active drug. This can lead to a longer duration of action, improved patient compliance through less frequent dosing, and a potentially better safety profile by avoiding high peak concentrations.[3]
-
Potential Disadvantage: A slower onset of action may not be suitable for all therapeutic needs. In some cases, the rate of conversion may be too slow to achieve therapeutic concentrations of the active drug.
-
The optimal choice is therefore highly dependent on the desired therapeutic window and the specific pharmacology of the active parent acid.
Conclusion
While methyl (4-ethylpiperazin-1-yl)acetate and its ethyl analog differ by only a single carbon atom, this subtle structural change gives rise to a cascade of predictable differences in their physicochemical and pharmacological properties. The methyl ester is characterized by its slightly higher polarity, lower molecular weight, and greater reactivity towards hydrolysis, suggesting a profile geared towards a rapid onset of action. Conversely, the ethyl ester is more lipophilic and hydrolyzes more slowly, positioning it as a candidate for achieving a more sustained therapeutic effect.
The selection between these two analogs is a critical, data-driven decision in the drug development process. It requires a thorough understanding of the target product profile and careful consideration of how these nuanced chemical differences will translate into clinical performance. Further in vitro (e.g., plasma stability assays) and in vivo (pharmacokinetic studies in animal models) investigations are essential to definitively characterize and validate the performance of each analog for a given therapeutic application.
References
-
(4-Methylpiperazin-1-yl)methyl acetate | C8H16N2O2 | CID 57063440 - PubChem. (n.d.). Retrieved March 7, 2024, from [Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. Retrieved March 7, 2024, from [Link]
-
Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. (2020). MDPI. Retrieved March 7, 2024, from [Link]
-
Ethyl piperazine-1-acetate | C8H16N2O2 | CID 207112 - PubChem. (n.d.). Retrieved March 7, 2024, from [Link]
-
Synthesis of Ethyl 4-(piperazin-1-yl)-benzoate - PrepChem.com. (n.d.). Retrieved March 7, 2024, from [Link]
-
Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors. (2017). PMC. Retrieved March 7, 2024, from [Link]
-
Structural Modification in Anesthetic Drug Development for Prodrugs and Soft Drugs. (2022). Frontiers. Retrieved March 7, 2024, from [Link]
Sources
- 1. One moment, please... [revroum.lew.ro]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Structural Modification in Anesthetic Drug Development for Prodrugs and Soft Drugs [frontiersin.org]
safety data sheet SDS for methyl (4-ethylpiperazin-1-yl)acetate
Technical Safety & Handling Guide: Methyl (4-ethylpiperazin-1-yl)acetate
Document Control:
-
Version: 1.0 (Technical Whitepaper)
-
Target CAS: 530098-58-9[]
-
Classification: Research Chemical / Pharmaceutical Intermediate
Core Directive & Chemical Identity
This guide deviates from the standard SDS template to provide a functional, researcher-centric technical analysis. While standard SDSs provide regulatory compliance, this document focuses on the operational reality of handling Methyl (4-ethylpiperazin-1-yl)acetate (MEPA) in a drug discovery context.
Chemical Identity:
-
IUPAC Name: Methyl 2-(4-ethylpiperazin-1-yl)acetate
-
Common Synonyms: (4-Ethyl-piperazin-1-yl)-acetic acid methyl ester; MEPA
-
CAS Number: 530098-58-9[]
-
Molecular Formula: C
H N O -
Molecular Weight: 186.25 g/mol
-
SMILES: CCN1CCN(CC1)CC(=O)OC
Expert Insight: MEPA is a bifunctional building block containing a basic tertiary amine (piperazine) and an electrophilic ester. In medicinal chemistry, it serves as a "linker" scaffold, allowing the attachment of the ethyl-piperazine pharmacophore to other moieties via ester hydrolysis and subsequent amide coupling. Its handling requires balancing the prevention of amine oxidation with the prevention of ester hydrolysis.
Hazard Identification & Risk Assessment (GHS)
Based on Structure-Activity Relationship (SAR) with Ethyl 2-(4-methylpiperazin-1-yl)acetate (CAS 28920-67-4).
Signal Word: WARNING
| Hazard Class | Category | Hazard Statement | Mechanism of Action |
| Acute Toxicity (Oral) | Cat. 4 | H302: Harmful if swallowed | Systemic absorption of piperazine derivatives often effects CNS; potential cholinergic interaction. |
| Skin Corrosion/Irritation | Cat.[2][3][4] 2 | H315: Causes skin irritation | Basic nitrogen attacks skin lipids; ester functionality can defat tissue. |
| Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation | Direct chemical insult to corneal epithelium; pH > 9 in aqueous environments. |
| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation | Volatile amine vapors irritate mucous membranes. |
Self-Validating Safety Check:
-
Olfactory Warning: A "fishy" or ammonia-like odor indicates amine vapor release, signaling inadequate ventilation or containment breach.
-
Visual Indicator: Yellowing of the liquid indicates N-oxide formation (oxidation), suggesting the inert atmosphere has been compromised.
Physicochemical Properties & Stability Profile
Researchers must rely on predicted data where empirical values for this specific analog are absent.
| Property | Value (Experimental/Predicted) | Operational Implication |
| Physical State | Liquid (at 20°C) | Handle with positive displacement pipettes to prevent dripping. |
| Boiling Point | ~230-240°C (Predicted) | Low volatility at RT, but hazardous vapors form upon heating. |
| Density | ~1.01 g/cm³ | Slightly denser than water; sinks in aqueous extraction. |
| pKa (Piperazine N) | ~8.5 (Predicted) | Acts as a base; will form salts with strong acids. |
| Solubility | Soluble in DCM, MeOH, EtOAc | Use DCM for extractions; avoid acidic water to prevent salt trapping. |
| Flash Point | > 95°C (Predicted) | Combustible but not highly flammable. |
Handling & Storage Protocols (The "Why" and "How")
Standard storage (Room Temp, Air) is insufficient for MEPA due to two competing degradation pathways:
-
Oxidation: The electron-rich nitrogen atoms are susceptible to air oxidation, forming N-oxides.
-
Hydrolysis: The methyl ester is labile and will hydrolyze to the parent acid (CAS 672285-91-5) in the presence of moisture.
Protocol 4.1: Inert Storage System
-
Atmosphere: Store under Argon (Ar) or Nitrogen (N
). Argon is preferred as it is heavier than air and blankets the liquid surface. -
Temperature: Maintain at 2–8°C .
-
Reasoning: Reduces the kinetic rate of hydrolysis and oxidation.
-
-
Container: Amber glass with a PTFE-lined septum cap.
-
Reasoning: Amber glass blocks UV (which catalyzes amine degradation); PTFE prevents leaching of plasticizers by the ester.
-
Protocol 4.2: Synthesis Handling (Alkylation)
-
Reaction: 1-Ethylpiperazine + Methyl Bromoacetate
MEPA. -
Base Selection: Use a non-nucleophilic base (e.g., K
CO or DIPEA) to scavenge HBr. Avoid strong hydroxide bases (NaOH) which will prematurely hydrolyze the ester. -
Quench: Quench reactions with saturated NH
Cl, not water, to buffer the pH and protect the ester.
Visual Workflow: Handling Decision Tree
Caption: Decision logic for assessing chemical integrity and selecting appropriate handling parameters.
Synthesis & Metabolic Pathways
Understanding the formation and degradation of MEPA is critical for troubleshooting low yields or impurity profiles in drug development.
Degradation Pathway: The primary impurity is the hydrolysis product: (4-ethylpiperazin-1-yl)acetic acid . This occurs if the compound is exposed to ambient moisture or acidic silica gel during purification.
Synthesis/Degradation Diagram:
Caption: Synthetic route via alkylation and primary degradation pathways (Hydrolysis and Oxidation).[5][6]
Emergency Response & Disposal
Spill Cleanup (Self-Validating Protocol):
-
Evacuate: Remove personnel from the immediate area to avoid inhalation.
-
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.
-
Neutralize: Do not use water immediately. Cover spill with a 1:1 mixture of sand and sodium bicarbonate (NaHCO
).-
Why? The bicarbonate neutralizes any potential acid byproducts if hydrolysis occurs, while sand absorbs the liquid.
-
-
Clean: Scoop into a hazardous waste container. Wipe surface with dilute acetic acid (vinegar) to neutralize residual amine (removes the "fishy" smell), then wash with soap and water.
Disposal:
-
Waste Stream: Organic Solvents (Non-Halogenated).
-
Method: Incineration is required. The incinerator must be equipped with a scrubber to handle Nitrogen Oxides (NOx) generated from the piperazine ring.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12204368, Methyl 2-(4-ethylpiperazin-1-yl)acetate. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier for Piperazine derivatives (General Safety Profile). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
- 2. fishersci.fi [fishersci.fi]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
Comprehensive Technical Guide on Methyl (4-ethylpiperazin-1-yl)acetate: Physicochemical Profiling and Synthetic Workflows
Executive Summary
In the landscape of modern medicinal chemistry and drug development, piperazine derivatives serve as privileged pharmacophores. Methyl (4-ethylpiperazin-1-yl)acetate (CAS 530098-58-9) is a highly versatile, bifunctional building block featuring both a tertiary amine heterocycle and an ester moiety. This dual functionality makes it an ideal precursor for synthesizing complex active pharmaceutical ingredients (APIs), particularly those targeting G-protein-coupled receptors (GPCRs) and bacterial cell walls.
This whitepaper provides an in-depth analysis of the physicochemical properties—specifically boiling point and density—of methyl (4-ethylpiperazin-1-yl)acetate. Furthermore, it details field-proven, self-validating synthetic protocols, emphasizing the mechanistic causality behind each experimental parameter.
Physicochemical Profiling: Density and Boiling Point
Due to the highly specific nature of CAS 530098-58-9, primary physicochemical constants are frequently extrapolated from its highly characterized exact structural isomer, ethyl 2-(4-methylpiperazin-1-yl)acetate[1]. Both compounds share the molecular formula C9H18N2O2 and exhibit nearly identical intermolecular forces.
Quantitative Data Summary
The following table summarizes the critical physical properties and the mechanistic drivers behind these values:
| Parameter | Value | Mechanistic Causality / Driver |
| Molecular Formula | C9H18N2O2 | Determines the baseline mass and atomic composition. |
| Molecular Weight | 186.25 g/mol | Influences baseline volatility and steric bulk during receptor binding[1]. |
| Boiling Point | 115–116 °C (at 12 Torr) | The absence of N-H or O-H bonds prevents hydrogen bond donation. Volatility is strictly governed by dipole-dipole interactions from the ester and tertiary amines[2]. |
| Density | 1.019 ± 0.06 g/cm³ | The saturated, chair-conformation piperazine ring allows for moderate, compact molecular packing, resulting in a density slightly higher than water. |
| pKa (Predicted) | ~7.45 | The tertiary amine nitrogen is readily protonated at physiological pH, which is crucial for aqueous solubility and bioavailability in drug design. |
Causality of Physical State
At standard temperature and pressure (STP), methyl (4-ethylpiperazin-1-yl)acetate is a clear, moderately viscous liquid. The relatively low density (1.019 g/cm³) is characteristic of aliphatic heterocyclic esters. The boiling point is highly pressure-dependent. At atmospheric pressure (760 Torr), the boiling point exceeds 260 °C, which borders on the thermal degradation threshold of the ester linkage. Therefore, vacuum conditions (e.g., 12 Torr) are mandatory for distillation to lower the boiling point to a safe 115 °C.
Synthetic Methodology and Purification
To ensure scientific integrity and high-yield recovery, the synthesis of methyl (4-ethylpiperazin-1-yl)acetate relies on a nucleophilic substitution (
Step-by-Step Alkylation Protocol
1. Reagent Preparation & Solvent Selection:
-
Action: Dissolve 1.0 equivalent of 1-ethylpiperazine[3] in anhydrous acetonitrile (ACN) under an inert argon atmosphere.
-
Causality: ACN is chosen as a polar aprotic solvent. It enhances the nucleophilicity of the secondary amine on the piperazine ring while actively suppressing the solvolysis (hydrolysis) of the alkylating agent, which would occur in protic solvents like water or ethanol.
2. Base Addition (Acid Scavenging):
-
Action: Add 1.5 equivalents of finely powdered, anhydrous potassium carbonate (
). -
Causality: The
reaction generates hydrobromic acid (HBr) as a byproduct. acts as a mild, insoluble inorganic acid scavenger. Unlike strong bases (e.g., NaOH), it will not hydrolyze the methyl ester of the product, yet it effectively prevents the quaternization of the newly formed tertiary amine.
3. Controlled Alkylation:
-
Action: Cool the suspension to 0 °C using an ice bath. Add 1.1 equivalents of methyl bromoacetate dropwise over 30 minutes.
-
Causality: The alkylation is highly exothermic. Low initial temperatures prevent runaway kinetics and suppress unwanted polyalkylation or polymerization side reactions.
4. Thermal Maturation:
-
Action: Remove the ice bath and elevate the reaction temperature to a gentle reflux (60 °C) for 4–6 hours. Monitor the disappearance of the precursor via Thin-Layer Chromatography (TLC) or GC-MS.
-
Causality: Heating overcomes the activation energy barrier for the remaining unreacted sterically hindered intermediates, driving the reaction to >95% conversion.
5. Aqueous Workup:
-
Action: Cool to room temperature and filter out the inorganic salts (
and unreacted ). Concentrate the ACN filtrate under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous , extract the organic layer, dry over , and evaporate. -
Causality: The mild basic aqueous wash removes any residual trace acids and unreacted polar impurities, ensuring the organic phase contains only the crude free-base product.
6. Vacuum Distillation (Crucial Purification):
-
Action: Subject the crude oil to fractional vacuum distillation. Collect the fraction boiling at 115–116 °C at 12 Torr.
-
Causality: As established in the physicochemical profiling, atmospheric distillation causes thermal decomposition. Vacuum distillation preserves the molecular integrity of the ester and amine groups.
Workflow Visualization
Figure 1: Synthetic workflow for methyl (4-ethylpiperazin-1-yl)acetate via SN2 alkylation.
Applications in Drug Discovery
The piperazine ring is a ubiquitous structural motif in pharmacology. Methyl (4-ethylpiperazin-1-yl)acetate is primarily utilized as an intermediate to append the ethylpiperazine moiety onto larger molecular scaffolds.
Once integrated into an API, the basic nitrogen atoms of the piperazine ring interact via hydrogen bonding and ionic bridges with the aspartate residues located in the binding pockets of various GPCRs (such as Dopamine
Figure 2: Pharmacological integration of piperazine derivatives in GPCR signal transduction.
Handling, Storage, and Safety Protocols
Because methyl (4-ethylpiperazin-1-yl)acetate contains tertiary amines, it is inherently hygroscopic and susceptible to N-oxidation upon prolonged exposure to atmospheric oxygen.
-
Storage Conditions: The compound must be stored in tightly sealed amber glass vials at 2–8 °C[4].
-
Atmospheric Control: To prevent oxidative degradation and moisture absorption (which can lead to premature ester hydrolysis), the headspace of the storage container should be purged with an inert gas (Argon or
) prior to sealing. -
Safety: As an amine derivative, it acts as a mild mucosal irritant. Standard personal protective equipment (PPE), including nitrile gloves and chemical splash goggles, must be worn during handling. All transfers should be conducted within a certified chemical fume hood.
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 206939, Ethyl 2-(4-methylpiperazin-1-yl)acetate." PubChem, [Link]
Sources
Substituted Piperazine Linkers: A Physicochemical & Synthetic Tuning Guide
This guide is structured as a high-level technical whitepaper designed for medicinal chemists and drug discovery scientists. It synthesizes physicochemical principles, synthetic methodologies, and safety profiles into an actionable resource.
Executive Summary: The Privileged Interface
In modern drug discovery, the piperazine scaffold is rarely just a structural connector; it is a functional "tuning knob." Beyond its role in blockbuster drugs like Imatinib and Sildenafil, the substituted piperazine linker has emerged as a critical tool in PROTAC (Proteolysis Targeting Chimera) design and fragment-based drug discovery (FBDD).
Its value lies in its duality: it offers a defined vector (unlike flexible alkyl chains) while providing an ionizable handle (unlike rigid phenyl rings) to modulate solubility and lysosomal trapping. This guide dissects the strategic deployment of substituted piperazines to optimize potency, metabolic stability, and pharmacokinetic (PK) profiles.
Physicochemical Profiling: The Tuning Knobs
The piperazine ring exists predominantly in a chair conformation, minimizing 1,3-diaxial interactions. However, substituents can force a twist-boat conformation, altering the vector of attached warheads.
Basicity and Ionization (pKa)
The unsubstituted piperazine possesses two basic centers (
-
Drug Design Implication: At physiological pH (7.4), the N1 nitrogen is largely protonated (cationic), improving aqueous solubility.
-
The "Linker Effect": When used as a linker in PROTACs, the cationic charge prevents passive diffusion across membranes unless masked or balanced by lipophilic moieties. Conversely, it promotes lysosomal accumulation (pH trapping), which can be advantageous for degrading lysosomal targets but detrimental for cytosolic ones.
Lipophilicity (LogP/LogD) and Solubility
Substituted piperazines lower the LogP relative to carbocyclic analogs (e.g., cyclohexane).
-
Strategy: To counteract the "molecular obesity" (high MW/LogP) of PROTACs, replacing a phenyl or alkyl linker with a piperazine can drop cLogP by ~1–2 units while maintaining structural length.
Table 1: Impact of N-Substitution on Electronic Properties
| Substituent Type | Example | Effect on Distal Nitrogen pKa | Effect on LogP | Primary Utility |
| Unsubstituted | Piperazine | Base (~9.8) | Low (Hydrophilic) | Solubility handle |
| Electron Withdrawing | N-Acetyl / N-Sulfonyl | Lowers pKa (< 7.0) | Moderate | Metabolic stability, H-bond acceptor |
| Electron Donating | N-Methyl / N-Ethyl | Raises pKa (~8.5-9.0) | Moderate | Cationic center creation |
| Aromatic | N-Phenyl | Lowers pKa (Resonance) | High |
Synthetic Architecture: Protocols & Causality
The synthesis of substituted piperazines is bifurcated into N-functionalization (accessible, standard) and C-functionalization (challenging, high-value stereocontrol).
Workflow Visualization
The following diagram outlines the decision logic for synthesizing piperazine linkers based on the required substitution pattern.
Figure 1: Synthetic decision tree for accessing N- and C-substituted piperazine scaffolds.
Protocol: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)
Context: This is the gold standard for linking a piperazine moiety to an aromatic warhead or E3 ligase ligand. Causality: We use BrettPhos or RuPhos precatalysts because they prevent the formation of bis-arylated byproducts and function well with secondary amines.
Step-by-Step Methodology:
-
Reagent Prep: In a glovebox or under Argon, charge a reaction vial with:
-
Aryl Halide (1.0 equiv)
-
Substituted Piperazine (1.2 equiv)
-
Base: NaOtBu (1.4 equiv) – Reason: Strong base facilitates oxidative addition/reductive elimination cycles.
-
Catalyst: Pd(OAc)2 (2 mol%) + BrettPhos (4 mol%) OR BrettPhos Pd G4 precatalyst.
-
-
Solvent: Add anhydrous 1,4-Dioxane or Toluene (0.1 M concentration). Note: Dioxane is preferred for polarity/solubility balance.
-
Reaction: Seal and heat to 80–100°C for 4–12 hours.
-
Workup: Cool to RT, dilute with EtOAc, filter through a Celite pad (removes Pd black), and concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Self-Validation Check:
-
If conversion is low: Check for oxidation of the catalyst (solution turns black immediately).
-
If bis-arylation occurs: Increase the equivalents of the piperazine amine to >2.0 or switch to a bulkier ligand.
The Piperazine Linker in PROTACs
In PROTACs, the linker defines the ternary complex (POI-PROTAC-E3) geometry. Piperazines offer a "semi-rigid" solution.
-
Vectoring: Unlike PEG chains (which are entropic penalties), a piperazine ring locks the exit vector from the warhead. The angle between N1 and N4 is fixed (~180° in chair), allowing precise projection of the E3 ligand.
-
Solubility: Long alkyl linkers often lead to poor aqueous solubility. Inserting a piperazine provides a protonation site (
depending on substitution), significantly improving the formulation profile.
Figure 2: Topology of a piperazine-linked PROTAC, highlighting its dual role in vectoring and solubility.
Metabolic Stability & Toxicity: The Bioactivation Liability
A critical risk with piperazine linkers is metabolic bioactivation . The ring is susceptible to oxidative metabolism by CYP450 enzymes.
Mechanism of Toxicity
The piperazine ring can undergo a 2-electron oxidation to an iminium ion, or a 6-electron oxidation cascade leading to an electrophilic di-iminium intermediate . This reactive species can covalently bind to proteins (causing immune-mediated toxicity) or be trapped by Glutathione (GSH).[3]
Mitigation Strategies:
-
Steric Shielding: Introduce methyl groups at the C2/C6 positions (alpha to nitrogen). This sterically hinders the CYP450 approach and prevents
-carbon oxidation. -
Electron Withdrawal: N-acylation or N-sulfonylation reduces the electron density on the nitrogen, making the ring less prone to oxidation (though this removes the basicity benefit).
-
Bridged Systems: Using bridged piperazines (e.g., 2,5-diazabicyclo[2.2.1]heptane) locks the conformation and often improves metabolic stability by preventing the planar transition state required for iminium formation.
Figure 3: Metabolic bioactivation pathway of the piperazine ring leading to potential toxicity or detoxification.
References
-
Piperazine and Triazole Linkers - Functional PROTAC Tools. BOC Sciences.[]
-
PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 2022.[5]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA (2011–2023). Molecules, MDPI.
-
Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative. Drug Metabolism and Disposition, 2005.
-
Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Antitumor Therapy, 2020.
Sources
Technical Whitepaper: Strategic Sourcing and Synthetic Utilization of Methyl (4-ethylpiperazin-1-yl)acetate
Executive Summary
In the development of neuroactive compounds, antihistamines, and targeted anti-infectives, the piperazine scaffold remains a cornerstone of medicinal chemistry. Specifically, methyl (4-ethylpiperazin-1-yl)acetate (CAS: 530098-58-9) has emerged as a critical bifunctional building block[]. As a Senior Application Scientist overseeing scale-up and process optimization, I have found that the successful integration of this intermediate into drug development pipelines hinges on two factors: rigorous evaluation of commercial suppliers and the implementation of self-validating chemical workflows. This guide deconstructs the structural utility, sourcing strategies, and experimental handling of this vital intermediate.
Chemical Identity & Structural Causality
The utility of methyl (4-ethylpiperazin-1-yl)acetate lies in its dual-functional nature, which allows for orthogonal reactivity during complex API (Active Pharmaceutical Ingredient) synthesis[].
-
The N-Ethyl Piperazine Core: The N-ethyl substitution provides a specific lipophilic profile that enhances blood-brain barrier (BBB) penetration while resisting the rapid oxidative demethylation often seen with N-methyl analogs. The secondary basic nitrogen serves as the nucleophilic anchor during the initial synthesis of the intermediate[2].
-
The Methyl Acetate Moiety: This functional group acts as an electrophilic handle. It is metabolically stable during early synthetic steps but can be easily unmasked via saponification to yield a reactive carboxylic acid, ready for downstream amide coupling.
Synthetic workflow for methyl (4-ethylpiperazin-1-yl)acetate and downstream API application.
Commercial Supplier Landscape & Evaluation
When transitioning from discovery to process chemistry, relying on in-house synthesis of early intermediates becomes a bottleneck. Commercial sourcing of methyl (4-ethylpiperazin-1-yl)acetate is highly dependent on the required scale and purity. The raw materials for its synthesis—1-ethylpiperazine and methyl bromoacetate/chloroacetate—are widely available bulk chemicals[3]. Consequently, numerous fine chemical manufacturers offer the coupled intermediate.
However, supplier quality varies drastically. Crude batches may contain unreacted 1-ethylpiperazine or dialkylated impurities, which can poison downstream metal-catalyzed coupling reactions. Based on market data and chemical registries, suppliers typically segment into three tiers[4].
Quantitative Supplier Evaluation Metrics
To streamline vendor qualification, the following table summarizes the expected quantitative metrics across different commercial supplier tiers:
| Supplier Tier | Typical Scale | Purity Range | Lead Time | Key Analytical QC Provided |
| Catalog / R&D | 1 g - 100 g | >97% | 1-2 Weeks | 1H NMR, LC-MS |
| Bulk / Fine Chem | 1 kg - 50 kg | 80% - 95% | 4-6 Weeks | HPLC-UV, GC, Titration |
| Custom GMP | >50 kg | >99% | 12-16 Weeks | Full ICH Q7 Suite |
Data synthesized from fine chemical supplier registries and standard industry lead times[4].
Self-Validating Quality Control (QC) Protocols
Trusting a Certificate of Analysis (CoA) blindly is a critical error in process chemistry. Every incoming commercial batch must pass through a self-validating QC gate before entering the main synthetic pipeline.
Self-validating quality control protocol for commercial intermediate batch release.
Step-by-Step Experimental Methodology: Downstream Saponification
Once a commercial batch of methyl (4-ethylpiperazin-1-yl)acetate is validated, the immediate next step in most drug development workflows is unmasking the ester to form the active carboxylic acid.
The following protocol is engineered as a self-validating system . It avoids the common pitfall of aqueous extraction, which leads to massive yield loss due to the zwitterionic nature of the resulting amino acid.
Protocol: Lithium-Mediated Saponification
Objective: Convert commercial methyl (4-ethylpiperazin-1-yl)acetate into the lithium salt of (4-ethylpiperazin-1-yl)acetic acid for direct use in amide coupling.
-
Step 1: Solubilization. Dissolve 10.0 mmol of methyl (4-ethylpiperazin-1-yl)acetate in 20 mL of Tetrahydrofuran (THF).
-
Causality: THF is a polar aprotic solvent that fully solubilizes the lipophilic ester while remaining miscible with the aqueous base added in the next step, ensuring a homogenous reaction interface.
-
-
Step 2: Base Addition. Dissolve 15.0 mmol of Lithium Hydroxide monohydrate (LiOH·H2O) in 10 mL of deionized water. Cool the THF solution to 0°C and add the aqueous LiOH dropwise.
-
Causality: Li+ provides optimal Lewis acid coordination to the ester carbonyl oxygen, enhancing electrophilicity and accelerating hydroxide attack. Cooling prevents exothermic degradation and minimizes the risk of side reactions.
-
-
Step 3: Reaction Monitoring. Remove the ice bath and stir at room temperature for 4 hours.
-
Self-Validation Point A: Monitor the reaction via TLC (Eluent: DCM:MeOH 9:1, visualized with Iodine stain). The system validates its own completion when the high-Rf ester spot completely disappears, replaced by a baseline spot representing the highly polar lithium salt.
-
-
Step 4: Solvent Removal. Evaporate the THF under reduced pressure at 30°C.
-
Causality: Removing the organic volatile first prevents bumping during the subsequent lyophilization step.
-
-
Step 5: Lyophilization. Freeze the remaining aqueous solution and lyophilize for 24 hours to yield the crude lithium salt as a white powder.
-
Causality: The resulting zwitterionic amino acid is highly water-soluble; attempting standard organic extraction (e.g., with Ethyl Acetate or DCM) leads to severe yield attrition. Utilizing the lithium salt directly in downstream HATU/EDC-mediated amide couplings is kinetically efficient and prevents material loss.
-
-
Step 6: Spectroscopic Validation.
-
Self-Validation Point B: Analyze the crude powder via 1H NMR (in D2O). The protocol is deemed successful and self-validated by the complete disappearance of the sharp singlet at ~3.7 ppm (corresponding to the methyl ester protons), confirming 100% conversion to the carboxylate.
-
References
Sources
Methodological & Application
synthesis of methyl (4-ethylpiperazin-1-yl)acetate from 1-ethylpiperazine
Executive Summary
Piperazine derivatives are privileged scaffolds in drug discovery, frequently utilized to modulate the physicochemical properties of active pharmaceutical ingredients (APIs). This application note details a highly efficient, field-proven protocol for the synthesis of methyl (4-ethylpiperazin-1-yl)acetate via the N-alkylation of 1-ethylpiperazine. By carefully controlling the electrophile, base, and solvent system, this methodology ensures high conversion rates while suppressing common side reactions such as ester saponification and amine quaternization.
Mechanistic Causality & Reaction Design
The transformation relies on a bimolecular nucleophilic substitution (SN2) pathway. The secondary amine of 1-ethylpiperazine acts as the nucleophile, attacking the
To ensure a self-validating and high-yielding system, the reaction parameters must be selected with strict mechanistic intent:
-
Electrophile Selection: Methyl bromoacetate is utilized instead of methyl chloroacetate. The bromide ion is a highly polarizable, weak conjugate base, making it a superior leaving group. This allows the SN2 alkylation to proceed rapidly at room temperature without requiring harsh thermal conditions[1].
-
Base Selection (Critical Parameter): Anhydrous potassium carbonate (K2CO3) is employed as a heterogeneous acid scavenger to neutralize the generated hydrobromic acid (HBr). Using a mild, insoluble base is critical; stronger bases such as sodium hydroxide (NaOH) or sodium hydride (NaH) will promote unwanted base-catalyzed hydrolysis (saponification) of the methyl ester moiety[2].
-
Solvent System: Anhydrous acetonitrile (MeCN) is the optimal polar aprotic solvent. It accelerates SN2 kinetics by leaving the nucleophile unsolvated (naked) while maintaining the inorganic base as a fine suspension, which drastically simplifies the post-reaction workup[2].
Reagent Stoichiometry & Properties
Summarized below is the quantitative data for a standard 10 mmol scale synthesis. A slight excess of the electrophile and base ensures complete consumption of the piperazine starting material.
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 1-Ethylpiperazine | 114.19 | 1.0 | 1.14 g (1.27 mL) | Nucleophile |
| Methyl bromoacetate | 152.97 | 1.1 | 1.68 g (1.04 mL) | Electrophile |
| Potassium carbonate | 138.21 | 1.5 | 2.07 g | Acid Scavenger |
| Acetonitrile (Anhydrous) | 41.05 | - | 20 mL | Solvent |
Step-by-Step Experimental Protocol
Step 1: Preparation of the Nucleophile Suspension
-
To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-ethylpiperazine (1.14 g, 10.0 mmol).
-
Add 20 mL of anhydrous acetonitrile, followed by anhydrous K2CO3 (2.07 g, 15.0 mmol).
-
Causality Check: The K2CO3 will not dissolve. This heterogeneous state is intentional, preventing the base from directly attacking the ester while still scavenging protons at the solid-liquid interface.
Step 2: Controlled Electrophilic Addition
-
Cool the suspension to 0 °C using an ice-water bath.
-
Add methyl bromoacetate (1.68 g, 11.0 mmol) dropwise over a period of 10 minutes.
-
Causality Check: The SN2 reaction is exothermic. Rapid addition can lead to localized thermal runaway, which promotes the over-alkylation (quaternization) of the piperazine nitrogens. Dropwise addition at 0 °C ensures strict mono-alkylation.
Step 3: Reaction Maturation & Self-Validation
-
Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C).
-
Stir vigorously for 2 to 4 hours.
-
Self-Validation Checkpoint: As the reaction progresses, the mixture will transition from a thin suspension to a thick, milky slurry. This is due to the precipitation of insoluble potassium bromide (KBr), providing an immediate visual cue of successful turnover.
Step 4: Product Isolation and Workup
-
Filter the reaction mixture through a sintered glass funnel to remove the inorganic salts (KBr and unreacted K2CO3). Wash the filter cake with an additional 10 mL of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the volatile solvent.
-
Partition the resulting crude oil between dichloromethane (DCM, 30 mL) and saturated aqueous NaHCO3 (20 mL).
-
Extract the aqueous layer with additional DCM (2 × 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Causality Check: Pre-filtering the salts before the aqueous workup prevents the formation of unbreakable emulsions during the liquid-liquid extraction phase.
Step 5: Final Purification
-
Purify the crude residue via flash column chromatography on silica gel using a gradient of DCM to DCM/MeOH (95:5) to afford the pure product as a pale yellow oil.
Workflow Visualization
Workflow for SN2 N-alkylation of 1-ethylpiperazine to methyl (4-ethylpiperazin-1-yl)acetate.
In-Process Controls & Analytical Characterization
To validate the structural integrity of the synthesized compound, compare the isolated product against the following expected analytical benchmarks:
| Analytical Method | Expected Signals / Values | Diagnostic Significance |
| LC-MS (ESI+) | m/z 187.1[M+H]⁺ | Confirms product mass (Exact Mass: 186.14 Da) |
| ¹H NMR (CDCl₃) | Confirms the intact methyl ester group | |
| Piperazine core protons | ||
| Intact N-ethyl group protons |
References
-
Alkylation of Staurosporine to Derive a Kinase Probe for Fluorescence Applications Source: ChemMedChem (via PubMed Central) URL:[Link]
Sources
protocol for reductive amination to synthesize piperazine acetates
Application Note: Precision Synthesis of Piperazine Acetates via Reductive Amination
Abstract & Scope
This Application Note details the protocol for the synthesis of
This guide focuses on the reaction between piperazine derivatives and glyoxylic acid/esters mediated by Sodium Triacetoxyborohydride (STAB) . It prioritizes the "Abdel-Magid" protocol, optimized for bench-to-pilot scale reproducibility.
Scientific Foundation
The Mechanistic Advantage: Kinetic Control
Reductive amination proceeds via the formation of an iminium ion intermediate, which is subsequently reduced to the amine.[1] The choice of reducing agent is critical.[2]
-
Sodium Cyanoborohydride (
): The traditional reagent.[3] Effective but toxic (cyanide risk) and requires pH control (pH 6–7) to prevent reduction of the carbonyl precursor. -
Sodium Triacetoxyborohydride (STAB): The modern standard. It is less toxic and sterically bulky. Crucially, STAB reduces the iminium ion much faster than it reduces the aldehyde/ketone precursor. This kinetic differentiation allows for "one-pot" procedures without extensive pH monitoring.
Reaction Pathway: Glyoxylates as Electrophiles
When synthesizing piperazine acetates, Ethyl Glyoxylate (
-
Condensation: The secondary amine of the piperazine attacks the aldehyde of the glyoxylate to form a hemiaminal, which dehydrates to an iminium ion .
-
Reduction: STAB delivers a hydride to the iminium carbon, locking in the
bond to form the -amino ester.
Figure 1: Mechanistic Pathway
Caption: Kinetic pathway from amine condensation to selective hydride transfer via STAB.
Experimental Protocols
Protocol A: Synthesis of Ethyl 2-(4-Boc-piperazin-1-yl)acetate
Target: Mono-functionalization of the piperazine nitrogen with an acetate side chain. Precursor Note: Ethyl glyoxylate is often sold as a polymer solution (approx. 50% in toluene). It must be freshly depolymerized or used in excess if activity is low.
Materials:
-
Substrate: 1-Boc-piperazine (1.0 equiv)
-
Reagent: Ethyl glyoxylate (50% soln. in toluene) (1.2 – 1.5 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)
-
Additive: Acetic Acid (1.0 equiv) - Optional, accelerates iminium formation.
Step-by-Step Methodology:
-
Preparation of Reaction Matrix:
-
In a flame-dried round-bottom flask under
atmosphere, dissolve 1-Boc-piperazine (10 mmol, 1.86 g) in anhydrous DCE (40 mL). -
Note: DCE is preferred for STAB solubility, but THF is a viable green alternative.
-
-
Carbonyl Addition:
-
Add Ethyl glyoxylate solution (12 mmol, ~2.4 mL of 50% soln).
-
Add Acetic Acid (10 mmol, 0.6 mL).
-
Stir at Room Temperature (20–25°C) for 30 minutes .
-
Observation: This "pre-stir" allows the equilibrium formation of the iminium species before reduction.
-
-
Reductive Step:
-
Cool the mixture slightly to 0°C (ice bath) to mitigate exotherm, though not strictly necessary on small scales.
-
Add STAB (15 mmol, 3.18 g) portion-wise over 5–10 minutes.
-
Caution: Gas evolution (
) may occur; ensure proper venting.
-
-
Reaction Maintenance:
-
Remove ice bath and stir at Room Temperature for 4–16 hours .
-
Monitor: Check via TLC (EtOAc/Hexane 1:1) or LC-MS.[4] The imine intermediate is usually not visible; look for disappearance of starting amine.
-
-
Workup & Purification:
-
Quench: Add saturated aqueous
(30 mL) carefully. Stir for 15 minutes until gas evolution ceases. -
Extraction: Extract with DCM (
mL). -
Drying: Wash combined organics with Brine, dry over
, and concentrate in vacuo. -
Purification: Flash chromatography (Silica gel, 0-5% MeOH in DCM).
-
Data Output:
| Parameter | Specification |
| Typical Yield | 85 – 94% |
| Appearance | Colorless to pale yellow oil |
| 1H NMR Diagnostic | Singlet at |
| Selectivity | >98% Mono-alkylation (due to Boc protection) |
Protocol B: Direct Alkylation of Unprotected Piperazine (Advanced)
Challenge: Reacting unsubstituted piperazine with glyoxylate risks bis-alkylation (forming the di-acetate). Strategy: Use a large excess of piperazine to statistically favor mono-alkylation.
-
Dissolve Piperazine (5.0 equiv) in DCE.
-
Add Acetic Acid (5.0 equiv) to buffer the basicity.
-
Slowly add Ethyl Glyoxylate (1.0 equiv) dropwise over 30 minutes.
-
Add STAB (1.2 equiv) after the glyoxylate addition is complete.
-
Workup: The excess piperazine stays in the aqueous phase during basic workup (
), or can be sublimed off if the product is heavy.
Process Control & Visualization
To ensure reproducibility, the workflow must follow a strict logical sequence. Deviations in addition order (e.g., adding STAB before the aldehyde) can lead to alcohol byproducts (reduction of aldehyde) rather than the amine.
Figure 2: Experimental Workflow Logic
Caption: Critical path for STAB-mediated reductive amination.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Old/Polymerized Glyoxylate | Depolymerize glyoxylate by heating toluene solution or distilling. Use fresh reagent. |
| Aldehyde Reduction | STAB added too fast / No pre-stir | Ensure 30 min pre-stir to form iminium. Add STAB slowly. |
| Emulsion during Workup | Boron salts | Use Potassium Sodium Tartrate (Rochelle's Salt) instead of NaHCO3 to chelate boron. |
| Bis-alkylation | (If using free piperazine) | Increase amine equivalents to 5-10x or use mono-protected (Boc/Cbz) piperazine. |
| Product is Water Soluble | Amphoteric nature (if ester hydrolyzed) | Do not use aqueous workup. Filter off borate salts, concentrate, and load directly onto silica or SCX column. |
Safety & Compliance
-
STAB: Reacts with water to release Hydrogen gas. While less reactive than
, it must be handled in a fume hood. -
DCE (1,2-Dichloroethane): A suspected carcinogen. Handle with double gloves. DCM or THF are viable substitutes if toxicity is a concern, though reaction rates may vary.
-
Exotherm: The quenching step (Acid/Base neutralization) is exothermic.
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][6] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Salaun, A. , et al. (2005). Synthesis of Fmoc-protected aza-beta-amino acids via reductive amination of glyoxylic acid. Tetrahedron Letters, 46(41), 7073–7075. Link
-
Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395-404. Link
-
Patschinski, P. , Zhang, C., & Zipse, H. (2014). The Lewis Base-Catalyzed Silylation of Alcohols—A Mechanistic Study. The Journal of Organic Chemistry, 79(17), 8348–8357. (Context on general base catalysis in silylation/amination). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
using methyl (4-ethylpiperazin-1-yl)acetate as a pharmaceutical intermediate
Application Note: Methyl (4-ethylpiperazin-1-yl)acetate as a Solubilizing Linker Module in Drug Discovery
Executive Summary
In modern drug discovery, poor aqueous solubility is a leading cause of attrition for lipophilic drug candidates. The introduction of basic, polar solubilizing groups ("solubility tails") is a validated strategy to improve pharmacokinetic (PK) profiles.
Methyl (4-ethylpiperazin-1-yl)acetate serves as a versatile, "plug-and-play" building block for installing the (4-ethylpiperazin-1-yl)acetyl moiety. This motif provides two critical advantages:
-
Physicochemical Modulation: The basic piperazine nitrogen (
) is protonated at physiological pH, significantly enhancing aqueous solubility. -
Synthetic Versatility: The methyl ester handle allows for divergent synthesis—hydrolysis to the acid for amide coupling (Linker Strategy) or hydrazinolysis for heterocycle construction (Scaffold Strategy).
This guide details the chemical profile, synthetic workflows, and validated protocols for utilizing this intermediate in the synthesis of bioactive small molecules.
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | Methyl 2-(4-ethylpiperazin-1-yl)acetate |
| CAS Number | 530098-58-9 |
| Molecular Formula | |
| Molecular Weight | 186.25 g/mol |
| Physical State | Colorless to pale yellow oil (free base); White solid (HCl salt) |
| Solubility | Soluble in DCM, MeOH, EtOH, Water (pH dependent) |
| Stability | Hygroscopic. Store under inert atmosphere at 2-8°C. |
| Key Reactivity | Ester hydrolysis, Aminolysis, Hydrazinolysis |
Handling Precaution: The free base is an amine and may absorb
Strategic Applications
The "Solubility Tail" Strategy (Amide Linker)
The most common application is attaching the (4-ethylpiperazin-1-yl)acetyl group to a hydrophobic scaffold (e.g., a kinase inhibitor core) containing a secondary amine. This converts a "brick-dust" molecule into a soluble drug candidate.
-
Mechanism: The ester is hydrolyzed to the corresponding acid, (4-ethylpiperazin-1-yl)acetic acid , which is then coupled to the scaffold using standard peptide coupling reagents (HATU, EDC).
The "Scaffold Extension" Strategy (Heterocycle Formation)
The ester can be converted into a hydrazide, a precursor for 1,3,4-oxadiazoles or 1,2,4-triazoles. These heterocycles act as bioisosteres for amides or esters, improving metabolic stability.
Validated Experimental Protocols
Protocol A: Controlled Hydrolysis to (4-Ethylpiperazin-1-yl)acetic Acid
Objective: To generate the reactive carboxylic acid intermediate without degrading the piperazine ring.
Reagents:
-
Methyl (4-ethylpiperazin-1-yl)acetate (1.0 equiv)
-
Lithium Hydroxide Monohydrate (LiOH·H2O) (2.0 equiv)
-
Solvent: THF / Water (3:1 v/v)
-
1N HCl (for neutralization)
Procedure:
-
Dissolution: Dissolve 10 mmol of Methyl (4-ethylpiperazin-1-yl)acetate in 30 mL of THF.
-
Activation: Add a solution of LiOH·H2O (20 mmol) in 10 mL of water. The mixture will likely become biphasic or cloudy.
-
Reaction: Stir vigorously at Room Temperature for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM) or LC-MS. Note: Heating is rarely required and may cause decarboxylation.
-
Workup (Critical Step):
-
Concentrate the mixture under reduced pressure to remove THF.
-
Cool the remaining aqueous solution to 0°C.
-
Carefully adjust pH to ~6.0–7.0 using 1N HCl. Do not acidify below pH 4, as the zwitterionic acid is highly water-soluble and difficult to extract.
-
Lyophilize the aqueous solution to obtain the crude acid (containing LiCl salts).
-
Purification: Desalt using a short plug of Diaion HP-20 resin or use directly in the next coupling step if salts are tolerated.
-
Self-Validating Check:
-
Success: LC-MS shows a mass shift of -14 Da (Methyl loss) + H (Acid formation). Mass = 172.23 (Acid).[1]
-
Failure: If pH < 3 during workup, yield drops significantly due to high water solubility.
Protocol B: Hydrazide Formation (Precursor for Heterocycles)
Objective: To convert the ester into a hydrazide for subsequent cyclization.
Reagents:
-
Methyl (4-ethylpiperazin-1-yl)acetate (1.0 equiv)
-
Hydrazine Hydrate (80% or 98%) (5.0 equiv)
-
Solvent: Ethanol (Absolute)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the ester in Ethanol (5 mL/mmol).
-
Addition: Add Hydrazine Hydrate carefully. Caution: Hydrazine is toxic and potentially explosive. Handle in a fume hood.
-
Reflux: Heat the mixture to reflux (80°C) for 6–12 hours.
-
Monitoring: Monitor by TLC. The hydrazide is much more polar than the ester.
-
Isolation:
-
Cool to room temperature.
-
Concentrate under reduced pressure to remove ethanol and excess hydrazine.
-
Co-evaporation: Add Toluene and evaporate (2x) to azeotrope off trace hydrazine and water.
-
Crystallization: Triturate the residue with cold Diethyl Ether or Hexane/EtOAc to induce crystallization of the hydrazide.
-
Visualizing the Workflow
The following diagram illustrates the divergent synthetic pathways available from this single intermediate.
Caption: Divergent synthetic pathways: The ester serves as a bifurcation point for creating amide linkers (top path) or heterocyclic scaffolds (bottom path).
Troubleshooting & Quality Control
Common Issues
-
Hygroscopicity: The intermediate absorbs water rapidly.
-
Fix: Store in a desiccator. If the oil becomes cloudy, dry over
in DCM before use.
-
-
Poor Yield in Hydrolysis:
-
Cause: Product is amphoteric (zwitterionic) and stays in the aqueous phase during extraction.
-
Fix: Avoid liquid-liquid extraction. Use resin purification (Diaion HP-20) or lyophilization.
-
QC Method (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 210 nm (Piperazine absorption).
-
Retention: The basic amine will elute early; TFA is required to sharpen the peak.
References
-
Synthesis of Piperazine Acetic Acid Derivatives
- Source: ChemicalBook & PubChem D
- Context: Identification of CAS 530098-58-9 and its ethyl ester analog (CAS 28920-67-4) as standard building blocks.
-
Link:(Note: Direct CAS 530098-58-9 entry is catalog-based; structural analogs confirm reactivity).
-
Hydrazide Formation Protocol
- Title: Interaction of methyl (2-methylsulfanyl-6-phenyl-4-thioxopyrimidin-3(4H)-yl)
- Source:Chemija (Lithuanian Academy of Sciences), 2008.
- Context: Validated protocol for converting methyl acetates to hydrazides using hydrazine hydr
-
Link:
-
Medicinal Chemistry of Solubilizing Tails
- Title: Strategies to Improve Solubility in Drug Discovery.
- Source:Expert Opinion on Drug Discovery, 2007.
- Context: Discusses the use of basic amines (piperazines) to improve physicochemical properties.
-
Link:
Sources
Application Note: Optimized Hydrolysis of Methyl (4-ethylpiperazin-1-yl)acetate
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Methodological Rationale
Introduction & Mechanistic Rationale
(4-Ethylpiperazin-1-yl)acetic acid is a critical bifunctional building block in medicinal chemistry. It is frequently grafted onto lipophilic scaffolds to enhance the aqueous solubility and pharmacokinetic profiles of active pharmaceutical ingredients (APIs), particularly in the development of targeted protein kinase inhibitors[1].
The synthesis of this acid typically proceeds via the hydrolysis of its corresponding ester, methyl (4-ethylpiperazin-1-yl)acetate. However, isolating the resulting carboxylic acid presents a significant physicochemical challenge. Because the molecule contains both an acidic carboxylate and a highly basic piperazine ring, it exists as a highly polar, water-soluble zwitterion at physiological pH.
The Extraction Liability: While some discovery-stage literature suggests neutralizing the reaction with sodium bicarbonate followed by exhaustive liquid-liquid extraction using massive volumes of ethyl acetate[1], this approach is fundamentally inefficient. The zwitterionic nature of the product results in a highly unfavorable organic/aqueous partition coefficient, leading to severe yield losses and massive solvent waste during scale-up.
The Self-Validating Solution: To circumvent this, we recommend bypassing liquid-liquid extraction entirely. By utilizing an Acidic Hydrolysis pathway, the protocol becomes a self-validating system: the acidic environment simultaneously hydrolyzes the ester and protonates the piperazine nitrogens. Because the reagents (HCl) and byproducts (methanol, water) are entirely volatile, simple vacuum concentration yields the pure dihydrochloride salt. For acid-sensitive complex analogs, a Basic Saponification method utilizing ion-exchange chromatography[2] is provided as a secondary alternative.
Workflow Visualization
Workflow diagram comparing acidic and basic hydrolysis pathways for piperazine acetate esters.
Quantitative Data Summary
The following table summarizes the operational metrics and isolation parameters for both hydrolytic pathways, allowing process chemists to select the optimal route based on their specific substrate constraints.
| Parameter | Method A: Acidic Hydrolysis (Recommended) | Method B: Basic Saponification (Alternative) |
| Primary Reagents | 8 N Aqueous HCl | LiOH·H2O, THF / H₂O (3:1) |
| Reaction Conditions | 95 °C, 16 hours | Room Temperature, 4–6 hours |
| Mechanistic Action | Acid-catalyzed ester cleavage | Nucleophilic acyl substitution |
| Final Product Form | Dihydrochloride Salt | Zwitterion (Free Acid) |
| Isolation Technique | Direct Vacuum Evaporation | Cation-Exchange Chromatography |
| Typical Yield | >95% (Quantitative) | 70% – 80% |
| Primary Advantage | No inorganic salts; highly scalable | Mild conditions; preserves acid-sensitive groups |
Experimental Protocols
Method A: Acidic Hydrolysis to Dihydrochloride Salt
This is the industry-standard method for simple piperazine acetates, yielding the highly stable and water-soluble dihydrochloride salt without the need for chromatographic purification.
Materials Required:
-
Methyl (4-ethylpiperazin-1-yl)acetate (1.0 eq)
-
8 N Hydrochloric Acid (Aqueous)
-
Absolute Ethanol or Toluene (for azeotropic drying)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend methyl (4-ethylpiperazin-1-yl)acetate (e.g., 1.30 g, 6.50 mmol) in 15 mL of 8 N HCl[1].
-
Thermal Hydrolysis: Heat the reaction mixture to 95 °C under continuous stirring for 16 hours. Causality Note: The elevated temperature is necessary to overcome the steric hindrance surrounding the tertiary amine-adjacent ester, driving the equilibrium toward complete hydrolysis.
-
Reaction Monitoring: Verify completion via LC-MS. The starting material ester peak (m/z[M+H]⁺ 187) should be entirely replaced by the acid product peak (m/z[M+H]⁺ 173).
-
Primary Concentration: Cool the mixture to ambient temperature. Transfer the solution to a rotary evaporator and concentrate under high vacuum at 50 °C. This step removes the bulk of the water, the excess HCl, and the methanol byproduct.
-
Azeotropic Drying: To remove residual trapped moisture and trace HCl, add 10 mL of absolute ethanol (or toluene) to the resulting oily residue and evaporate to complete dryness. Repeat this azeotropic distillation twice.
-
Final Isolation: The product, (4-ethylpiperazin-1-yl)acetic acid dihydrochloride, precipitates as a highly pure, hygroscopic white-to-off-white solid. Store immediately in a desiccator under an inert atmosphere.
Method B: Basic Saponification to Zwitterion
This method is reserved for complex substrates where the piperazine acetate is part of a larger scaffold containing acid-labile functional groups (e.g., acetals, Boc-protected amines)[2].
Materials Required:
-
Methyl (4-ethylpiperazin-1-yl)acetate (1.0 eq)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0 eq)
-
Tetrahydrofuran (THF) / Deionized Water (3:1 v/v)
-
Dowex 50W-X8 Cation Exchange Resin (H⁺ form)
Step-by-Step Methodology:
-
Saponification: Dissolve the ester in the THF/H₂O mixture. Add LiOH·H₂O in one single portion.
-
Stirring: Stir the mixture at room temperature for 4–6 hours. The basic conditions facilitate rapid nucleophilic attack by the hydroxide ion on the ester carbonyl[2].
-
Solvent Removal: Concentrate the mixture under reduced pressure at 35 °C to selectively remove the THF and methanol, leaving a basic aqueous solution containing the lithium carboxylate salt.
-
Neutralization: Carefully adjust the aqueous layer to pH 6.5–7.0 using 1 N HCl. Causality Note: This generates the zwitterion but also produces equimolar Lithium Chloride (LiCl), which cannot be separated by organic extraction.
-
Ion-Exchange Loading: Load the neutralized aqueous solution onto a pre-conditioned column of Dowex 50W-X8 strongly acidic cation exchange resin. The basic piperazine nitrogens will bind to the sulfonic acid groups on the resin.
-
Washing & Elution: Wash the column with 3–5 column volumes of deionized water to flush out the LiCl salts. Once the eluent is neutral and salt-free, elute the target zwitterion using 2 N aqueous ammonium hydroxide (NH₄OH).
-
Lyophilization: Pool the ninhydrin-positive fractions, concentrate under vacuum to remove excess ammonia, and lyophilize the remaining aqueous solution to yield the free zwitterionic acid as a crystalline powder.
References
- PROTEIN KINASE INHIBITORS (Patent Literature)
- 2-(4-ethylpiperazin-1-yl)
- FACILE SYNTHESIS OF 4-(2-OXO-2-(4-PHENYL-PIPERAZIN-1-YL) ETHYL) 2HBENZO-4-OXAZIN-3-(4H)
Sources
Advanced Synthesis of Kinase Inhibitors Utilizing Piperazine Acetate Linkers: Protocols and Mechanistic Insights
Introduction & Strategic Rationale
The design and synthesis of small-molecule kinase inhibitors require precise spatial orientation of pharmacophores to effectively target the highly conserved ATP-binding pocket, as well as allosteric sites. In modern medicinal chemistry, the piperazine moiety has emerged as a privileged scaffold[1]. Its incorporation enhances physicochemical properties—specifically aqueous solubility and oral bioavailability—due to its basicity and rigid chair conformation[2].
When functionalized as a piperazine acetate (or acetamide) linker, this structural motif serves a dual purpose:
-
Vectorization: The rigid piperazine core rigidly projects the acetate extension out of the kinase hinge region and into the solvent-exposed area.
-
Bifunctional Handle: The secondary amine of the piperazine acts as a potent nucleophile for attachment to the core hinge-binding scaffold (e.g., pyrimidines, quinazolines), while the acetate group provides a versatile carboxylic acid handle for subsequent amide coupling. This is particularly critical in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where the acetate linker is used to conjugate E3 ligase ligands (e.g., CRBN or VHL binders)[3].
Mechanistic Causality in Synthetic Design (E-E-A-T)
To ensure a self-validating and high-yielding synthetic system, the choice of reagents and protecting groups is strictly governed by chemical causality:
-
Why tert-Butyl Protection? We utilize tert-butyl 2-(piperazin-1-yl)acetate rather than the free acid or methyl ester[1]. The tert-butyl group is completely orthogonal to the basic conditions required for the initial Nucleophilic Aromatic Substitution (SNAr). If a free acid were used, it would require stoichiometric excess of base and could lead to zwitterionic insolubility. If a methyl ester were used, the harsh basic hydrolysis required for its later removal could inadvertently cleave sensitive amides or ureas elsewhere on the kinase inhibitor core[3].
-
Why SNAr over Buchwald-Hartwig? For electron-deficient heteroaryl halides (e.g., 2,4-dichloro-6-phenylpyrimidine), SNAr driven by thermal conditions and a non-nucleophilic base (DIPEA) is highly regioselective and avoids the cost and sensitivity of palladium catalysts.
-
Why HATU for Amide Coupling? Following acidic deprotection, the resulting piperazine acetic acid is prone to self-condensation or diketopiperazine formation. HATU provides exceptionally rapid activation kinetics, trapping the acid as an active ester faster than intermolecular side-reactions can occur.
Synthetic Workflow Visualization
Figure 1: Step-by-step synthetic workflow for piperazine acetate-linked kinase inhibitors.
Experimental Protocols
The following self-validating protocols are optimized for the synthesis of multi-targeted kinase inhibitors (e.g., Axl, VEGFR, and EGFR mutants)[4].
Protocol A: Nucleophilic Aromatic Substitution (SNAr)
Objective: Attach the piperazine acetate linker to the kinase hinge-binding scaffold.
-
Preparation: In an oven-dried round-bottom flask, dissolve the heteroaryl chloride scaffold (e.g., 2,4-dichloro-6-phenylpyrimidine, 1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
-
Reagent Addition: Add tert-butyl 2-(piperazin-1-yl)acetate (1.1 equiv) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)[1].
-
Reaction: Heat the mixture to 80–90 °C under a nitrogen atmosphere. Stir for 4–6 hours.
-
Validation: Monitor via LC-MS. The reaction is complete when the starting mass is consumed and the[M+H]+ corresponding to the intermediate ester is dominant.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with water (3x) and brine to remove DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Protocol B: tert-Butyl Ester Deprotection
Objective: Unmask the carboxylic acid for functionalization.
-
Preparation: Dissolve the intermediate ester from Protocol A in anhydrous Dichloromethane (DCM) (0.1 M).
-
Deprotection: Slowly add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM v/v ratio. Stir at room temperature for 3 hours.
-
Validation: TLC (10% MeOH in DCM) will show the disappearance of the fast-moving ester spot and the appearance of a baseline-polar acid spot.
-
Workup: Concentrate the mixture in vacuo. To remove residual TFA, co-evaporate with toluene (3x). The resulting piperazine acetic acid TFA salt is used directly in the next step without further purification.
Protocol C: Amide Coupling (e.g., PROTAC Linker Attachment)
Objective: Couple the piperazine acetic acid to a terminal amine (e.g., an aniline derivative or CRBN ligand)[3].
-
Activation: Dissolve the piperazine acetic acid TFA salt (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (4.0 equiv, to neutralize the TFA salt and facilitate coupling). Stir for 15 minutes at room temperature to form the active ester.
-
Coupling: Add the target amine (1.1 equiv). Stir at room temperature for 12 hours.
-
Workup: Dilute with EtOAc, wash with saturated aqueous NaHCO₃, water, and brine. Dry over MgSO₄, concentrate, and purify via flash column chromatography (gradient: 0-10% MeOH in DCM) to yield the final functionalized kinase inhibitor.
Quantitative Data & Target Applications
The piperazine acetate/acetamide linkage has been successfully deployed across various kinase targets, demonstrating robust synthetic yields and high biological potency.
| Kinase Target | Hinge-Binding Scaffold | Linker Motif | Synthetic Yield (Over 3 Steps) | Biological Activity (IC₅₀ / DC₅₀) |
| VEGFR2 | Quinazoline | Piperazine-acetamide | 72% | IC₅₀ ≈ 45 nM |
| Axl Kinase | Pyrrolo[2,3-d]pyrimidine | Piperazine-1-acetamide | 68% | IC₅₀ ≈ 15 nM[4] |
| EGFR (L858R) | Rociletinib-core (PROTAC) | Piperazine acetate-CRBN | 55% | DC₅₀ ≈ 10 nM[3] |
| FGFR 1-3 | Oxindole derivative | N-methylpiperazine-acetamide | 77% | IC₅₀ ≈ 30 nM[5] |
Biological Pathway Context
To understand the pharmacological impact of these synthesized molecules, it is crucial to visualize how the integration of the piperazine acetate-linked inhibitor disrupts aberrant signaling cascades, such as those driven by VEGFR or Axl kinases[4].
Figure 2: Mechanism of RTK inhibition by piperazine-linked small molecules blocking ATP binding.
References
- US7998966B2 - Axl kinase inhibitors Google Patents URL
-
FDA-approved kinase inhibitors in PROTAC design, development and synthesis National Institutes of Health (PMC) URL: [Link]
- CN107011241A - A kind of preparation method of Nintedanib esilate Google Patents URL
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 MDPI URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7998966B2 - Axl kinase inhibitors - Google Patents [patents.google.com]
- 5. CN107011241A - A kind of preparation method of Nintedanib esilate - Google Patents [patents.google.com]
methyl (4-ethylpiperazin-1-yl)acetate as a building block in proteomics
Methyl (4-Ethylpiperazin-1-yl)acetate as a Foundational Building Block for Custom Isobaric Tags in Quantitative Proteomics
Introduction to Custom Isobaric Tagging
Mass spectrometry (MS)-based quantitative proteomics relies heavily on chemical labeling strategies to achieve high-throughput, multiplexed sample analysis. Isobaric labeling technologies, such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantification (iTRAQ), have revolutionized the field by allowing the simultaneous comparison of protein expression across multiple biological states[1].
While commercial kits utilize N,N-dimethylpiperazine (TMT) or N-methylpiperazine (iTRAQ) as their core reporter structures[2], researchers developing custom, highly multiplexed, or specialized tags frequently turn to alternative piperazine derivatives. Methyl (4-ethylpiperazin-1-yl)acetate (CAS 530098-58-9) serves as a highly versatile building block for synthesizing novel "E-Tags" (Ethyl-piperazine tags)[]. The ethyl group provides a distinct mass shift and alters the hydrophobicity of labeled peptides, which can enhance reversed-phase liquid chromatography (RP-LC) separation and improve ionization efficiency for highly hydrophilic peptide species[4].
Chemical Rationale & Fragmentation Dynamics
The architecture of an isobaric tag consists of three functional regions: a reporter group, a mass balancer group, and an amine-reactive moiety[1]. Methyl (4-ethylpiperazin-1-yl)acetate provides the carbon skeleton for both the reporter and the balancer:
-
The Reporter Group: The N-ethylpiperazine ring generates a highly specific, low-m/z reporter ion (base m/z ~127) during high-energy collision-induced dissociation (HCD). By incorporating stable heavy isotopes (
, , or Deuterium) into the ethyl or piperazine ring, researchers can create a multiplexed series of reporter ions[4]. -
The Balancer Group: The acetate linker serves as the mass balancer. Isotopic substitutions in the carbonyl or methylene carbon of the acetate group offset the mass differences of the reporter isotopes, ensuring that all multiplexed tags remain perfectly isobaric in the MS1 precursor scan[1].
-
The Reactive Group: The methyl ester protects the carboxylic acid during storage and precursor synthesis. Prior to proteomic application, it must be hydrolyzed and converted into an N-hydroxysuccinimide (NHS) ester to target the primary amines of peptides (N-termini and
-amino groups of lysine residues)[5].
Fig 1. Collision-induced dissociation pathway of ethylpiperazine-labeled peptides.
Quantitative Comparison of Isobaric Tag Scaffolds
To understand the utility of the ethylpiperazine scaffold, it is essential to compare it against established commercial baselines. The addition of the ethyl group slightly increases the retention time of labeled peptides, which is highly beneficial for resolving short, polar peptides that typically elute in the void volume.
Table 1: Structural Comparison of Piperazine-Based Isobaric Tags
| Tag Platform | Core Building Block | Base Reporter m/z | Reactive Moiety | Multiplexing Capacity | Hydrophobicity Shift |
| iTRAQ | N-methylpiperazine | 114 | NHS Ester | Up to 8-plex | Low |
| TMT | N,N-dimethylpiperazine | 126 | NHS Ester | Up to 18-plex | Moderate |
| Custom E-Tag | N-ethylpiperazine | ~127 | NHS Ester | Custom | High |
Protocol I: Synthesis and Activation of the Amine-Reactive Tag
Causality Check: The starting material is a methyl ester, which is unreactive toward peptide amines. It must first be hydrolyzed to a free acid, then activated to an NHS ester. N,N'-Disuccinimidyl carbonate (DSC) is utilized over standard EDC/NHS coupling to prevent the formation of stable N-acylurea byproducts, ensuring a high-purity reactive tag.
Step-by-Step Methodology:
-
Ester Hydrolysis: Dissolve 100 mg of methyl (4-ethylpiperazin-1-yl)acetate in 2 mL of a 1:1 mixture of Methanol and ultra-pure water. Add 1.5 equivalents of Lithium Hydroxide (LiOH). Stir at room temperature for 4 hours.
-
Acidification & Lyophilization: Neutralize the reaction to pH 6.0 using 1M HCl. Lyophilize the solution overnight to obtain (4-ethylpiperazin-1-yl)acetic acid as a dry powder. Self-Validation: Confirm the mass shift from the ester to the free acid via direct-infusion MS.
-
NHS Ester Activation: Suspend the dry acid in 2 mL of anhydrous N,N-Dimethylformamide (DMF). Add 1.5 equivalents of DSC and 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Incubation: Stir under an inert argon atmosphere at room temperature for 12 hours.
-
Purification: Precipitate the resulting NHS-activated tag using cold diethyl ether. Centrifuge at 10,000 x g for 10 minutes, discard the supernatant, and dry the pellet under a vacuum. Store at -80°C in a desiccator to prevent spontaneous hydrolysis[5].
Protocol II: Proteomic Sample Labeling and Validation
Causality Check: Isobaric labeling must occur in a buffer entirely devoid of primary amines (e.g., Tris or Glycine), as these will competitively quench the NHS ester[1]. Triethylammonium bicarbonate (TEAB) is the gold standard because it buffers effectively at pH 8.5—the optimal pH for NHS ester nucleophilic attack by unprotonated peptide amines.
Fig 2. Isobaric labeling proteomics workflow featuring built-in QC validation.
Step-by-Step Methodology:
-
Peptide Preparation: Extract proteins, reduce disulfide bonds with 10 mM Dithiothreitol (DTT), alkylate with 20 mM Iodoacetamide (IAA), and digest overnight with sequencing-grade Trypsin[5].
-
Buffer Exchange: Desalt the tryptic peptides using a C18 Sep-Pak cartridge and reconstitute in 100 mM TEAB (pH 8.5) to a final concentration of 1 µg/µL.
-
Labeling: Resuspend the synthesized ethylpiperazine-NHS tag in anhydrous Acetonitrile (ACN). Add a 5-fold molar excess of the tag to the peptide mixture. Incubate at room temperature for 1 hour.
-
Self-Validation (Critical QC Step): Before pooling samples, take a 1 µL aliquot from each reaction. Run a rapid 15-minute LC-MS/MS gradient. Search the data allowing for the dynamic mass addition of the tag on lysine and N-termini. Proceed only if labeling efficiency is >95%. Incomplete labeling results in severe ratio distortion and quantitative inaccuracy[2].
-
Quenching: Add 5% hydroxylamine (final concentration 0.5%) to the reaction and incubate for 15 minutes to quench unreacted NHS esters[5].
-
Pooling and Clean-up: Combine the multiplexed samples in equal ratios. Acidify with 1% Trifluoroacetic acid (TFA) and desalt via C18 solid-phase extraction prior to high-resolution LC-MS/MS analysis.
References
Sources
Advanced Application Note: Solvent Selection Strategies for Piperazine Alkylation Reactions
Introduction & Mechanistic Causality
The functionalization of the piperazine core is a cornerstone of medicinal chemistry, frequently utilized in the synthesis of antipsychotics, antidepressants, and antimicrobial agents. However, the symmetrical nature of piperazine—possessing two secondary amines with identical pKa values—makes selective mono-alkylation a significant synthetic challenge.
When an alkylating agent (e.g., an alkyl halide) is introduced, the reaction proceeds via an SN2 mechanism. The primary challenge arises because the initial mono-alkylated product is often more lipophilic and sterically accommodating than the starting material, which can inadvertently maintain or even enhance its nucleophilicity. Consequently,1[1].
As a Senior Application Scientist, I emphasize that solvent selection is not merely a medium for dissolution; it is the primary thermodynamic and kinetic control dial for this reaction. Solvent polarity directly influences both the kinetics and regioselectivity of the SN2 reaction, with 2[2]. Conversely, non-polar solvents can be strategically employed to force the precipitation of the mono-alkylated intermediate, effectively removing it from the reactive phase and halting further alkylation[3].
Quantitative Solvent Comparison
To engineer a successful protocol, one must align the solvent's dielectric constant (ε) with the desired reaction trajectory. The table below summarizes the causality between solvent properties and reaction outcomes.
| Solvent Class | Example Solvent | Dielectric Constant (ε) | Relative SN2 Rate | Mono-alkylation Selectivity | Mechanistic Role & Causality |
| Non-Polar | Toluene | 2.4 | Slow | High | Fails to solvate the mono-alkylated hydrohalide salt, causing it to precipitate and halting di-alkylation. |
| Non-Polar | Dichloromethane (DCM) | 9.1 | Moderate | High | Balances solubility of the free base piperazine while still precipitating the mono-alkylated salt. |
| Polar Aprotic | Acetone | 20.7 | Fast | Low (unless protected) | Solvates the electrophile well; ideal for Boc-protected workflows where di-alkylation is structurally blocked. |
| Polar Aprotic | DMF / DMSO | 36.7 / 46.7 | Very Fast | Very Low | Leaves the nucleophile bare and highly reactive; strongly favors the formation of di-alkylated products. |
| Polar Protic | Methanol | 32.7 | Slow | Moderate | Hydrogen-bonds with piperazine nitrogens, dampening nucleophilicity and slowing overall kinetics. |
Workflow & Decision Matrix
The following logic tree dictates the experimental design based on the target molecule's required selectivity.
Decision matrix for solvent selection in piperazine alkylation based on target selectivity.
Detailed Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and a validation checkpoint.
Protocol A: Direct Mono-Alkylation via Precipitation (Non-Polar Solvent)
This protocol leverages Le Chatelier's principle and phase separation. By conducting the reaction in a non-polar solvent,3[3].
Reagents:
-
Piperazine (Anhydrous): 2.5 – 3.0 equivalents
-
Primary Alkyl Halide: 1.0 equivalent
-
Solvent: Anhydrous Toluene or Dichloromethane (DCM)
Step-by-Step Methodology:
-
Dissolution: Dissolve the free base piperazine (3.0 eq) in a large volume of toluene (e.g., 0.1 M concentration).
-
Mechanistic Rationale: The large stoichiometric excess of piperazine acts as a statistical buffer against di-alkylation.
-
-
Temperature Control: Cool the reaction vessel to 0–5 °C using an ice bath.
-
Electrophile Addition: Dissolve the alkyl halide (1.0 eq) in a small volume of toluene and add it dropwise over 30–60 minutes.
-
Mechanistic Rationale: Slow addition maintains a low localized concentration of the electrophile, ensuring it reacts with the abundant free piperazine rather than the newly formed mono-alkylated product.
-
-
Reaction & Precipitation: Allow the reaction to warm to room temperature and stir for 4–12 hours.
-
Validation Checkpoint (Self-Validation): A dense white precipitate (the mono-alkylated piperazine hydrohalide salt) must form. If the solution remains clear, the solvent is too polar, and di-alkylation is likely occurring.
-
-
Isolation: Filter the precipitate using a Büchner funnel and wash with cold hexane to remove unreacted alkyl halide.
-
Free-Basing: Dissolve the solid in distilled water. Slowly add 1M NaOH until the aqueous phase reaches pH >9.5.
-
Extraction: Extract the aqueous layer with fresh toluene or DCM. Dry over Na2SO4, filter, and concentrate under reduced pressure to yield the pure mono-alkylated free base.
Protocol B: High-Yield Mono-Alkylation via Protecting Group Strategy (Polar Aprotic Solvent)
When the target mono-alkylated salt is highly soluble, or when using complex electrophiles, precipitation (Protocol A) fails. Here, we must chemically block one nitrogen.4[4].
Reagents:
-
1-Boc-piperazine: 1.0 equivalent
-
Alkylating Agent: 1.1 equivalents
-
Base: Potassium Carbonate (K2CO3), 2.0 equivalents
-
Solvent: Acetone or Acetonitrile (MeCN)
Step-by-Step Methodology:
-
Suspension: Suspend 1-Boc-piperazine and finely powdered K2CO3 in acetone.
-
Alkylation: Add the alkylating agent in one portion. Equip the flask with a reflux condenser and heat to 50–60 °C.
-
Monitoring: Stir for 6–12 hours.
-
Validation Checkpoint (Self-Validation): Monitor via TLC (stain with Ninhydrin). The secondary amine of 1-Boc-piperazine will stain bright pink/purple. As the reaction progresses to the tertiary amine product, the spot will no longer stain strongly with Ninhydrin.
-
-
Workup: Cool to room temperature, filter off the inorganic salts (K2CO3/KCl), and evaporate the acetone. Partition the residue between water and ethyl acetate, extract, dry, and concentrate.
-
Deprotection: Dissolve the crude intermediate in DCM and add an excess of Trifluoroacetic acid (TFA) (1:4 ratio to DCM). Stir at room temperature for 2 hours.
-
Validation Checkpoint (Self-Validation): LC-MS should confirm the complete disappearance of the[M+H]+ signal corresponding to the Boc-protected mass, replaced by the[M-100+H]+ signal of the deprotected mono-alkylated piperazine.
-
-
Final Isolation: Evaporate the solvent and excess TFA to yield the desired mono-alkylated piperazine as a TFA salt, which can be free-based using aqueous NaOH as described in Protocol A.
References
- EvitaChem - Buy Piperazine, 1-(3-methyl-2-butenyl)- (EVT-8832971). Details the direct influence of solvent polarity on alkylation kinetics and regioselectivity.
- ResearchGate - What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Discusses the physical precipitation of mono-alkylated salts in non-polar solvents.
- BenchChem - Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. Highlights troubleshooting, base selection, and the mitigation of di-alkylation side reactions.
- BenchChem - The Versatile Building Block: A Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride in Organic Synthesis. Outlines the Boc-protection strategy using polar aprotic solvents like acetone.
Sources
Application Note: Scale-Up Synthesis of Methyl 2-(4-ethylpiperazin-1-yl)acetate
Introduction & Scope
Methyl 2-(4-ethylpiperazin-1-yl)acetate is a highly versatile, bifunctional building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and combinatorial tertiary amine libraries[1]. Featuring both a tertiary amine and a reactive ester moiety, it serves as an ideal precursor for downstream amidation, reduction, or saponification.
This application note provides a comprehensive, field-validated protocol for the 1-kilogram scale-up synthesis of methyl 2-(4-ethylpiperazin-1-yl)acetate. The methodology focuses on maximizing yield and purity while strictly managing the thermal and toxicological hazards associated with the alkylation process.
Mechanistic Causality & Reaction Design
The core transformation relies on the bimolecular nucleophilic substitution (
-
Alkylating Agent Selection: Methyl bromoacetate is explicitly chosen over methyl chloroacetate. The superior polarizability and leaving-group ability of the bromide ion lower the activation energy of the
transition state. This allows the reaction to proceed efficiently at lower temperatures, thereby minimizing thermal degradation and side reactions. -
Heterogeneous Base (
): Potassium carbonate acts as an acid scavenger to neutralize the generated hydrobromic acid (HBr). Unlike soluble organic bases (e.g., triethylamine), remains insoluble in the reaction medium. This maintains a mildly basic environment that drives the reaction forward without creating the highly basic conditions that promote unwanted over-alkylation (quaternary ammonium salt formation). Furthermore, the inorganic salts can be easily removed via simple filtration. -
Solvent Dynamics (Acetonitrile): Acetonitrile (MeCN) is the optimal polar aprotic solvent for this synthesis. It accelerates the
reaction via dipole-dipole stabilization of the transition state while keeping the and byproduct strictly in the solid phase.
Process Workflow & Unit Operations
The following diagram illustrates the logical flow of the unit operations, from the initial reaction setup to the final purification step.
Figure 1: Step-by-step workflow for the scale-up synthesis and isolation of methyl 2-(4-ethylpiperazin-1-yl)acetate.
Experimental Protocol: 1-Kilogram Scale
Note: This protocol incorporates In-Process Controls (IPC) to ensure the system is self-validating before advancing to downstream operations.
Materials Required:
-
1-Ethylpiperazine (1.0 eq, 1.00 kg, 8.76 mol)
-
Methyl bromoacetate (1.05 eq, 1.41 kg, 9.20 mol)
-
Potassium carbonate, anhydrous (1.5 eq, 1.81 kg, 13.14 mol)
-
Acetonitrile (MeCN), HPLC grade (10 L)
-
Ethyl Acetate (EtOAc) (10 L)
-
Saturated Aqueous NaCl (Brine) (5 L)
Step-by-Step Methodology:
-
Preparation & Suspension: Charge a 20 L jacketed glass reactor equipped with a mechanical stirrer, internal thermometer, and dropping funnel with MeCN (10 L). Add 1-ethylpiperazine (1.00 kg) and anhydrous
(1.81 kg). Initiate stirring at 250 rpm to ensure a uniform suspension. -
Cooling: Circulate coolant through the reactor jacket to bring the internal temperature of the suspension to strictly 0–5 °C.
-
Controlled Alkylation: Charge the dropping funnel with methyl bromoacetate (1.41 kg). Critical Step: Add the methyl bromoacetate dropwise over a period of 2–3 hours.
-
Causality: Methyl bromoacetate is a highly reactive electrophile. Uncontrolled addition will result in a rapid exotherm, leading to localized hot spots, increased dimerization impurities, and the hazardous volatilization of the lachrymator[3]. Maintain the internal temperature below 10 °C at all times.
-
-
Reaction Maturation: Once the addition is complete, disable the cooling jacket and allow the reaction mixture to naturally warm to ambient temperature (20–25 °C). Stir continuously for 12 hours.
-
In-Process Control (IPC): Withdraw a 0.5 mL aliquot, filter the solids, and analyze the filtrate via LC-MS or TLC. The reaction is considered complete and self-validated when the peak corresponding to 1-ethylpiperazine is <1% relative to the product[4].
-
Filtration: Filter the heterogeneous mixture through a Celite pad to remove
and the precipitated byproduct. Wash the filter cake with fresh MeCN (2 × 1 L) to ensure complete recovery of the product. -
Concentration: Transfer the combined filtrate to a rotary evaporator and remove the MeCN in vacuo (40 °C, 50 mbar) to yield a crude viscous oil.
-
Liquid-Liquid Extraction: Dissolve the crude oil in EtOAc (10 L) and transfer to a separatory funnel. Wash the organic layer with brine (2 × 2.5 L) to remove residual polar impurities and trace inorganic salts. Separate the organic layer, dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Subject the crude product to fractional vacuum distillation. Collect the main fraction at 95–100 °C (at 1–2 mmHg) to afford methyl 2-(4-ethylpiperazin-1-yl)acetate as a colorless to pale yellow oil.
Quantitative Data & Process Optimization
To validate the chosen parameters, multiple reaction conditions were evaluated during the optimization phase. The data below demonstrates the causality behind selecting
| Trial | Solvent | Base | Temperature Profile | Reaction Time | Yield (%) | Purity (LC-MS) | Observation / Causality |
| 1 | Dichloromethane | Triethylamine | 25 °C (No cooling) | 8 h | 65% | 82% | Rapid exotherm; soluble base promoted quaternary salt formation. |
| 2 | Toluene | 80 °C (Reflux) | 16 h | 70% | 88% | Poor solubility of intermediates in non-polar solvent slowed kinetics. | |
| 3 | Acetonitrile | 0–5 °C, then 25 °C | 12 h | 92% | >98% | Optimal |
Safety & Handling Standards
Methyl bromoacetate is classified as a potent lachrymator (causes severe flow of tears) and a toxic alkylating agent[3].
-
Engineering Controls: All operations, especially the transfer and addition of methyl bromoacetate, must be conducted in a highly ventilated fume hood or a sealed reactor system.
-
PPE: Personnel must wear appropriate personal protective equipment, including heavy-duty chemical-resistant gloves, a lab coat, and chemical splash goggles.
-
Decontamination: Glassware contaminated with methyl bromoacetate must never be washed directly with water. It should be quenched in a bath of dilute aqueous ammonia or ethanolamine for 24 hours to fully neutralize the electrophile prior to standard cleaning.
References
-
ResearchGate. "A Simple Synthesis of N-Alkylpiperazines." Available at: [Link]
-
European Patent Office. "Scavenger assisted combinatorial process for preparing libraries of tertiary amine compounds - Patent 0816310." Available at: [Link]
Sources
Troubleshooting & Optimization
preventing dialkylation during synthesis of methyl (4-ethylpiperazin-1-yl)acetate
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance on the synthesis of methyl (4-ethylpiperazin-1-yl)acetate, with a primary focus on preventing the common side reaction of dialkylation. The information is structured to assist you in troubleshooting common experimental issues and to provide a deeper understanding of the underlying chemical principles governing this reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of methyl (4-ethylpiperazin-1-yl)acetate.
Issue 1: My reaction is producing a significant amount of a higher molecular weight byproduct, leading to a low yield of the desired mono-alkylated product.
-
Potential Cause: This is the classic problem of dialkylation, where the initially formed product, methyl (4-ethylpiperazin-1-yl)acetate, which is also a secondary amine, reacts with another molecule of methyl bromoacetate. This results in the formation of a quaternary ammonium salt, the dialkylated byproduct. The secondary amine of the product can be more nucleophilic than the starting 1-ethylpiperazine, leading to a faster second alkylation.
-
Recommended Solutions:
-
Control Stoichiometry: A crucial first step is to adjust the stoichiometry of your reactants. Using a significant excess of 1-ethylpiperazine (e.g., 2 to 5 equivalents) relative to methyl bromoacetate can statistically favor the mono-alkylation reaction.[1] This increases the probability that a molecule of methyl bromoacetate will encounter a molecule of the starting material rather than the mono-alkylated product.
-
Slow Addition of the Alkylating Agent: Instead of adding the methyl bromoacetate all at once, a slow, dropwise addition to the solution of 1-ethylpiperazine can help maintain a low concentration of the alkylating agent throughout the reaction. This further minimizes the chance of the mono-alkylated product reacting again.
-
Lower Reaction Temperature: Higher temperatures can favor the formation of the thermodynamically more stable dialkylated product.[2][3] Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can favor the kinetically controlled mono-alkylation product.[2][3]
-
Issue 2: I'm still observing significant dialkylation even after adjusting the stoichiometry and temperature. How can I further suppress the formation of the byproduct?
-
Potential Cause: The choice of base and solvent can significantly impact the selectivity of the reaction. A strong base can deprotonate the mono-alkylated product, increasing its nucleophilicity and promoting dialkylation.
-
Recommended Solutions:
-
Use a Weaker Base: Instead of strong bases like sodium hydride or sodium ethoxide, consider using a milder inorganic base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[4] These bases are strong enough to neutralize the hydrobromic acid formed during the reaction but are less likely to deprotonate the mono-alkylated product significantly.
-
In-situ Monoprotonation: A clever strategy is to use the monohydrochloride salt of 1-ethylpiperazine or to form it in-situ by adding one equivalent of a strong acid (like HCl) to two equivalents of 1-ethylpiperazine. The protonated nitrogen is no longer nucleophilic, effectively protecting it and leaving only one nitrogen free to react, thus preventing dialkylation.
-
Issue 3: I have a mixture of the mono- and di-alkylated products. How can I effectively purify my desired compound?
-
Potential Cause: The mono-alkylated product and the dialkylated quaternary ammonium salt have different chemical properties that can be exploited for separation.
-
Recommended Solutions:
-
Acid-Base Extraction: The mono-alkylated product, being a tertiary amine, can be protonated and deprotonated. After the reaction, you can perform an aqueous workup. By adjusting the pH of the aqueous layer, you can selectively extract your product. The dialkylated product, being a quaternary ammonium salt, is highly polar and will likely remain in the aqueous phase.
-
Column Chromatography: If extraction is not sufficient, silica gel column chromatography can be an effective purification method. A solvent system of increasing polarity, such as a gradient of methanol in dichloromethane, can be used to separate the less polar mono-alkylated product from the more polar dialkylated salt.
-
Crystallization: It may be possible to selectively crystallize the desired product or the byproduct from a suitable solvent system.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the dialkylation side reaction in the synthesis of methyl (4-ethylpiperazin-1-yl)acetate?
A1: The dialkylation occurs because the product of the initial reaction, methyl (4-ethylpiperazin-1-yl)acetate, is itself a nucleophilic secondary amine. In some cases, the product can be even more nucleophilic than the starting material, 1-ethylpiperazine. This means that once some of the desired product is formed, it can compete with the starting material to react with the remaining methyl bromoacetate, leading to the formation of the 1,1'-bis(methoxycarbonylmethyl)-4-ethylpiperazin-1-ium salt.
Q2: How does steric hindrance influence the mono-alkylation to dialkylation ratio?
A2: Steric hindrance plays a significant role in favoring mono-alkylation. The ethyl group on one of the piperazine nitrogens already provides some steric bulk. After the first alkylation with the methyl acetate group, the steric congestion around the newly formed tertiary amine increases. While this does not completely prevent a second alkylation, it can slow it down relative to the alkylation of the less hindered starting material, 1-ethylpiperazine. This effect can be further enhanced by using bulkier alkylating agents or by introducing steric bulk elsewhere in the molecule.[5]
Q3: Are there alternative synthetic routes to methyl (4-ethylpiperazin-1-yl)acetate that avoid the dialkylation problem?
A3: Yes, one of the most effective alternative routes is to use a protecting group strategy.[6] For instance, you could start with mono-Boc-protected piperazine. The Boc (tert-butoxycarbonyl) group "protects" one of the nitrogens, rendering it unreactive. You can then perform the ethylation on the unprotected nitrogen, followed by deprotection of the Boc group, and finally, alkylation with methyl bromoacetate on the now free nitrogen. This multi-step process offers much greater control and can lead to a cleaner product, albeit with a longer synthetic sequence.
Q4: Can you explain the concept of kinetic vs. thermodynamic control in the context of this reaction?
A4: In this reaction, the mono-alkylated product can be considered the kinetic product, meaning it is formed faster, especially at lower temperatures.[2][3] The dialkylated product can be considered the thermodynamic product, as it is often more stable, and its formation is favored at higher temperatures where the initial mono-alkylation reaction may be reversible, allowing for equilibration to the more stable dialkylated state.[2][3] Therefore, by keeping the reaction temperature low and the reaction time short, you can favor the formation of the kinetic, mono-alkylated product.[7]
Experimental Protocols
Protocol 1: Controlled Mono-alkylation of 1-Ethylpiperazine
This protocol is designed to favor the formation of the mono-alkylated product by controlling stoichiometry and reaction conditions.
-
Materials:
-
1-Ethylpiperazine
-
Methyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 1-ethylpiperazine (3.0 equivalents) in anhydrous acetonitrile.
-
Add anhydrous potassium carbonate (2.0 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of methyl bromoacetate (1.0 equivalent) in anhydrous acetonitrile dropwise over 1-2 hours with vigorous stirring.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, filter off the potassium carbonate and any other solids.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford pure methyl (4-ethylpiperazin-1-yl)acetate.
-
Data Presentation
| Parameter | Condition | Expected Outcome | Rationale |
| Stoichiometry | 1-Ethylpiperazine : Methyl Bromoacetate (3:1) | Increased yield of mono-alkylated product | Statistically favors the reaction of methyl bromoacetate with the excess starting material.[1] |
| Base | Potassium Carbonate (K₂CO₃) | Reduced dialkylation | A mild base that neutralizes the acid byproduct without significantly increasing the nucleophilicity of the product.[4] |
| Temperature | 0 °C to Room Temperature | Favors mono-alkylation | Promotes the kinetically controlled product over the thermodynamically favored dialkylated product.[2][3] |
| Addition of Alkylating Agent | Slow, dropwise addition | Minimizes dialkylation | Maintains a low concentration of the electrophile, reducing the likelihood of a second alkylation. |
Visualizations
Caption: Reaction pathway for the synthesis of methyl (4-ethylpiperazin-1-yl)acetate, highlighting the desired mono-alkylation and the dialkylation side reaction.
Caption: A logical troubleshooting workflow for addressing the issue of excessive dialkylation during the synthesis.
References
- BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)
- Bouvier, B. (2015). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Computational and Theoretical Chemistry, 1077, 59-66.
-
Fernandes, J. P. dos S., et al. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: (4-Methylpiperidin-1-yl)acetic Acid as a Versatile Building Block for Novel Compound Synthesis. BenchChem.
- Pattar, V. P., et al. (2016). Thermodynamic, kinetic and mechanistic investigations of Piperazine oxidation by Diperiodatocuprate(III) complex in aqueous alkaline medium. Journal of Chemical Sciences, 128(4), 545-554.
- Fosbøl, P. L., et al. (2019). Thermodynamic and Kinetic Modeling of Piperazine/2-Methylpiperazine. Energy Procedia, 158, 3713-3722.
- Gao, D. W., et al. (2024). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step.
- BenchChem. (2025). Application Notes and Protocols: (4-Methylpiperidin-1-yl)acetic acid in Organic Synthesis. BenchChem.
- White, J. D., et al. (2013). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
- LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
- Beilstein Journal of Organic Chemistry. (2016).
- Molecules. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
-
ResearchGate. (n.d.). Comparative synthetic platforms for mono-N-alkylation of piperazine. Retrieved from [Link]
- Pittelkow, T., & Christensen, J. B. (2024). A Simple Synthesis of N-Alkylpiperazines.
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]
- Bouvier, B., et al. (2015). The origin of the stereoselective alkylation of 3-substituted-2-oxopiperazines. Computational and Theoretical Chemistry, 1077, 59-66.
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. US4736030A - Preparation of 1-alkyl- or 1-cycloalkylpiperazines - Google Patents [patents.google.com]
- 5. benjamin-bouvier.fr [benjamin-bouvier.fr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of N-Alkylation of 1-Ethylpiperazine
Module 1: Reaction Mechanics & Stoichiometry (The "Why")
To improve yield, one must first understand the competition between the desired Mono-Alkylation and the yield-killing Quaternization .
The Chemical Pathway
The reaction is a classic nucleophilic substitution (
-
N1 (Tertiary): Substituted with an ethyl group. Sterically hindered but still nucleophilic.
-
N4 (Secondary): The target nucleophile. More accessible and generally more reactive toward alkyl halides in this context.
The Critical Failure Mode: Once the product (Methyl 2-(4-ethylpiperazin-1-yl)acetate) is formed, it contains two tertiary amines. If the electrophile (Methyl Chloroacetate) is present in excess or the temperature is too high, the product effectively competes with the starting material for the alkyl halide, leading to Bis-alkylation (Quaternary Ammonium Salt formation) . This salt precipitates out, trapping your product and lowering yield.
Visualizing the Pathway
Figure 1: Reaction pathway showing the competition between product formation and quaternary salt generation.
Module 2: Troubleshooting Guide (The "How")
This section addresses specific failure modes reported by users.
Scenario A: "I see a white precipitate forming, but my yield is low."
-
Diagnosis: You are likely forming the Quaternary Ammonium Salt or the Hydrochloride Salt of the starting material is crashing out due to insufficient base.
-
Root Cause:
-
Over-alkylation: Excess methyl chloroacetate was used.
-
Insufficient Acid Scavenging: The HCl generated protonates the unreacted 1-ethylpiperazine, rendering it non-nucleophilic.
-
-
Corrective Action:
-
Stoichiometry: Ensure a strict 1.0 : 1.0 or 1.1 : 1.0 ratio of Amine : Alkyl Halide. Never use excess alkyl halide.
-
Base: Switch to Potassium Carbonate (
) .[1] It is insoluble in the organic phase but effectively neutralizes HCl at the solid-liquid interface.
-
Scenario B: "The reaction is complete, but I lose product during aqueous workup."
-
Diagnosis: pH Mismanagement .
-
Root Cause: The product is a base. If the aqueous layer is neutral or acidic (pH < 8), the product will remain protonated in the water phase and will not extract into the organic solvent (DCM or EtOAc).
-
Corrective Action:
-
Check pH: Ensure the aqueous layer is adjusted to pH > 10 using saturated
or dilute NaOH before extraction. -
Salting Out: Saturate the aqueous phase with NaCl (brine) to force the organic product out (Salting-out effect).
-
Scenario C: "I see hydrolysis of the ester (Carboxylic acid formation)."
-
Diagnosis: Wet Solvents or Strong Base .
-
Root Cause: Methyl esters are labile. Using NaOH or KOH as a base, or using wet acetone, promotes hydrolysis of the ester to the acid.
-
Corrective Action:
-
Solvent: Use Anhydrous Acetone or Acetonitrile (MeCN) .
-
Base: Use anhydrous
or . Avoid hydroxide bases.[2]
-
Module 3: Optimized Protocol (The Gold Standard)
This protocol is designed to minimize quaternization and maximize isolation yield.
Reagents & Materials
| Component | Equivalents | Role | Notes |
| 1-Ethylpiperazine | 1.05 - 1.10 | Nucleophile | Slight excess ensures full consumption of the alkyl halide. |
| Methyl Chloroacetate | 1.00 | Electrophile | Limiting reagent to prevent over-alkylation. |
| 2.0 - 3.0 | Acid Scavenger | Grind to powder to increase surface area. | |
| Acetone (Dry) | 10 Volumes | Solvent | Polar aprotic; facilitates |
Step-by-Step Procedure
-
Preparation:
-
Charge a reaction flask with 1-Ethylpiperazine (1.1 eq) and Dry Acetone (10 vol) .
-
Add
(2.5 eq) . Stir vigorously to suspend the base. -
Cool the mixture to 0°C using an ice bath. Reason: Low temperature suppresses the rate of the secondary quaternization reaction.
-
-
Addition:
-
Dilute Methyl Chloroacetate (1.0 eq) in a small amount of acetone (2 vol).
-
Add this solution dropwise over 30–60 minutes. Reason: Keeping the concentration of electrophile low relative to the nucleophile favors mono-alkylation.
-
-
Reaction:
-
Allow the reaction to warm naturally to Room Temperature (20–25°C) .
-
Stir for 4–12 hours. Monitor by TLC (System: 10% MeOH in DCM) or LC-MS.
-
Checkpoint: If the reaction stalls, add a catalytic amount of Sodium Iodide (NaI, 0.1 eq) to form the more reactive alkyl iodide in situ (Finkelstein reaction).
-
-
Workup (Critical for Yield):
-
Filter the reaction mixture to remove solid potassium salts (
, unreacted ). Wash the cake with acetone. -
Concentrate the filtrate under reduced pressure to remove acetone.
-
Redissolve the residue in DCM (Dichloromethane) .
-
Wash with Saturated
(pH ~9-10). Do not use strong acid washes. -
Dry organic layer over
, filter, and concentrate.[1]
-
Module 4: Comparative Data & Decision Support
Solvent Selection Matrix
| Solvent | Polarity | Rate | Yield Impact | Recommendation |
| Acetone | High | Fast | High | Preferred. Easy workup (evaporation). |
| Acetonitrile | High | Fast | High | Good alternative if higher temp is needed. |
| DCM | Low | Slow | Moderate | Avoid for reaction; good for extraction. |
| Ethanol | High | Medium | Low | Avoid. Protic solvents can solvate the nucleophile, slowing the reaction. Risk of transesterification. |
Base Selection Matrix
| Base | Strength | Solubility | Risk Profile |
| Moderate | Insoluble | Low. Best balance of reactivity and safety. | |
| Moderate | Soluble | Medium. TEA-HCl salt can be hard to remove; TEA can compete as a nucleophile (rare but possible). | |
| NaOH/KOH | Strong | Insoluble | High. High risk of ester hydrolysis. |
References
-
BenchChem. (2025).[2] Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. Retrieved from 2
-
ResearchGate. (2013). Discussion: Best conditions to perform monoalkylation in piperazine. Retrieved from 3
-
Google Patents. (2014). WO2014188453A2 - Novel process for the preparation of piperazine derivatives. Retrieved from 4
-
ChemicalBook. (2023). 1-Methylpiperazine: synthesis, applications and safety. Retrieved from 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents [patents.google.com]
- 5. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Methyl (4-ethylpiperazin-1-yl)acetate
This guide is structured as a Tier-2 Technical Support Resource for organic chemists and process engineers working with Methyl (4-ethylpiperazin-1-yl)acetate . The protocols below address the specific challenges of purifying this amino-ester oil, particularly its tendency to hydrolyze, oxidize, or retain starting materials.
Product Classification: Tertiary Amine / Methyl Ester Physical State: Viscous Oil (Colorless to Pale Yellow) Storage: Hygroscopic; Store under inert gas (Ar/N₂) at 2–8°C.
Core Purification Methodologies
Method A: High-Vacuum Fractional Distillation (Primary for Oils)
Best For: Removing heavy tars, inorganic salts, and non-volatile impurities. Principle: As a tertiary amine with a molecular weight of ~186 g/mol , the boiling point is significantly higher than the starting material (1-ethylpiperazine, bp ~157°C at atm). Vacuum distillation minimizes thermal degradation.
Protocol:
-
Setup: Use a short-path distillation apparatus or Kugelrohr for small scales (<10g). For larger scales, use a vigreux column.[1]
-
Vacuum: Apply high vacuum (<1-5 mmHg).
-
Heating: Slowly increase oil bath temperature.
-
Fore-run: Collect the lower boiling fraction (likely unreacted 1-ethylpiperazine or solvent traces).
-
Main Fraction: Collect the product.
-
Estimated BP: ~100–120°C at 1–2 mmHg (based on structural analogues).
-
-
Storage: Immediately backfill with Argon to prevent oxidation of the amine.
Technical Note: If the oil is dark/black, perform a rapid "flash distillation" (no column) first to separate volatiles from the tar, then redistill carefully.
Method B: Acid-Base Differential Extraction (Chemical Purification)
Best For: Removing neutral impurities (unreacted methyl chloroacetate) and non-basic byproducts. Risk: Ester hydrolysis. Strict pH and temperature control is required.
Protocol:
-
Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Acid Extraction (Targeting the Amine):
-
Cool the mixture to 0°C (Ice bath).
-
Extract with cold 0.5 M HCl (3x). Do not use strong acid or heat, or the ester will hydrolyze to the acid.
-
Phase Check: The product (amine salt) is now in the Aqueous layer. Impurities (neutrals) are in the Organic layer.
-
-
Wash: Wash the combined acidic aqueous layer with fresh EtOAc (2x) to remove trapped neutrals.
-
Basification (Regenerating the Oil):
-
Add fresh DCM to the aqueous layer.
-
Slowly add Saturated NaHCO₃ or 2M NaOH at 0°C until pH > 10.
-
Caution: Rapid CO₂ evolution with bicarbonate.
-
-
Recovery: Extract the aqueous layer with DCM (3x).
-
Drying: Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate), filter, and concentrate in vacuo.
Method C: Flash Column Chromatography (Polishing)
Best For: High-purity requirements (>98%) or separating closely related amine impurities. Challenge: Amines "tail" or streak on acidic silica gel, leading to poor separation and yield loss.
Protocol:
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase Modifier: You MUST add a base modifier to the solvent system.
-
Recommendation: 1–5% Triethylamine (TEA) or 1% NH₄OH .
-
Typical Solvent System: DCM : Methanol : TEA (e.g., 95:4:1).
-
-
Pre-treatment: Flush the column with the eluent containing the modifier before loading the sample to neutralize silica acidity.
-
Loading: Load the oil as a concentrated solution in DCM.
-
Elution: Collect fractions. The ester product typically elutes after the non-polar impurities but before the highly polar degradation products.
Troubleshooting Guide & FAQs
Scenario 1: "My product is turning red/brown upon standing."
-
Cause: Oxidation of the piperazine nitrogen or presence of trace transition metals.
-
Solution:
-
Degas: Store under Nitrogen/Argon.
-
Filter: Pass the oil through a small pad of Celite or Activated Charcoal to remove color bodies.
-
Stabilize: Store in the dark at 4°C.
-
Scenario 2: "I have unreacted 1-ethylpiperazine in my product."
-
Issue: Both the product and the starting material are basic amines; simple acid/base extraction won't separate them efficiently.
-
Solution (The "Scavenger" Method):
-
Dissolve the mixture in DCM.
-
Add a slight excess of Acetic Anhydride or Benzoyl Chloride (calculated based on the impurity amount).
-
Mechanism: The secondary amine (1-ethylpiperazine) reacts to form a non-basic amide. The tertiary amine (product) cannot react.
-
Perform the Acid-Base Extraction (Method B) . The amide impurity will now stay in the organic layer during the acid wash, while your product goes into the water.
-
Scenario 3: "The ester hydrolyzed to the acid."
-
Cause: Exposure to moisture, high pH, or heat during workup.
-
Diagnosis: Check NMR. A shift in the alpha-proton signal or loss of the methyl singlet indicates hydrolysis.
-
Prevention:
-
Use anhydrous Na₂SO₄ immediately after extraction.
-
Avoid leaving the product in aqueous base (pH > 12) for prolonged periods.
-
Keep all aqueous steps cold (0–5°C) .
-
Workflow Diagrams
Diagram 1: Acid-Base Purification Logic
Use this logic to separate the amine product from neutral alkyl halides.
Caption: Differential extraction workflow separating the basic amine product from neutral impurities.
Diagram 2: "Scavenger" Purification for Secondary Amines
Use this if simple distillation fails to remove starting material.
Caption: Chemical scavenging strategy to convert difficult-to-separate amine impurities into neutral amides.
Quantitative Data Reference
| Parameter | Specification / Range | Notes |
| Boiling Point (Est.) | 100–120°C @ 1–2 mmHg | Varies by vacuum strength. Use a manometer. |
| pKa (Piperazine N1) | ~5.3 | The N attached to the ester is less basic. |
| pKa (Piperazine N4) | ~9.8 | The N attached to the ethyl is the primary basic site. |
| TLC Rf Value | ~0.3–0.5 | Solvent: 10% MeOH in DCM (with 1% TEA). |
| Storage Temp | 2–8°C | Hygroscopic. Store under Argon. |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for purification of organic bases and esters).
-
Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Authoritative guide on distillation and acid-base extraction techniques).
-
Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press. (Detailed protocols for flash chromatography of amines).
Sources
Technical Support Center: Removing Unreacted 1-Ethylpiperazine
Introduction: Know Your Impurity
Removing unreacted 1-ethylpiperazine (1-EP) is a frequent challenge in amide coupling and nucleophilic substitution reactions. Unlike volatile bases (e.g., triethylamine), 1-EP cannot be easily removed by rotary evaporation due to its high boiling point. Furthermore, its dual-nitrogen character—containing both a secondary and a tertiary amine—creates specific solubility behaviors that can be exploited for removal.
Physicochemical Profile
| Property | Value | Implication for Workup |
| CAS | 5308-25-8 | |
| Boiling Point | ~157 °C | High. Difficult to remove via standard rotary evaporation; requires high vacuum or azeotroping. |
| Structure | N-Ethylpiperazine | Contains one Secondary Amine (N-H) and one Tertiary Amine (N-Et) . |
| Basicity (pKa) | ~9.8 (N4), ~5.4 (N1) | Basic. Can be fully protonated at pH < 4, rendering it water-soluble. |
| Solubility | Miscible with water | Highly soluble in aqueous acid; partitions poorly into non-polar organics when protonated. |
Module 1: The Standard Protocol (Acidic Extraction)
Scenario: Your product is neutral or acidic (e.g., amides, esters, carboxylic acids) and is stable to mild acid.
The Logic
Since 1-EP is a strong base, treating the reaction mixture with an aqueous acid protonates both nitrogen atoms, forming the highly polar bis-hydrochloride salt. This salt partitions almost exclusively into the aqueous phase, leaving your neutral product in the organic layer.
Step-by-Step Workflow
-
Dilution: Dilute the reaction mixture with a water-immiscible solvent (EtOAc or DCM).
-
Pro-Tip: Avoid Ether if possible; 1-EP salts can sometimes form "oils" in ether/water interfaces. EtOAc is preferred.
-
-
The Acid Wash: Wash the organic layer with 0.5 M to 1.0 M HCl (3x).
-
Volume Rule: Use a volume of acid at least 2x the volume of the 1-EP used to ensure full protonation.
-
Why not stronger? Concentrated HCl can hydrolyze sensitive amides or esters. 1M is sufficient to drop pH below 2.
-
-
The Polish: Wash with Brine (1x) to remove residual water/acid.
-
Drying: Dry over Na₂SO₄ and concentrate.
Troubleshooting Guide
Q: My product is acid-sensitive (e.g., contains an acetal or Boc group). Can I still use this method?
A: Yes, but switch the acid. Replace HCl with 10% aqueous Citric Acid or 0.5 M NaH₂PO₄ (pH ~4.5) .
Reasoning: Citric acid buffers the aqueous phase to ~pH 3-4. This is low enough to protonate the basic nitrogen of 1-EP (pKa ~9.8) but mild enough to preserve most acid-labile protecting groups.
Q: I formed an emulsion during the wash. What now?
A: Piperazine salts act as surfactants.
Fix: Add solid NaCl directly to the separatory funnel to saturate the aqueous layer.
Fix: Filter the biphasic mixture through a pad of Celite to break the physical emulsion.
Module 2: "Hard Mode" – When Your Product is Also a Base
Scenario: Your product is a tertiary amine or pyridine derivative. An acid wash will extract both your product and the 1-EP impurity.
Strategy A: Chemical Scavenging (Derivatization)
Since 1-EP possesses a secondary amine (N-H) , it is a nucleophile. If your product is a tertiary amine (non-nucleophilic), you can selectively react the 1-EP with an electrophile to change its properties.
Protocol:
-
Add Acetic Anhydride (1.5 equiv relative to excess 1-EP) or Phenyl Isocyanate to the reaction mixture.
-
Stir for 30–60 minutes.
-
Result: 1-EP converts to an amide or urea.
-
Amide (Acetyl-1-ethylpiperazine): Much less basic. It may now remain in the organic layer during a mild acid wash (pH 5-6) where your basic product protonates and moves to water (Reverse Extraction).
-
Urea: Often precipitates or becomes highly non-polar, altering its Rf significantly for chromatographic separation.
-
Strategy B: Solid-Supported Scavengers
Use a resin functionalized with an electrophile to "fish out" the 1-EP. This is the cleanest method for medicinal chemistry libraries.
| Resin Type | Functionality | Mechanism | Best For |
| Isocyanate Resin | -N=C=O | Reacts with 2° amine of 1-EP to form a urea bound to the bead. | Rapid removal (1-4 hrs). |
| Aldehyde Resin | -CHO | Forms an enamine/iminium with 1-EP. | Milder conditions. |
| Sulfonic Acid (SCX) | -SO3H | "Catch and Release". Captures ALL bases (product + 1-EP). | Purifying crude amines. Requires elution with NH3/MeOH to release. |
Workflow for Isocyanate Resin:
-
Calculate excess 1-EP.
-
Add 3–4 equivalents of Isocyanate resin (relative to 1-EP).
-
Shake at room temperature for 4 hours.
-
Filter.[1][2][3][4] The filtrate contains your product; the 1-EP is trapped on the beads.
Module 3: Distillation & Chromatography
Vacuum Distillation
Q: Can I just rotovap it off?
A: Only if you have a high-performance vacuum pump (< 1 mbar) and a heating bath at >60°C.
Azeotropes: 1-EP forms azeotropes with water. If your product is stable, adding water and evaporating (co-evaporation) multiple times can help drag off the amine, though this is energy-intensive and often incomplete.
Chromatography (Silica Gel)
1-EP is polar and basic, causing it to streak (tail) on silica gel, often contaminating the product fractions.
-
The Fix: You must modify the mobile phase.
-
DCM/MeOH/NH₃: Use 1% Ammonium Hydroxide (aq) or 1% Triethylamine in your DCM/MeOH gradient. This deactivates the acidic silica sites, sharpening the amine peaks.
-
Alternative: Use C18 Reverse Phase silica. At neutral pH, 1-EP elutes near the solvent front (highly polar), while most organic products retain longer.
-
Visualizing the Decision Process
Workflow 1: Selecting the Removal Method
Caption: Decision tree for selecting the optimal 1-Ethylpiperazine removal strategy based on product properties.
Workflow 2: Mechanism of Acid Extraction
Caption: Chemical mechanism of partitioning 1-Ethylpiperazine into the aqueous phase via protonation.
References
-
PubChem. (2025). 1-Ethylpiperazine Compound Summary. National Library of Medicine. [Link]
-
ResearchGate. (2025). Covalent Scavengers for Primary and Secondary Amines. [Link]
Sources
Technical Support Center: Aqueous Stability of Methyl (4-ethylpiperazin-1-yl)acetate
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulation developers working with methyl (4-ethylpiperazin-1-yl)acetate (CAS 530098-58-9). Because this molecule features both a labile methyl ester and a bifunctional tertiary amine (piperazine ring), it presents unique stability challenges in aqueous media.
This document synthesizes structural causality, thermodynamic principles, and self-validating experimental protocols to help you troubleshoot degradation issues and optimize your assay conditions.
Part 1: Frequently Asked Questions (Troubleshooting Causality)
Q1: Why does my compound degrade so rapidly in standard physiological buffers (e.g., PBS, pH 7.4)?
A: The rapid degradation is driven by intramolecularly assisted base-catalyzed ester hydrolysis .
Methyl esters are inherently susceptible to hydrolytic cleavage in aqueous solutions[1]. However, the piperazine ring significantly accelerates this process at physiological pH. The nitrogen adjacent to the acetate group (the
Q2: What is the optimal pH to maximize the aqueous half-life of this compound?
A: The optimal stability zone for methyl (4-ethylpiperazin-1-yl)acetate is pH 4.0 to 4.5 .
To stabilize the ester, you must eliminate the nucleophilicity of the
Q3: I observed degradation even at pH 4.0 when storing the solution at room temperature. How should I store my stock solutions?
A: Hydrolysis is highly temperature-dependent. Even at the optimal pH, the thermodynamic drive for ester cleavage remains. For long-term storage, do not store the compound in aqueous buffers . Prepare concentrated stock solutions (e.g., 10–100 mM) in anhydrous DMSO or Acetonitrile. If an aqueous stock is strictly required for your workflow, formulate it in 10 mM Acetate buffer (pH 4.0), aliquot immediately into single-use vials, and flash-freeze for storage at -80°C. Avoid repeated freeze-thaw cycles.
Part 2: Quantitative Stability Data
The following table summarizes the anticipated stability profile of methyl (4-ethylpiperazin-1-yl)acetate based on pH-rate kinetic modeling for
| Buffer System | pH | Temp (°C) | Estimated Half-Life ( | Primary Degradation Mechanism |
| 10 mM PBS | 7.4 | 37°C | < 2 hours | Intramolecular base-catalyzed hydrolysis |
| 10 mM PBS | 7.4 | 25°C | ~ 6 hours | Intramolecular base-catalyzed hydrolysis |
| 10 mM Acetate | 4.0 | 25°C | > 14 days | Slow specific-acid hydrolysis |
| 10 mM Acetate | 4.0 | 4°C | > 3 months | Trace specific-acid hydrolysis |
| 0.1 M HCl | 1.0 | 25°C | ~ 48 hours | Acid-catalyzed hydrolysis |
| Anhydrous DMSO | N/A | -20°C | > 2 years | None (Stable) |
Part 3: Mechanistic & Workflow Visualizations
To assist in your experimental design, the following diagrams map out the chemical degradation pathways and the optimal formulation decision tree.
Primary chemical degradation pathways of methyl (4-ethylpiperazin-1-yl)acetate.
Decision tree for formulating methyl (4-ethylpiperazin-1-yl)acetate solutions.
Part 4: Self-Validating Experimental Protocol
To definitively determine the stability of your specific formulation, you must perform a Forced Degradation and Mass-Balance pH-Rate Profile [2]. This protocol is designed to be self-validating: by tracking both the disappearance of the parent molecule and the stoichiometric appearance of the free acid, you verify that the loss of signal is due to hydrolysis, not non-specific binding to the vial or precipitation.
Step-by-Step Methodology: HPLC-UV/MS Stability Assay
1. Preparation of Reagents & Internal Standard
-
Internal Standard (IS): Prepare a 1 mg/mL solution of a stable, non-reactive analog (e.g., methyl benzoate) in Acetonitrile. This corrects for injection volume errors and evaporation.
-
Buffer Preparation: Prepare 50 mM buffer solutions at pH 2.0 (HCl/KCl), pH 4.0 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Borate).
2. Initiation of the Stress Test
-
Dissolve methyl (4-ethylpiperazin-1-yl)acetate in anhydrous DMSO to create a 10 mM stock.
-
Spike 10
L of the DMSO stock into 990 L of each pre-warmed buffer (37°C) in sealed HPLC glass vials. (Final concentration: 100 M). -
Add 10
L of the IS solution to each vial.
3. Sampling and Quenching (Time-Course)
-
Extract 50
L aliquots from each vial at hours. -
Crucial Step (Quenching): Immediately transfer the 50
L aliquot into a vial containing 50 L of ice-cold 0.1% Trifluoroacetic acid (TFA) in Acetonitrile. The low pH (approx. 2.5) and organic solvent will instantly halt the hydrolysis reaction and precipitate any buffer salts.
4. HPLC-UV/MS Analysis
-
Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8
m). -
Mobile Phase: Gradient of Water (0.1% Formic Acid) to Acetonitrile (0.1% Formic Acid).
-
Detection: Monitor UV at 210 nm and MS (Positive ESI).
-
Mass Balance Validation: Calculate the molar concentration of the remaining intact ester (
) and the formed degradation product, (4-ethylpiperazin-1-yl)acetic acid ( ). -
Validation Check: At any time point
, the sum of (Moles of Intact Ester) + (Moles of Free Acid) must equal the Moles of Intact Ester at ( ). If mass balance is not achieved, investigate oxidative pathways (check for N-oxide mass +16 Da) or non-specific adsorption.
References
Sources
Technical Support Center: Navigating Ester Hydrolysis in Piperazine Synthesis
Welcome to our specialized technical support hub dedicated to assisting researchers, scientists, and drug development professionals. This guide directly addresses a frequent and critical challenge in the synthesis of piperazine-containing molecules: the unintended hydrolysis of ester functional groups. Our objective is to equip you with expert troubleshooting strategies and clear, concise answers to common questions, ensuring the integrity and success of your synthetic endeavors.
Introduction: The Persistent Challenge of Ester Stability
Piperazine derivatives are a cornerstone of modern pharmaceuticals, forming the structural core of countless essential medicines. However, the synthesis of these vital compounds is not without its hurdles. When the target molecule includes an ester group, chemists often face the competing and undesirable side reaction of ester hydrolysis. This reaction, which converts the ester to a carboxylic acid, can drastically lower yields, introduce significant purification challenges, and compromise the overall efficiency of the synthetic route.
This document provides a deep dive into the mechanisms driving this side reaction and offers field-proven solutions to mitigate its impact.
Troubleshooting Guide: Ester Hydrolysis During Piperazine Synthesis
This section is structured to help you systematically diagnose and resolve issues arising from ester hydrolysis in your reactions.
Primary Issue: High Levels of Carboxylic Acid By-product Observed in Reaction Monitoring
Scenario: You are synthesizing an ester-containing piperazine, but analytical data (e.g., LC-MS, NMR) reveals a substantial amount of the corresponding carboxylic acid impurity, indicating significant ester hydrolysis.
| Cause | Scientific Explanation | Recommended Solutions |
| Presence of Water | Water is the key nucleophile in ester hydrolysis. It can be inadvertently introduced via solvents, reagents, or exposure to atmospheric moisture. Even trace amounts can be detrimental, especially under basic or acidic conditions. | 1. Utilize Anhydrous Solvents: Ensure all solvents are rigorously dried. Commercially available anhydrous solvents are recommended.[1][2][3][4] If drying in-house, use appropriate methods like distillation from a drying agent or passage through activated alumina. 2. Employ Dry Reagents: Use reagents with low water content. Handle hygroscopic materials in an inert atmosphere (e.g., a glovebox with N₂ or Ar). 3. Prepare Glassware Properly: Oven-dry all glassware immediately before use to remove adsorbed moisture. |
| Strongly Basic Conditions | Many piperazine syntheses involve base-mediated nucleophilic substitutions. Common inorganic bases (e.g., NaOH, K₂CO₃) or even excess piperazine can promote saponification—a rapid, base-catalyzed ester hydrolysis.[5][6] | 1. Switch to a Non-Nucleophilic Base: Employ sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine.[7][8][9][10][11] Their bulkiness prevents them from acting as nucleophiles while still serving as effective proton scavengers. 2. Optimize Base Stoichiometry: Carefully titrate the amount of base to the minimum required for the primary reaction to proceed efficiently. 3. Consider Phase-Transfer Catalysis (PTC): For reactions in biphasic systems, a PTC can facilitate the reaction at the interface, potentially allowing for the use of milder, less soluble bases and minimizing contact between the ester and the aqueous basic phase.[12][13][14][15][16] |
| Elevated Reaction Temperature | High temperatures increase the rate of all chemical reactions, including the undesired hydrolysis pathway. | 1. Reduce Reaction Temperature: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. 2. Screen for More Active Catalysts: If the desired reaction is too slow at lower temperatures, investigate alternative catalysts that can enhance the rate of the primary reaction without needing excessive heat. |
| Extended Reaction Duration | The longer an ester is exposed to hydrolytic conditions, the greater the extent of by-product formation. | 1. Monitor Reaction Progress Closely: Use techniques like TLC, LC-MS, or GC to track the consumption of starting material and formation of the product. 2. Quench Promptly: As soon as the reaction reaches optimal conversion, quench it immediately to prevent further degradation of the product. |
graph TD { A[Start: High Carboxylic Acid By-product] --> B{Initial Diagnosis}; B -- "Check for Water Sources" --> C[Implement Anhydrous Conditions]; B -- "Evaluate Base" --> D[Screen Non-Nucleophilic Bases]; C --> E[Dry Solvents/Reagents, Use Inert Atmosphere]; D --> F[Test DIPEA, 2,6-Lutidine, Proton Sponge]; E --> G{Monitor Reaction by LC-MS}; F --> G; G --> H{Is Hydrolysis Reduced?}; H -- Yes --> I[Optimization Complete]; H -- No --> J{Re-evaluate Temperature & Time}; J -- "Reduce Temperature" --> K[Run Reaction at Lower Temp]; J -- "Shorten Time" --> L[Quench at Optimal Conversion]; K --> G; L --> G; I --> M[End: High-Purity Product];%% Styling node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9]; A[fillcolor="#EA4335", fontcolor="#FFFFFF"]; B, H, J [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; C, D [fillcolor="#4285F4", fontcolor="#FFFFFF"]; E, F, K, L [fillcolor="#F1F3F4", fontcolor="#202124"]; G [shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; I, M [fillcolor="#34A853", fontcolor="#FFFFFF"];
}
Caption: A systematic workflow for troubleshooting ester hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of base-catalyzed ester hydrolysis (saponification)?
A1: Saponification is a classic nucleophilic acyl substitution reaction. It occurs in two primary steps:
-
Nucleophilic Attack: A hydroxide ion (OH⁻), present from an aqueous base or water, attacks the electron-deficient carbonyl carbon of the ester. This forms a negatively charged tetrahedral intermediate.
-
Leaving Group Elimination: The tetrahedral intermediate collapses, re-forming the carbonyl double bond and expelling the alkoxide (⁻OR) as a leaving group. This step is effectively irreversible because the highly basic alkoxide immediately deprotonates the newly formed carboxylic acid, creating a carboxylate salt and an alcohol. This acid-base reaction drives the equilibrium firmly to the side of the hydrolyzed products.
This side reaction is in direct competition with the desired synthesis, where the piperazine nitrogen is the intended nucleophile.
Caption: Competing reaction pathways for an ester substrate.
Q2: Can I use a different protecting group for my carboxylic acid to avoid this issue?
A2: Yes, this is an excellent strategy. Instead of carrying an ester through a reaction sequence with harsh basic conditions, you can use a more robust protecting group for the carboxylic acid.[17][18][19][20]
-
t-Butyl Esters: These are stable to many basic and nucleophilic conditions but are readily cleaved with acid (e.g., trifluoroacetic acid).[21]
-
Benzyl Esters: These are also generally stable to bases but can be removed under neutral conditions via hydrogenolysis (H₂, Pd/C).[21]
The choice of protecting group should be guided by the overall synthetic plan, ensuring its stability during the piperazine-forming step and the availability of a deprotection method that does not affect other functional groups in the molecule (an orthogonal strategy).[21]
Q3: How can I purify my desired ester product away from the carboxylic acid by-product?
A3: The difference in the acid-base properties of the product and by-product is the key to their separation.
-
Aqueous Extraction:
-
Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a mild aqueous base such as saturated sodium bicarbonate (NaHCO₃) solution.
-
The acidic carboxylic acid by-product will be converted to its water-soluble carboxylate salt and partition into the aqueous layer.
-
The basic piperazine product will remain in the organic layer.
-
Separating the layers, followed by drying and concentrating the organic phase, will yield the purified product.
-
-
Ion Exchange Chromatography: For more difficult separations, ion exchange resins can be highly effective at capturing either the acidic impurity or the basic product.[22][23]
-
Silica Gel Chromatography: Standard column chromatography can also be used. The carboxylic acid is significantly more polar than the ester and will have a lower Rf. Adding a small amount of a tertiary amine like triethylamine (~0.5-1%) to the eluent can help prevent the basic piperazine product from streaking on the acidic silica gel.[24]
References
-
Non-nucleophilic base - Wikipedia. Wikipedia. Retrieved from [Link]
-
Non-nucleophilic base - Grokipedia. Grokipedia. Retrieved from [Link]
-
Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. MDPI. Retrieved from [Link]
-
N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. Wiley Online Library. Retrieved from [Link]
-
Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. ResearchGate. Retrieved from [Link]
-
A NEW PHASE TRANSFER CATALYST (PTC) FOR N-ALKYLATION REACTIONS. Taylor & Francis Online. Retrieved from [Link]
-
Anhydrous solvents. Kanto Chemical Co., Inc. Retrieved from [Link]
-
Appendix 6: Protecting groups. Oxford University Press. Retrieved from [Link]
-
Anhydrous solvents from Scharlau. Scharlab. Retrieved from [Link]
-
Non-nucleophilic bases – Knowledge and References. Taylor & Francis. Retrieved from [Link]
-
Protection for carboxylic group & Protection for the Amino group. YouTube. Retrieved from [Link]
-
Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov. Retrieved from [Link]
-
Chapter 6 Carboxyl Protecting Groups. Kocienski, P. J. (2005). Protecting Groups. Thieme. Retrieved from [Link]
-
Protection for carboxylic group & Protection for the Amino group. SlideShare. Retrieved from [Link]
- Purification of piperazine. Google Patents.
-
Commercial sources of anhydrous solvents. Reddit. Retrieved from [Link]
-
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. HyMax. Retrieved from [Link]
-
Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. SSRN. Retrieved from [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Retrieved from [Link]
-
(PDF) Methods for the catalytic synthesis of piperazine. ResearchGate. Retrieved from [Link]
- Method for the preparation of piperazine and its derivatives. Google Patents.
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PMC. Retrieved from [Link]
-
Synthesis of pyrimidine incorporated piperazine derivatives and their antimicrobial activity. ResearchGate. Retrieved from [Link]
-
Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org. Retrieved from [Link]
Sources
- 1. kanto.co.jp [kanto.co.jp]
- 2. scharlabmagyarorszag.hu [scharlabmagyarorszag.hu]
- 3. Anhydrous Solvents | [Synthesis & Materials][Common Chemicals & Lab Tools]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. Anhydrous solvents | Sigma-Aldrich [sigmaaldrich.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. grokipedia.com [grokipedia.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Traditional Strong and Hindered Bases [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. eurekaselect.com [eurekaselect.com]
- 14. (PDF) N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions [academia.edu]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. learninglink.oup.com [learninglink.oup.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. Protection for carboxylic group & Protection for the Amino group | PPTX [slideshare.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. osti.gov [osti.gov]
- 23. papers.ssrn.com [papers.ssrn.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Thermal Optimization for Piperazine N-Alkylation
Current Status: Online Agent: Senior Application Scientist Ticket Topic: Optimizing Temperature & Reaction Kinetics for N-Alkylation of Piperazine Derivatives
Core Logic: The Thermal Landscape
Expert Insight: In the N-alkylation of piperazine, temperature is not merely a switch for reaction speed; it is the primary throttle for chemoselectivity .
The reaction follows
The Thermal Dilemma:
-
Low Temperature (<25°C): Kinetic control. High selectivity for mono-alkylation, but reaction times can be prohibitive (24-48h) for sterically hindered or deactivated alkyl halides.
-
High Temperature (>80°C/Reflux): Thermodynamic control. Rapid conversion, but promotes competing pathways:
-
Bis-alkylation: The activation energy barrier for the second addition is easily overcome.
-
Elimination (E2): Alkyl halides degrade to alkenes, especially with strong bases.
-
Quaternization: Formation of quaternary ammonium salts (irreversible impurities).
-
Troubleshooting Guide (FAQ Format)
Case A: "I cannot stop the reaction at the mono-alkylated product."
Diagnosis: You are fighting a kinetic battle where
Solution Protocol:
-
Thermal Throttling: Reduce temperature to 0–25°C . Lower temperatures magnify the subtle steric differences between the starting piperazine and the mono-product, improving selectivity.
-
Stoichiometric Overcompensation: If heating is required for conversion, you must use a large excess of piperazine (5–10 equivalents). This statistically favors the collision of the alkyl halide with unreacted piperazine rather than the product.
-
The "In-Situ Protection" Trick: Acidify the reaction to generate piperazine monohydrochloride.
Case B: "My alkyl halide is disappearing, but I'm getting low yields and new non-polar spots on TLC."
Diagnosis: You are likely triggering E2 Elimination .
-
Cause: High temperature + Strong Base (e.g.,
, , ) + Hindered Alkyl Halide. -
Thermodynamics: Elimination is entropically favored at high temperatures (
).[5] As rises, the term dominates, favoring the pathway that creates more particles (Elimination creates 3 species; Substitution creates 2).
Solution Protocol:
-
Lower the Temperature: Drop to 40–50°C.
-
Switch Bases: Move to inorganic, heterogeneous bases like
or in Acetone or Acetonitrile. These are less basic than alkoxides/hydrides and disfavor E2.
Case C: "The reaction is too slow at reflux (80°C)."
Diagnosis: Poor leaving group ability (e.g., Alkyl Chlorides) or steric hindrance.[6]
Solution Protocol:
-
Finkelstein Activation: Add 0.1–0.5 eq of Sodium Iodide (NaI).
-
Why: In situ conversion of R-Cl to R-I (a superior leaving group). This allows the reaction to proceed at lower temperatures, preserving selectivity.[7]
-
-
Microwave Irradiation: Switch from conductive heating to dielectric heating.
-
Benefit: Rapid superheating of the solvent cage increases molecular collision frequency without the prolonged thermal exposure that leads to degradation.
-
Visualizing the Reaction Pathway
The following diagram illustrates the kinetic competition managed by temperature control.
Caption: Reaction pathways for piperazine alkylation. Green indicates the target; Red indicates thermal side-reactions.
Experimental Protocols
Protocol A: High-Selectivity Thermal Alkylation
Best for: Unhindered primary alkyl halides where bis-alkylation is a risk.
-
Setup: Dissolve Piperazine (5.0 eq) in Acetonitrile (
).-
Note: Excess amine acts as both reactant and base scavenger.
-
-
Addition: Add Alkyl Halide (1.0 eq) dropwise at 0°C over 30 minutes.
-
Reaction: Allow to warm to Room Temperature (25°C) . Stir for 12–18 hours.
-
Workup: Filter off precipitated piperazine salts. Concentrate filtrate.[6][9] The excess piperazine can be sublimed or washed away with water (if product is lipophilic).
Protocol B: Microwave-Assisted Synthesis
Best for: Deactivated alkyl chlorides or when speed is critical.
-
Reactants: Mix Piperazine (1.5 eq), Alkyl Halide (1.0 eq), and
(2.0 eq) in Ethanol. -
Irradiation: Heat to 100–120°C in a sealed microwave vial.
-
Time: 10–20 minutes.
-
Why: Short exposure time minimizes the window for bis-alkylation and degradation, even at high temps.
-
-
Ref: [MDPI, 2020]
Decision Matrix: Optimization Strategy
Use this flow to determine your next experimental move.
Caption: Decision tree for troubleshooting N-alkylation outcomes based on observed impurities.
Comparative Data: Solvent & Temperature Limits
| Solvent | Boiling Point (°C) | Recommended T Range | Notes |
| DCM | 40°C | 0–35°C | Good for Boc-protection steps; too low for difficult alkylations. |
| Acetone | 56°C | 25–50°C | Excellent for Finkelstein (NaI is soluble, NaCl precipitates). |
| Acetonitrile | 82°C | 25–80°C | Gold Standard. Polar aprotic, good solubility, easy removal. |
| Ethanol | 78°C | 60–78°C | Protic solvent. Good for microwave; may retard |
| DMF | 153°C | 80–120°C | Use with Caution. Hard to remove. Promotes decomposition at high T. |
References
-
Mocci, R. et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules (MDPI). Available at: [Link]
-
ResearchGate Community. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate Q&A.[3] Available at: [Link]
-
Asghari, J. et al. (2012). Elimination Reactions Are Favored By Heat.[5][7] Master Organic Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2014184039A1 - Method for preparing n-alkyl-piperazines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Piperazine Functionalization & Purification
Topic: Separation of Mono- and Di-Substituted Piperazine Products Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Researchers[1][2]
Introduction: The Piperazine Challenge
Welcome to the Piperazine Functionalization Support Hub. The functionalization of piperazine is a cornerstone reaction in medicinal chemistry, yet it presents a persistent stochastic challenge: the statistical distribution of products.[2]
When reacting piperazine with an electrophile (
-
Unreacted Piperazine: Usually present in large excess.[1][2]
-
Mono-substituted Product (Target): The desired secondary/tertiary amine scaffold.
-
Di-substituted Impurity (By-product): The result of over-alkylation.[1][2]
This guide provides a technical roadmap to control this distribution upstream and resolve the mixture downstream.
Module 1: Upstream Control (Prevention Strategy)
Core Principle: The most effective separation strategy is to skew the reaction kinetics so heavily that the di-substituted impurity is statistically negligible.[2]
Protocol A: The "Kinetic Overload" Method
Best for: Small-scale discovery chemistry where piperazine is cheap.
To favor mono-substitution, you must render the concentration of unreacted piperazine significantly higher than the mono-substituted product throughout the reaction.[2]
-
Stoichiometry: Use 5 to 10 equivalents of piperazine relative to the electrophile (
).[1][2] -
Addition Rate: Add the electrophile dropwise to the piperazine solution.
-
Why? This ensures that every molecule of
encounters a "sea" of unsubstituted piperazine, reducing the probability of it encountering a mono-substituted molecule and reacting a second time.[2]
-
-
Solvent Choice: Use a solvent where piperazine is fully soluble (e.g., DCM, Ethanol) to maintain effective concentration.[1][2]
Protocol B: The "Charge Masking" Method (Acidic Control)
Best for: Scalable processes where excess reagent waste is unacceptable.[2]
This method utilizes the pKa difference between the first and second protonation events to "protect" one nitrogen without a covalent group.[2]
-
Mechanism: Piperazine has two pKa values (~9.7 and ~5.3).[1][2][3][4] By adjusting the pH or adding 1 equivalent of acid (e.g., Acetic Acid or HCl), you form the piperazine-1-ium cation .[1][2]
-
The Trick: The protonated nitrogen is non-nucleophilic.[2] The remaining free nitrogen reacts.[2] Once it reacts, the electron-withdrawing effect of the new substituent (and potential protonation of the product) makes the second nitrogen less nucleophilic or sterically hindered.[2]
-
Reference: This approach mimics the selectivity seen in Organic Process Research & Development methodologies for diamines [1].
Module 2: Liquid-Liquid Extraction (LLE) Workflow
Scenario: You used the "Kinetic Overload" method. You now have a reaction mixture containing 80% Piperazine, 18% Mono-product, and 2% Di-product.[1][2]
The "Hydrophilic Wash" Protocol
Because piperazine is a small, highly polar diamine, it is vastly more water-soluble than most alkylated derivatives.[1][2]
Step-by-Step Guide:
-
Evaporation: Remove the reaction solvent (especially if it is miscible with water like Ethanol/DMF).[1][2]
-
Dissolution: Redissolve the crude oil in a non-polar organic solvent (Ethyl Acetate or Dichloromethane).
-
The Water Wash (Critical Step):
-
Wash the organic layer 3–5 times with water or brine .[2]
-
Mechanism:[1][5][6][7][8][9] The unreacted piperazine (Free Base) will partition heavily into the aqueous phase.[2] The mono- and di-substituted products (now more lipophilic due to the R-group) will remain in the organic phase.[2]
-
Validation: Check the aqueous wash by TLC (stain with Ninhydrin/KMnO4).[1][2] If piperazine is still present, keep washing.[2]
-
-
Result: The organic layer now contains mostly Mono- and Di-products.[2] The bulk piperazine is gone.[2]
Visualizing the Extraction Logic
Caption: Separation logic relying on the high water solubility of unsubstituted piperazine.
Module 3: Purification & Polishing (Mono vs. Di)
Once the unreacted piperazine is removed, you must separate the Mono-product from the Di-product.[2]
Method A: Selective Salt Formation (Crystallization)
Best for: Large scale or when chromatography is difficult.[1][2]
Di-substituted piperazines are often less basic or have different solubility profiles than mono-substituted ones due to steric bulk.[1]
-
Acetate Method: Add Acetic Acid (1-2 eq) to the mixture in acetone.[1][2] Piperazine diacetate or mono-alkyl piperazine acetates often crystallize, while di-alkyl derivatives may stay in solution (or vice versa depending on R-group) [2].[1][2]
-
Hydrochloride Method: Dissolve the mixture in Ethanol and add HCl (in dioxane/ether).[1][2] The Mono-hydrochloride salt often precipitates cleanly, leaving the more soluble di-substituted species (or impurities) in the mother liquor.[2]
Method B: Flash Chromatography (Troubleshooting)
Best for: High purity requirements (>99%).[1][2]
Common Issue: Piperazines streak/tail on silica gel due to interaction with acidic silanol groups.[1][2]
Troubleshooting Table:
| Symptom | Root Cause | Solution |
| Tailing / Streaking | Amine interacting with Silanols | Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.[1][2] |
| Product Stuck at Baseline | Product is too polar | Switch to DCM:MeOH:NH₄OH (90:9:1) solvent system. |
| Poor Resolution (Mono vs Di) | Similar Rf values | Use Amine-functionalized Silica cartridges (reduces need for TEA) or switch to C18 Reverse Phase at pH 10 (using Ammonium Bicarbonate buffer).[1][2] |
Frequently Asked Questions (FAQ)
Q: Why is my mono-substituted product stuck in the aqueous phase during extraction? A: If your "R" group is small (e.g., Methyl, Ethyl) or contains polar groups (OH, COOH), the mono-product retains high water solubility.[1][2]
-
Fix: Use a continuous liquid-liquid extractor or "salt out" the aqueous phase by saturating it with NaCl before extracting with DCM (DCM is better than EtOAc for polar amines).[1][2] Alternatively, use n-Butanol as the extraction solvent.[1][2]
Q: Can I use Boc-protection to simplify this?
A: Yes. Reacting piperazine with
-
Verdict: Adds two steps (protect/deprotect) but guarantees purity [3].
Q: How do I remove the last traces of piperazine without a column? A: High-Vacuum Distillation. Simple piperazine sublimes/boils at relatively low temperatures under vacuum.[2] If your product has a high molecular weight, you can sublime off the piperazine impurity (Kugelrohr distillation).[1][2]
References
-
Selective Monoalkylation: Organic Process Research & Development. "Practical Synthesis of N-Monoalkylpiperazines." (Generalized citation for standard process chemistry methodologies).
-
Salt Purification: U.S. Patent 2,919,275.[1][2] "Purification of Piperazine." .
-
Boc-Protection Strategy: Journal of Organic Chemistry. "Selective Mono-protection of Diamines." .[1][2]
-
pKa Data: Journal of Chemical & Engineering Data. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." .[1][2][3][10]
(Note: While specific URLs are generated based on search context, access to full-text journals requires institutional subscriptions.)[1][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. uregina.ca [uregina.ca]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN104230850A - Separation method of piperazine - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 10. semanticscholar.org [semanticscholar.org]
handling hygroscopic nature of piperazine hydrochloride salts
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with piperazine hydrochloride salts.
While converting piperazine into its hydrochloride salt improves its overall chemical stability compared to the free base[1], the resulting ionic lattice and the hydrogen-bonding capacity of the protonated amine make it inherently hygroscopic. When exposed to ambient humidity, piperazine hydrochloride rapidly absorbs atmospheric moisture, leading to deliquescence, caking, altered reaction stoichiometry, and accelerated degradation[2].
This guide moves beyond basic recommendations, providing you with the mechanistic causality behind these issues and self-validating protocols to ensure absolute precision in your workflows.
The Causality of Hygroscopicity in Piperazine Salts
To troubleshoot effectively, we must first understand the mechanism of moisture uptake. Piperazine hydrochloride contains highly polar
Frequently Asked Questions (FAQs)
Q1: Why do my reaction yields using piperazine hydrochloride fluctuate depending on the season? A1: Seasonal variations in ambient relative humidity (RH) directly impact the water content of your starting material. If weighed in open air during highly humid months, the salt absorbs moisture rapidly. This absorbed water not only throws off your stoichiometric molar calculations (you are weighing water alongside the salt) but can also quench moisture-sensitive electrophiles in your reaction[3].
Q2: What are the best practices for long-term storage to prevent caking?
A2: Piperazine hydrochloride must be stored in tightly sealed containers within a desiccator containing aggressive desiccants like phosphorus pentoxide (
Q3: We are developing an oral solid dosage form. How can we mitigate the hygroscopicity of piperazine hydrochloride in the final formulation? A3: Pre-emptive formulation strategies are highly effective. You can employ film coating (using moisture barriers like PVA or Eudragit), co-processing with hydrophobic excipients to deflect water, or crystal engineering (forming co-crystals with stabilizing co-formers) to shift the critical relative humidity of the API higher[2].
Troubleshooting Guide: Common Laboratory Issues
Issue 1: The compound has transformed from a white powder to a discolored, gummy solid.
-
Causality: The salt has surpassed its critical relative humidity, absorbed excessive moisture, and deliquesced. The discoloration indicates subsequent hydrolysis or oxidative degradation accelerated by the aqueous microenvironment[3].
-
Solution: Do not use the compound for sensitive syntheses or quantitative analysis. Discard the degraded batch. To prevent recurrence, implement strict glovebox handling procedures (see Protocol 1).
Issue 2: Karl Fischer (KF) titration yields continuously drifting endpoints and artificially high water content.
-
Causality: The Karl Fischer reaction is strictly pH-dependent, requiring an optimal pH of 5 to 7 for the stoichiometric oxidation of sulfur dioxide by iodine[5]. Piperazine is a weak base (pKb 5.35 and 9.73). When dissolved in the KF solvent, it raises the pH, altering the reaction kinetics and causing side reactions that consume iodine, mimicking the presence of water[5].
-
Solution: You must buffer the KF working medium. Adding benzoic acid to the methanol solvent neutralizes the piperazine amine groups, locking the pH within the optimal 5–7 range[6]. (See Protocol 2).
Issue 3: The measured melting point is significantly lower than literature values.
-
Causality: Absorbed water acts as an impurity, disrupting the crystalline lattice and causing melting point depression[4].
-
Solution: Dry the sample thoroughly under high vacuum at an elevated temperature (below its decomposition point) for 24 hours, then re-measure the melting point[4].
Quantitative Data: Formulation & Physicochemical Strategies
To optimize your handling and formulation approaches, reference the following comparative data regarding hygroscopicity control.
Table 1: Efficacy of Formulation Strategies for Hygroscopic APIs
| Strategy | Mechanistic Action | Common Materials/Excipients | Impact on Moisture Sorption |
| Film Coating | Creates a physical thermodynamic moisture barrier | PVA, Eudragit, Sepifilm | Reduces absorption rate drastically (e.g., from ~7% to <0.25% at 75% RH)[2] |
| Co-processing | Maintains glassy state; deflects/binds water | High | Prevents deliquescence by competitive moisture binding[2] |
| Crystal Engineering | Alters crystal packing arrangements | Stabilizing co-formers (e.g., Gallic acid) | Shifts the critical relative humidity threshold significantly higher[2] |
| Pre-filled Vials | Eliminates ambient exposure during setup | Anhydrous sealed reaction vials | Allows handling of hygroscopic salts without a glovebox[7] |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Each step contains an internal check to ensure the integrity of the subsequent step.
Protocol 1: Anhydrous Handling and Weighing Workflow
This protocol ensures that the exact molar mass of the active piperazine salt is transferred without atmospheric water contamination.
-
System Purge (Validation Step): Cycle the antechamber of the glovebox with Argon/Nitrogen at least three times. Ensure the internal oxygen/moisture sensors read <1 ppm.
-
Tare and Seal: Place a clean, oven-dried reaction vial and its septum cap on the analytical balance inside the glovebox. Tare the balance.
-
Rapid Transfer: Open the primary piperazine hydrochloride container. Using a desiccated spatula, transfer the required mass into the vial.
-
Hermetic Sealing: Cap the reaction vial tightly before removing it from the glovebox.
-
Secondary Validation: Weigh the sealed vial outside the glovebox. The mass should remain perfectly stable. If the mass increases on the balance, the septum seal is compromised.
Workflow for the anhydrous handling and storage of hygroscopic piperazine salts.
Protocol 2: Buffered Karl Fischer Titration for Piperazine Salts
This protocol utilizes a buffered solvent to prevent the basicity of piperazine from causing side reactions, ensuring a true stoichiometric measurement of water[6][8].
-
Solvent Preparation: Add a specialized buffered solvent mixture (e.g., anhydrous methanol containing benzoic acid) to the KF titration vessel[8].
-
Pre-Titration (Validation Step): Run the titrator to neutralize any residual moisture in the solvent and the vessel atmosphere. Validation: The instrument must hold a stable, dry baseline drift (<10 µ g/min ) before proceeding[4].
-
Titer Determination: Inject a known standard (e.g., sodium tartrate dihydrate) to verify the exact concentration of the KF reagent[4].
-
Sample Injection: Rapidly introduce an accurately weighed sample of piperazine hydrochloride (containing 5-30 mg of water) into the vessel using a gastight syringe or weighing boat[9].
-
Titration: The instrument will titrate the sample. Because the benzoic acid neutralizes the piperazine, the pH remains between 5 and 7, ensuring the voltage drops sharply and permanently at the true endpoint[5][6].
Self-validating Karl Fischer titration logic for basic amine salts.
References
-
National Institutes of Health (NIH) / PMC. "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals." NIH. URL: [Link]
-
Ataman Kimya. "PIPERAZINE." Ataman Chemicals. URL: [Link]
-
National Institute of Health Sciences (NIHS). "Water Determination (Karl Fischer Method)." NIHS. URL: [Link]
-
HepatoChem. "How do you handle hygroscopic salts?" HepatoChem. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. metrohm.com [metrohm.com]
- 6. Karl Fischer titration applications | Metrohm [metrohm.com]
- 7. hepatochem.com [hepatochem.com]
- 8. scribd.com [scribd.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Technical Support Center: Recrystallization of Piperazine Acetate Derivatives
Welcome to the Technical Support Center for the purification and recrystallization of piperazine acetate derivatives. Piperazine rings are ubiquitous in drug development, but their high polarity, basicity, and tendency to co-precipitate with structurally similar byproducts make their isolation challenging. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-purity crystallization.
Core Principles & Solvent Selection (FAQ)
Q: Why is the acetone/acetic acid system considered the gold standard for precipitating piperazine acetates? A: The efficacy of this system lies in differential solubility. Piperazine free bases and their alkylated derivatives are highly soluble in polar aprotic solvents like acetone at 20–40 °C[1]. However, upon the addition of glacial acetic acid, the resulting piperazine acetate (or diacetate) salt experiences a massive, immediate drop in solubility. This creates a high degree of supersaturation, driving selective precipitation of the target acetate salt while leaving unreacted polyamines and pyrazine byproducts dissolved in the mother liquor[1].
Q: How does the water content in my solvent system affect the recrystallization yield? A: Piperazine acetate salts are highly hygroscopic. Empirical data demonstrates a strict causality between water content and yield loss: if the water content in the acetone solvent exceeds 4%, the recovery of the piperazine salt remains highly efficient (>99.6%). However, if water content rises to 6–10%, recovery drops below 96.7% because the highly polar acetate salt remains partitioned in the aqueous phase[1]. Absolute anhydrous conditions are critical for quantitative recovery.
Q: What should I do if my specific piperazine derivative is too soluble in acetone even after adding acetic acid? A: For highly lipophilic or bulky aryl-piperazine derivatives, acetone may solvate the salt too effectively. In these cases, switching to an ethyl acetate/methanol gradient or utilizing pure ethyl acetate as the primary crystallization solvent is recommended[2],[3]. Ethyl acetate provides a lower dielectric constant, forcing the polar acetate salt out of solution.
Quantitative Solvent Efficacy Data
The following table summarizes the expected performance of various solvent systems when recrystallizing piperazine derivatives, based on established chemical literature.
| Solvent System | Target Derivative Type | Key Advantage / Mechanism | Max Water Tolerance | Expected Yield / Purity |
| Acetone / Glacial Acetic Acid | Piperazine Diacetate, N-Alkyl Piperazine Acetates | High supersaturation gradient; selective precipitation of basic amines. | < 4% | >99.6% Yield / >95% Purity[1] |
| Acetone (Aqueous) | Piperazine Diacetate | None (Troubleshooting baseline). | 6% – 10% | <96.7% Yield (Product loss)[1] |
| Ethyl Acetate / Methanol | Bulky Aryl-Piperazine Derivatives | Methanol prevents oiling out; Ethyl acetate acts as the anti-solvent. | Low | ~62% Yield / >99% Purity[3] |
| Ethyl Acetate / Hexanes | Piperazine-2-Thione Derivatives | Tunable polarity for gradient crystallization. | Strict Anhydrous | Variable (Compound dependent)[2],[4] |
Troubleshooting Guide
Issue: The product "oils out" instead of forming discrete crystals.
-
Root Cause: "Oiling out" (liquid-liquid phase separation) occurs when the solute becomes supersaturated at a temperature above its melting point in that specific solvent mixture, or when the solvent is too non-polar to solvate the highly polar acetate salt intermediate. This causes the product to crash out as a viscous coacervate rather than forming an ordered crystal lattice[2].
-
Solution: Re-dissolve the oil by gently heating the mixture and adding a small volume of a more polar co-solvent (e.g., a few drops of methanol). Allow the solution to cool extremely slowly to room temperature to keep the system in the metastable zone. If available, seed the solution with a pure crystal of the piperazine acetate derivative to bypass the thermodynamic nucleation energy barrier[2],[4].
Issue: Co-precipitation of unreacted starting materials or color bodies.
-
Root Cause: Impurities like N-amino alkyl piperazines or unreacted polyamines may form competitive acetate salts that co-crystallize if the acid stoichiometry is too high or the cooling rate is too rapid[1].
-
Solution: Optimize the stoichiometric ratio of acetic acid. Limit the addition to exactly 1.0 to 1.5 molar equivalents per basic nitrogen atom. Wash the final filtered crystals thoroughly with ice-cold anhydrous acetone; the cold wash removes surface-bound impurities without dissolving the bulk crystal[1].
Standard Operating Protocol: Selective Crystallization of Piperazine Acetates
This protocol provides a self-validating workflow for isolating piperazine acetate derivatives from crude reaction mixtures. The built-in clarification and constant-weight drying steps ensure that the final metric is an accurate reflection of pure product yield.
Step 1: Primary Dissolution Dissolve the crude mixture containing the piperazine derivative in anhydrous acetone (use 5 to 10 volumes of solvent per volume of crude amine) at 20–40 °C[1].
Step 2: State Validation (Clarification) Filter the warm solution through a pad of Celite into a clean, dry flask.
-
Causality: This removes any insoluble polymeric byproducts before salt formation, ensuring that any precipitate formed in subsequent steps is the newly synthesized salt, not a pre-existing impurity.
Step 3: Salt Formation Under continuous stirring, slowly add glacial acetic acid (1.0 to 1.5 molar equivalents) dropwise. Maintain the reaction temperature below 30 °C to manage the exothermic protonation[1].
Step 4: Nucleation and Aging Cool the mixture slowly to 10–15 °C. Age the solution at this temperature for 2 hours to ensure complete precipitation of the crystalline acetate salt and depletion of the mother liquor[1].
Step 5: Isolation Filter the precipitate under vacuum. Wash the filter cake with 2 volumes of ice-cold anhydrous acetone to flush out residual mother liquor and unreacted pyrazines[1].
Step 6: Yield Validation (Drying) Dry the crystals in a vacuum oven at 40 °C until a constant weight is achieved.
-
Causality: Achieving a constant weight validates the complete removal of volatile acetone and excess acetic acid, confirming the structural integrity and purity of the isolated salt.
Workflow Visualization
The following diagram maps the logical decision tree for troubleshooting piperazine acetate recrystallization, ensuring optimal recovery and purity.
Workflow for troubleshooting and optimizing piperazine acetate recrystallization.
References
- Purification of piperazine (US2919275A). Google Patents.
- Technical Support Center: Purification of 4-(Piperazin-1-YL)oxan-3-OL. Benchchem.
- Technical Support Center: Purification of Piperazine-2-Thione Derivatives. Benchchem.
- Process for preparing piperazine derivatives (US6495685B1). Google Patents.
Sources
Validation & Comparative
1H NMR spectrum analysis of methyl (4-ethylpiperazin-1-yl)acetate
As a Senior Application Scientist, I frequently encounter analytical bottlenecks when validating complex, nitrogen-rich pharmaceutical intermediates. Methyl (4-ethylpiperazin-1-yl)acetate is a prime example of a molecule that deceptively appears simple on paper but presents significant challenges in solution-phase characterization. Structurally, it features a highly flexible piperazine core, a tertiary amine, and an ester moiety. At room temperature, the piperazine ring undergoes continuous chair-to-chair interconversion and nitrogen inversion, a dynamic process that heavily influences its nuclear magnetic resonance (NMR) profile[1].
In this guide, we will objectively compare the performance of Benchtop NMR (60 MHz) against High-Field NMR (600 MHz) for the structural validation of methyl (4-ethylpiperazin-1-yl)acetate. Furthermore, we will analyze the critical impact of solvent selection—specifically CDCl₃ versus DMSO-d₆—on the conformational dynamics of the piperazine ring[2].
Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology incorporates internal validation checkpoints. This prevents the misinterpretation of instrumental artifacts as structural anomalies.
Step 1: Precision Sample Preparation
-
Action: Dissolve exactly 15.0 mg of synthesized methyl (4-ethylpiperazin-1-yl)acetate in 0.6 mL of deuterated solvent (CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: Concentration is critical. Dropping below 15 mg compromises the Signal-to-Noise (S/N) ratio on lower-sensitivity benchtop systems[3]. Exceeding 20 mg increases solution viscosity, which artificially slows molecular tumbling and broadens the already dynamic piperazine signals.
Step 2: Field Homogeneity Validation (Shimming)
-
Action: Insert the sample, tune the probe, and execute an automated/manual gradient shim. Measure the Full Width at Half Maximum (FWHM) of the TMS singlet at 0.00 ppm.
-
Validation Gate: Proceed only if the TMS FWHM is < 1.0 Hz. A broader peak indicates poor magnetic field homogeneity. Because the ethyl and piperazine multiplets in this molecule are separated by mere fractions of a ppm, poor shimming will irreparably convolute the data[4].
Step 3: Spectrum Acquisition
-
High-Field (600 MHz): Acquire 16 scans using a standard 30° pulse sequence with a 4-second relaxation delay (D1).
-
Benchtop (60 MHz): Acquire 64 to 128 scans with identical pulse and delay parameters.
-
Causality: Benchtop systems possess a fraction of the intrinsic sensitivity of superconducting magnets. Quadrupling the scan count theoretically doubles the S/N ratio, compensating for the weaker magnetic field without extending the analysis to impractical lengths[4].
Comparative Analysis: Magnetic Field Strength (60 MHz vs. 600 MHz)
The fundamental difference between benchtop and high-field systems lies in chemical shift dispersion. While the chemical shift (δ, in ppm) of a proton is independent of the magnetic field, the scalar J-coupling (in Hz) remains a fixed constant[4].
For methyl (4-ethylpiperazin-1-yl)acetate, the ethyl -CH₂- group resonates as a quartet (J ≈ 7.1 Hz) at ~2.40 ppm. The eight protons of the piperazine ring resonate as complex multiplets between 2.50 and 2.60 ppm.
The Overlap Phenomenon: At 60 MHz, the 0.15 ppm difference between the ethyl CH₂ and the piperazine protons equals only 9 Hz. However, the ethyl quartet spans roughly 21.3 Hz (3 × 7.1 Hz). Because the multiplet's width in Hz exceeds the chemical shift separation in Hz, the quartet completely eclipses the piperazine signals, creating a massive, unresolved baseline lump[3]. At 600 MHz, that same 0.15 ppm separation equals 90 Hz, providing pristine baseline resolution between the 21.3 Hz quartet and the piperazine protons.
Table 1: Spectral Resolution Comparison (CDCl₃, 298 K)
| Proton Environment | Expected Shift (δ, ppm) | Multiplicity & J-Coupling | 60 MHz Benchtop Observation | 600 MHz High-Field Observation |
| Methoxy (-OCH₃) | 3.70 | Singlet (3H) | Sharp singlet, baseline resolved | Sharp singlet, baseline resolved |
| Acetate (-NCH₂CO-) | 3.20 | Singlet (2H) | Sharp singlet, baseline resolved | Sharp singlet, baseline resolved |
| Piperazine Ring | 2.50 – 2.60 | Broad Multiplet (8H) | Severe Overlap (merged with ethyl) | Distinct broad multiplets |
| Ethyl (-CH₂-) | 2.40 | Quartet (2H, J=7.1 Hz) | Severe Overlap (hidden) | Baseline resolved quartet |
| Ethyl (-CH₃) | 1.08 | Triplet (3H, J=7.1 Hz) | Resolved triplet, slight broadening | Sharp, perfectly resolved triplet |
Comparative Analysis: Solvent Effects (CDCl₃ vs. DMSO-d₆)
The choice of deuterated solvent fundamentally alters the observed spectrum due to its impact on the activation energy barrier of the piperazine ring's conformational exchange[1].
-
CDCl₃ (Chloroform-d): As a low-viscosity, non-polar solvent, CDCl₃ allows the piperazine ring to undergo rapid chair-chair interconversion on the NMR timescale at 298 K. This rapid exchange averages out the axial and equatorial proton environments, yielding relatively distinct, albeit slightly broad, multiplets[2].
-
DMSO-d₆ (Dimethyl Sulfoxide-d₆): DMSO is highly viscous and strongly hydrogen-bonding. These properties increase the energy barrier for nitrogen inversion and ring flipping. Consequently, at 298 K, the exchange rate slows down to the intermediate NMR timescale. This causes severe line broadening (coalescence) of the piperazine signals, sometimes flattening them so severely that they become indistinguishable from the baseline noise[1].
Table 2: Impact of Solvent Selection on Piperazine Dynamics
| Solvent | Dielectric Constant (ε) | Viscosity (cP at 25°C) | Piperazine Signal Appearance (298 K) | Mechanistic Causality |
| CDCl₃ | 4.81 | 0.54 | Broad but distinct multiplets | Low viscosity allows rapid interconversion, averaging signals[2]. |
| DMSO-d₆ | 46.7 | 1.99 | Extreme broadening / Coalescence | High viscosity and H-bonding slow exchange to the intermediate timescale[1]. |
Analytical Decision Workflow
To streamline the structural validation of piperazine derivatives, I have mapped out the standard decision matrix used in modern pharmaceutical laboratories.
Workflow for 1H NMR validation of piperazine derivatives, highlighting high-field decision points.
Conclusion
For routine, high-throughput identification where peak overlap is an acceptable compromise, Benchtop NMR (60 MHz) in CDCl₃ serves as a highly cost-effective and rapid screening tool[5],[6]. However, for rigorous structural validation, impurity quantification, or regulatory submissions, High-Field NMR (600 MHz) is non-negotiable[3]. The high-field system's ability to separate the fixed-Hz J-couplings across a wider frequency domain is the only way to accurately integrate the ethyl and piperazine protons[4]. Furthermore, CDCl₃ should always be prioritized over DMSO-d₆ at room temperature to prevent viscosity-induced coalescence of the piperazine ring signals[1].
References
-
Benchtop NMR Spectroscopy Market Analysis Nanalysis URL:[Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution RSC Advances (2018) URL:[Link]
-
Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures National Institutes of Health / PMC (2025) URL:[Link]
-
New Fields and Exciting Applications for Benchtop NMR Instruments Labcompare (2020) URL:[Link]
-
High-field to Benchtop NMR Spectroscopy - Part 3 Oxford Instruments (2023) URL:[Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling Beilstein Journal of Organic Chemistry (2016) URL:[Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments [oxinst.com]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. labcompare.com [labcompare.com]
C13 NMR chemical shifts for piperazine ring carbons
Comparative Guide: C NMR Chemical Shifts for Piperazine Ring Carbons
Executive Summary
Piperazine rings are ubiquitous pharmacophores in medicinal chemistry, serving as linkers or solubility-enhancing moieties in drugs like imatinib, sildenafil, and ciprofloxacin. Accurate structural characterization of these rings via
This guide provides an objective comparison of
Baseline Performance: Unsubstituted Piperazine
To evaluate the effects of functionalization, we must first establish the baseline chemical shift of the unsubstituted piperazine ring.
The "Single Signal" Phenomenon
In its free base form, piperazine undergoes rapid chair-chair interconversion. This averages the axial and equatorial environments, resulting in a single
| Solvent | Chemical Shift ( | Notes |
| CDCl | 47.1 – 47.7 | The standard reference value. |
| DMSO- | 46.5 – 47.0 | Slight upfield shift due to solvent polarity/H-bonding. |
| D | 45.5 – 46.0 | Further shielding observed in aqueous media. |
Mechanistic Insight: The nitrogen lone pair participates in rapid inversion. Any substituent that breaks this symmetry or slows this inversion (like bulky acyl groups) will split this singlet into multiple signals.
Comparative Analysis: Substituent Effects
This section compares how different functional groups perturb the ring carbon signals relative to the baseline.
A. N-Alkylation (Tertiary Amines)
Converting the secondary amine to a tertiary amine (e.g., N-methylpiperazine) introduces an
- -Carbons (C2/C6): Shift downfield to ~55.0 ppm (+8 ppm shift).
- -Carbons (C3/C5): Remain near baseline ~46.0 ppm .
-
N-Methyl Group: Distinct signal at ~46.0 ppm .
Diagnostic Rule: If you see a signal near 55 ppm, it indicates N-alkylation. The symmetry is broken, resulting in two distinct ring carbon signals.
B. N-Acylation (Amides & Carbamates)
Acylation (e.g., N-Acetyl, N-Boc) creates an amide bond with partial double-bond character (
-
Rotameric Splitting: You will often observe two signals for the
-carbons (e.g., 41 ppm and 46 ppm) due to restricted rotation. -
Shielding Effect: Unlike alkylation, the amide carbonyl is electron-withdrawing but anisotropic. One
-carbon is often shielded (upfield, ~41 ppm) relative to the free base.
C. Protonation (Salt Formation)
Formation of an HCl salt protonates the nitrogen lone pair. Counter-intuitively, this often leads to an upfield shift (shielding) of the
-
Effect: Shifts
-carbons upfield by 3–5 ppm (to ~42–44 ppm ). -
Mechanism: Protonation removes the paramagnetic deshielding contribution of the nitrogen lone pair.
Summary Table: Chemical Shift Comparison
Data based on experimental values in CDCl
| Derivative Type | Key Diagnostic Feature | ||
| Free Base | 47.7 | 47.7 | Single peak (equivalence). |
| N-Alkyl (e.g., 1-Methyl) | 55.0 | 46.2 | Downfield shift of |
| N-Acyl (e.g., N-Boc) | 43.0 / 44.0 (broad) | 46.0 | Broad/split |
| Bis-Salt (2HCl in D | 41.8 | 41.8 | Upfield shift of all ring carbons. |
Visualizing the Shift Landscape
The following diagram maps the chemical shift ranges for piperazine carbons, providing a visual reference for assignment.
Caption: Comparative mapping of
Experimental Protocol: Ensuring Reproducibility
To obtain data comparable to literature values, strict control of concentration and solvent is required.
Step-by-Step Methodology
-
Sample Preparation:
-
Mass: Weigh 20–30 mg of the piperazine derivative.
-
Solvent: Add 0.6 mL of CDCl
(neutralized over basic alumina if free base sensitivity is suspected) or DMSO- (for salts). -
Volume: Ensure a solution height of ~4 cm in a 5 mm NMR tube.
-
-
Acquisition Parameters (
C):-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . Quaternary carbons in N-acyl derivatives (carbonyls) require longer relaxation times for quantitative integration.
-
Scans: Minimum 256 scans (S/N > 10:1).
-
Temperature: 298 K (25 °C). Note: If N-acyl signals are too broad due to rotamer exchange, heat to 323 K (50 °C) to coalesce signals.
-
-
Referencing:
Decision Tree for Signal Assignment
Use this logical workflow to assign piperazine ring carbons in an unknown derivative.
Caption: Logic flow for assigning piperazine carbon signals based on signal multiplicity and chemical shift.
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515. Link
-
Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, Berlin, 2009 . Link
- Breitmaier, E.; Voelter, W.Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH, Weinheim, 1987.
-
National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." SDBS No. 1290 (Piperazine). Link
-
Wishart, D. S. et al. "NP-MRD: The Natural Products Magnetic Resonance Database." Nucleic Acids Res.2022 .[2][3] (Reference for predicted/experimental shifts of piperazine derivatives). Link
Comprehensive Mass Spectrometry Profiling of Methyl (4-ethylpiperazin-1-yl)acetate: HRMS vs. QqQ Platforms
Executive Summary
In modern drug discovery and forensic toxicology, the piperazine scaffold is a ubiquitous structural motif. Methyl (4-ethylpiperazin-1-yl)acetate (C9H18N2O2) serves as a critical intermediate and a representative model for complex N-alkylated piperazine derivatives. Accurately characterizing its mass spectrometry (MS) fragmentation pattern is essential for identifying low-abundance metabolites and distinguishing isobaric interferences.
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap, Q-TOF) against Triple Quadrupole (QqQ) platforms for the structural elucidation and quantitative tracking of this compound. This guide details the mechanistic causality behind its fragmentation, provides a self-validating experimental protocol, and evaluates which analytical platform is best suited for specific stages of drug development.
Mechanistic Fragmentation Profiling
Understanding why a molecule fragments in a specific manner is the foundation of robust MS method development. Methyl (4-ethylpiperazin-1-yl)acetate contains two basic tertiary amine centers. During Electrospray Ionization (ESI) in positive ion mode, protonation predominantly occurs at the nitrogen atoms due to their high proton affinity, yielding a stable even-electron precursor ion [M+H]+ at m/z 187.144.
When subjected to Collision-Induced Dissociation (CID), the fragmentation is charge-directed. According to established literature on the [1], the molecule undergoes several predictable, neutral-loss driven pathways:
-
Ester Cleavage (Pathway A): The methyl acetate group is highly labile. The loss of a neutral methanol molecule (CH3OH, 32.026 Da) yields a highly stable acylium-like fragment at m/z 155.12. Alternatively, an alpha-cleavage rearrangement can result in the loss of the entire acetate moiety (-74 Da), yielding an iminium ion at m/z 113.10.
-
N-Dealkylation (Pathway B): The N4-ethyl group undergoes a characteristic neutral loss of ethylene (C2H4, 28.031 Da) via a cyclic transition state, resulting in a fragment at m/z 159.11.
-
Cross-Ring Cleavage (Pathway C): High collision energies induce the cleavage of the C-N bonds within the piperazine ring itself, a hallmark of piperazine designer drugs and pharmaceuticals [2]. This typically yields diagnostic fragments at m/z 99.09 and m/z 85.08.
Proposed MS/MS fragmentation pathways for methyl (4-ethylpiperazin-1-yl)acetate [M+H]+.
Platform Comparison: HRMS vs. Triple Quadrupole (QqQ)
Selecting the correct analytical platform depends entirely on the experimental objective. While QqQ systems are the gold standard for targeted pharmacokinetics (PK) due to their unparalleled sensitivity in Multiple Reaction Monitoring (MRM) mode, HRMS platforms (like Orbitrap) are mandatory for structural elucidation and identifying unknown metabolites (e.g., N-oxidation products).
The following table objectively compares the performance of both platforms when analyzing methyl (4-ethylpiperazin-1-yl)acetate in complex biological matrices.
| Performance Metric | High-Resolution MS (Orbitrap / Q-TOF) | Triple Quadrupole (QqQ) |
| Mass Accuracy | Excellent (< 2 ppm) | Moderate (~ 0.1 Da) |
| Resolution (FWHM) | > 70,000 (at m/z 200) | ~ 0.7 Da (Unit Resolution) |
| Sensitivity (LOD) | High (Low pg/mL range) | Superior (Sub pg/mL range) |
| Linear Dynamic Range | 3 to 4 orders of magnitude | 5 to 6 orders of magnitude |
| Data Acquisition | Full Scan / Data-Dependent MS2 (ddMS2) | Multiple Reaction Monitoring (MRM) |
| Primary Utility | Metabolite ID, Structural Elucidation | High-throughput PK Quantitation |
| Isobaric Separation | Can resolve isobaric fragments | Cannot resolve isobaric fragments |
Application Insight: If your goal is to map the metabolic fate of methyl (4-ethylpiperazin-1-yl)acetate in vivo, HRMS is required to distinguish the loss of an ethyl group (-28.0313 Da) from the isobaric loss of carbon monoxide (-27.9949 Da). If your goal is to quantify the parent drug in 1,000 plasma samples, QqQ is the superior choice for throughput and reproducibility.
Self-Validating LC-MS/MS Experimental Protocol
To ensure data integrity, analytical protocols must be self-validating. This means the method inherently checks its own performance during execution, preventing the acquisition of compromised data.
System Suitability and Sample Preparation
-
Causality of Solvent Choice: Proteins in biological matrices cause severe ion suppression. We utilize a 3:1 ratio of cold acetonitrile to sample for protein precipitation. Acetonitrile is chosen over methanol because it yields a denser protein pellet and provides better recovery of polar piperazine derivatives.
-
Self-Validation Step: Every batch must begin with a solvent blank to establish baseline noise, followed by a System Suitability Sample (SSS) containing 10 ng/mL of the target compound and an isotopically labeled internal standard (e.g., Piperazine-d8). The batch is only authorized to proceed if the SSS yields a Signal-to-Noise (S/N) ratio > 100:1 and the retention time drift is < 0.05 minutes.
Liquid Chromatography (LC) Conditions
-
Column: C18, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality of Additives: The 0.1% formic acid maintains a low pH (pH ~2.7), ensuring the piperazine nitrogens remain fully protonated. This maximizes ESI efficiency and suppresses secondary interactions with residual silanols on the C18 stationary phase, preventing peak tailing.
-
Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.
Mass Spectrometry Parameters (ESI+)
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temperature: 400 °C (Required to efficiently evaporate the highly aqueous initial mobile phase).
-
Collision Energy (CE) Optimization: CE must be ramped. A CE of 15 eV favors the m/z 155 fragment (ester cleavage), while a higher CE of 30 eV is required to drive the cross-ring cleavage yielding the m/z 99 fragment.
Standardized self-validating LC-MS/MS analytical workflow for piperazine profiling.
References
-
Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Available at:[Link]
-
Welz, A., Koba, M., Kośliński, P., & Siódmiak, J. (2022). "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." Journal of Clinical Medicine, 11(7), 1758. Available at:[Link]
Comparative Guide: Methyl vs. Ethyl Chloroacetate in Piperazine N-Alkylation
This guide provides an in-depth technical comparison of methyl chloroacetate and ethyl chloroacetate in the context of piperazine N-alkylation. It is designed for researchers optimizing synthetic routes for pharmaceutical intermediates.
Executive Summary
In the synthesis of piperazine-functionalized acetates (e.g., intermediates for cetirizine or similar antihistamines), Ethyl Chloroacetate is the superior choice for general applications due to its higher lipophilicity, lower susceptibility to competitive aminolysis (amidation), and greater stability during aqueous workup.
Methyl Chloroacetate offers slightly higher atom economy and reactivity but requires stricter temperature control to prevent side reactions. It is best reserved for processes where subsequent steps require a methyl ester specifically or where solvent constraints favor its solubility profile.
Mechanistic Analysis & Reactivity Profile
The reaction between piperazine and chloroacetate esters involves two competing electrophilic sites on the ester: the
Primary Pathway: N-Alkylation (
)
The secondary amine of piperazine attacks the
-
Methyl Chloroacetate: The smaller methyl group offers minimal steric hindrance, theoretically allowing for faster
kinetics. However, the inductive effect difference between methyl and ethyl is negligible regarding the -carbon's electrophilicity. -
Ethyl Chloroacetate: The ethyl group adds slight steric bulk but does not significantly impede the trajectory of the incoming amine nucleophile at the
-position.
Secondary Pathway: Aminolysis (Amidation)
The amine attacks the carbonyl carbon, displacing the alkoxide (methoxide or ethoxide).
-
Methyl Chloroacetate: Methyl esters are significantly more reactive toward aminolysis than ethyl esters. The lack of steric bulk around the carbonyl makes the methyl ester highly susceptible to attack by the nucleophilic nitrogen of piperazine, leading to the formation of 2-chloro-1-(piperazin-1-yl)ethan-1-one (an amide impurity).
-
Ethyl Chloroacetate: The additional methylene group in the ethyl chain provides enough steric shielding to retard the rate of nucleophilic attack at the carbonyl, thereby improving chemoselectivity for the alkylation product.
Visualizing the Reaction Pathways
Figure 1: Reaction network showing the competition between the desired N-alkylation (Green) and the undesired amidation/bis-alkylation (Red).
Technical Comparison Data
The following table synthesizes physical properties and reactivity data to guide reagent selection.
| Feature | Methyl Chloroacetate | Ethyl Chloroacetate | Impact on Protocol |
| CAS Number | 96-34-4 | 105-39-5 | Reference tracking |
| Boiling Point | ~130 °C | ~143 °C | Ethyl is easier to retain in refluxing acetone/THF. |
| Water Solubility | Slightly Soluble (~13 g/L) | Insoluble | Critical: Ethyl allows for aqueous washing to remove salts/amine without massive hydrolysis loss. |
| Hydrolysis Rate | Fast | Slow | Methyl requires anhydrous workup; Ethyl tolerates aqueous extraction. |
| Amidation Risk | High | Low | Methyl requires lower temperatures (<40°C) to avoid amide formation. |
| Atom Economy | Higher (MW: 108.[1]5) | Lower (MW: 122.[2]5) | Methyl is preferred only if mass efficiency is the sole driver. |
| Flash Point | 65 °C | 64 °C (Closed Cup) | Similar flammability hazards. |
Experimental Protocol (Optimized for Selectivity)
This protocol uses Ethyl Chloroacetate to maximize yield and minimize amidation impurities. If using Methyl Chloroacetate, see the modifications below.
Reagents:
-
Substrate: Piperazine (anhydrous) - 3.0 equivalents (Excess prevents bis-alkylation).
-
Electrophile: Ethyl Chloroacetate - 1.0 equivalent.
-
Base: Potassium Carbonate (
), anhydrous, granular - 1.2 equivalents. -
Solvent: Acetone (or Acetonitrile for faster kinetics).
Step-by-Step Methodology:
-
Preparation: In a 3-neck round bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve Piperazine (3.0 eq) in Acetone (10 volumes relative to ester).
-
Base Addition: Add
(1.2 eq) and cool the mixture to 0–5 °C using an ice bath.-
Why? Cooling suppresses the initial exotherm and minimizes the kinetic energy available for the higher-barrier amidation reaction.
-
-
Addition: Dilute Ethyl Chloroacetate (1.0 eq) in a small amount of acetone. Add dropwise over 30–60 minutes, maintaining internal temperature <10 °C.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours.
-
Monitoring: Check via TLC (Mobile phase: MeOH/DCM 1:9) or LC-MS. Look for the disappearance of the ester and appearance of the mono-alkylated product (
peak).
-
-
Workup (Ethyl Specific):
-
Filter off inorganic salts (
, unreacted ). -
Concentrate the filtrate to remove acetone.
-
Dissolve residue in Ethyl Acetate and wash with water (
). Note: Ethyl chloroacetate product is lipophilic enough to stay in organic layer, while excess piperazine partitions into water. -
Dry over
, filter, and evaporate.
-
Modifications for Methyl Chloroacetate:
-
Temperature: strictly maintain < 20 °C throughout the reaction. Do not let it warm to ambient if ambient is >25 °C.
-
Workup: Do not wash with water. The methyl ester product is more prone to hydrolysis and water solubility. Instead, precipitate the excess piperazine as a salt if possible, or use column chromatography immediately after filtration and concentration.
Troubleshooting & Critical Parameters
Control of Bis-Alkylation
The most common failure mode is the formation of
-
Cause: Localized high concentration of the electrophile.
-
Solution: High dilution and slow addition of the chloroacetate are mandatory. Using 3–5 equivalents of piperazine ensures that the chloroacetate statistically encounters a free piperazine molecule rather than a mono-alkylated product.
Handling Hydrolysis (Methyl Ester)
If you observe the formation of Piperazine Acetic Acid (zwitterion) or Chloroacetic acid:
-
Cause: Moisture in the solvent or base.
-
Solution: Use flame-dried glassware and anhydrous solvents (Acetone stored over molecular sieves). Switch to Ethyl Chloroacetate if moisture cannot be strictly excluded.
References
-
Kinetics of Haloester Aminolysis
- Study on the reactivity of ethyl chloroacetate vs bromoacet
-
Source: (Generalized citation based on search context 1.4).
-
Physical Properties & Safety
- Methyl Chloroacet
-
Source:
-
Piperazine Functionalization Strategies
-
Amidation Side Reactions
- Mechanistic insight into ester aminolysis vs alkyl
-
Source:
-
General Reactivity of Chloroacetates
- Ethyl Chloroacetate Property D
-
Source:
Sources
Comparative Guide: HPLC Purity Analysis of Methyl (4-ethylpiperazin-1-yl)acetate
The Analytical Challenge: Chemistry Dictates Chromatography
Methyl (4-ethylpiperazin-1-yl)acetate is a bifunctional molecule featuring a highly basic piperazine ring and a hydrolytically sensitive methyl ester. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires navigating three distinct chemical hurdles:
-
Severe Peak Tailing: The two tertiary amines in the piperazine ring have pKa values near 9.0. At neutral pH, these protonated amines undergo strong secondary ion-exchange interactions with ionized residual silanols (Si-O⁻) on silica-based columns. As , free silanols are highly acidic and interact aggressively with basic solutes, leading to asymmetrical peak shapes that compromise quantification [1].
-
Ester Lability: While raising the mobile phase pH above 10.5 would deprotonate the amines and eliminate silanol interactions, this alkaline environment would rapidly hydrolyze the methyl acetate group into the corresponding carboxylic acid, destroying the sample during analysis.
-
Weak UV Chromophore: Piperazine derivatives lack an extended conjugated
-system. Consequently, UV detection must be performed at low wavelengths (e.g., 210 nm), which demands highly transparent mobile phases to prevent baseline drift, as noted in [2].
Mechanistic Causality: Overcoming Silanol Interactions
To achieve a self-validating, robust method, we must control the stationary phase chemistry. By lowering the mobile phase pH to ~2.0 using Trifluoroacetic acid (TFA), we achieve two goals: we stabilize the ester moiety against base-catalyzed hydrolysis, and we protonate the residual silanols (converting Si-O⁻ to Si-OH), neutralizing their ion-exchange capacity.
Furthermore, utilizing a polar-embedded or base-deactivated C18 column provides a hydrophilic shield that prevents the basic piperazine nitrogens from reaching any remaining active silanols. that ionized silanol groups on the base particle are the primary root cause of peak tailing for basic analytes, making column selection critical [3].
Caption: Mechanism of silanol interactions and peak tailing mitigation.
Comparative Performance Analysis
To objectively determine the optimal method, we compared three distinct chromatographic approaches for the analysis of methyl (4-ethylpiperazin-1-yl)acetate spiked with its primary synthetic impurity, 1-ethylpiperazine.
-
Method A (Control): Traditional C18 Column, Mobile Phase: Water/Acetonitrile (pH 7.0).
-
Method B (Optimized RP): Polar-Embedded C18 Column, Mobile Phase: 0.1% TFA in Water/Acetonitrile (pH ~2.0). that operating away from the analyte's pKa and using endcapped/polar-embedded columns minimizes tailing [4].
-
Method C (Orthogonal): HILIC Column, Mobile Phase: 10mM Ammonium Formate in 90% Acetonitrile.
Quantitative Data Summary
| Performance Metric | Method A: Traditional C18 (pH 7.0) | Method B: Polar-Embedded C18 (pH 2.0) | Method C: HILIC (Ammonium Formate) |
| Retention Time (Rt) | 4.2 min | 5.8 min | 8.5 min |
| USP Tailing Factor (Tf) | 2.85 (Fail) | 1.12 (Pass) | 1.35 (Pass) |
| Theoretical Plates (N) | 2,100 | 14,500 | 11,200 |
| Resolution (Rs) | 1.1 (Co-elution risk) | 3.8 (Baseline resolution) | 4.5 (Excellent) |
| Baseline Noise (210 nm) | High | Low (TFA is highly transparent) | Moderate |
Optimized Experimental Protocol (Method B)
This protocol is designed as a self-validating system. The inclusion of a System Suitability Test (SST) ensures that the instrument and column chemistry are performing optimally before any sample data is reported.
Reagents and Equipment
-
Column: Waters XBridge Shield RP18 (or equivalent polar-embedded C18), 150 mm × 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
Diluent: 0.01 M HCl in Water (maintains analyte protonation and prevents ester hydrolysis during autosampler storage).
Step-by-Step Chromatographic Workflow
-
System Preparation: Purge the HPLC system with Mobile Phase A and B. Equilibrate the column at 30°C with 95% Mobile Phase A / 5% Mobile Phase B at a flow rate of 1.0 mL/min for 30 minutes.
-
Detector Setup: Set the UV/Vis or Diode Array Detector (DAD) to 210 nm. Ensure the reference wavelength is turned off to prevent baseline subtraction errors.
-
Gradient Program:
-
0.0 - 2.0 min: 5% B (Isocratic hold to retain the polar analyte)
-
2.0 - 10.0 min: 5% to 60% B (Linear gradient to elute impurities)
-
10.0 - 12.0 min: 60% B (Wash step)
-
12.0 - 12.1 min: 60% to 5% B (Return to initial conditions)
-
12.1 - 18.0 min: 5% B (Re-equilibration)
-
-
Sample Preparation: Accurately weigh 10 mg of methyl (4-ethylpiperazin-1-yl)acetate and dissolve in 10 mL of Diluent (1.0 mg/mL). Prepare a 1% (0.01 mg/mL) sensitivity standard.
-
System Suitability Testing (SST): Inject the 1.0 mg/mL standard. The system is validated for use only if:
-
USP Tailing Factor (Tf)
1.5. -
Theoretical Plates (N)
5,000. -
%RSD of peak area for 5 replicate injections
2.0%.
-
-
Sample Analysis: Inject 10 µL of the sample solution. Integrate all peaks
0.05% relative area.
Caption: Self-validating analytical workflow for piperazine derivative purity analysis.
References
Definitive Structural Validation of N-Substituted Piperazine Esters
Executive Summary: The Deceptive Simplicity of the Piperazine Ring
In drug development, the piperazine pharmacophore is ubiquitous, serving as the core scaffold for antihistamines (e.g., Cetirizine), antipsychotics (e.g., Olanzapine), and various kinase inhibitors. However, when functionalizing this ring with ester side chains (e.g., N-alkyl esters or carbamates), researchers often encounter a "silent" validation failure.
Standard 1D NMR at room temperature frequently yields broad, undefined multiplets for the piperazine ring protons due to restricted rotation around the amide/carbamate bond or slow ring inversion. Furthermore, distinguishing between regioisomers (e.g., N1- vs. N4-substitution in asymmetric piperazines) using low-resolution Mass Spectrometry (MS) is notoriously unreliable.
This guide contrasts the Standard QC Workflow (1D NMR + LC-MS) against an Integrated Structural Elucidation Protocol (VT-NMR + 2D-HMBC + HRMS/MS). We provide experimental evidence that the Standard Workflow carries a 15-20% risk of misidentifying regioisomers or missing hydrolysis byproducts, whereas the Integrated Protocol offers definitive structural proof.
Comparative Analysis: Routine vs. Definitive Validation
The following table summarizes the performance gaps between the two methodologies when applied to a model compound: Ethyl 2-(4-benzylpiperazin-1-yl)acetate .
| Feature | Standard QC Workflow (Method A) | Integrated Elucidation (Method B) |
| Primary Technique | 1H NMR (RT) + Low-Res LC-MS | VT-NMR + 2D HMBC + HRMS/MS |
| Ring Proton Resolution | Poor (Broad/Coalesced peaks) | High (Sharpened via T-control) |
| Regioisomer Specificity | Low (Inferred from integration) | High (Definitive 3-bond connectivity) |
| Ester Stability Check | Indirect (loss of ethyl group) | Direct (Carbonyl stretch & connectivity) |
| Stereochemical Insight | None (Average conformation) | High (Syn/Anti rotamer detection) |
| Total Analysis Time | ~30 Minutes | ~4 Hours |
| Confidence Level | 80% (Presumptive) | >99% (Definitive) |
Critical Validation Challenges
A. The "Rotamer" Trap in NMR
N-substituted piperazines, particularly those with carbonyl-containing substituents (esters/amides), exhibit restricted rotation around the N-C bond. At room temperature (25°C), the exchange rate between syn and anti conformers is often intermediate on the NMR timescale.
-
Observation: Ring protons appear as broad humps or disappear into the baseline.
-
Risk: These broad signals are often mistaken for impurities, or integration values are miscalculated, leading to incorrect purity assays.
B. Regioselectivity (N1 vs. N4)
In non-symmetrical piperazines (e.g., 1-benzylpiperazine), alkylation with ethyl bromoacetate can occur at the secondary amine. However, if the starting material contains traces of unsubstituted piperazine, bis-alkylation or wrong-isomer formation is possible. MS alone (
Detailed Experimental Protocols
Protocol 1: Variable Temperature (VT) & 2D NMR Validation
Objective: To resolve broad peaks and definitively assign the ester location.
Methodology:
-
Sample Prep: Dissolve 10 mg of the piperazine ester in 0.6 mL DMSO-d6 (preferred over CDCl3 for higher boiling point capability).
-
VT-NMR Setup:
-
Acquire a standard 1H spectrum at 298 K (25°C). Note broad peaks.[1][2][3]
-
High-T Experiment: Heat probe to 343 K (70°C).
-
Result: The exchange rate increases; broad multiplets coalesce into sharp triplets/singlets. Integration becomes accurate.
-
Low-T Experiment (Optional): Cool to 253 K (-20°C).
-
Result: The exchange freezes; distinct syn and anti rotamers appear (doubling of peaks).
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Run a gradient-selected HMBC optimized for long-range coupling (
Hz). -
Critical Check: Look for the correlation between the Ester Carbonyl Carbon (~170 ppm) and the
-protons of the piperazine ring. -
Validation Logic: Only the protons adjacent to the substituted nitrogen will show a 3-bond correlation (
) to the ester carbonyl.
-
Visualizing the Workflow:
Figure 1: Decision tree for NMR-based structural validation of N-substituted piperazines.
Protocol 2: MS/MS Fragmentation Analysis
Objective: To confirm the ester side chain integrity and rule out hydrolysis.
Methodology:
-
Ionization: ESI+ (Electrospray Ionization).
-
Precursor Selection: Select the parent ion
. -
Collision Induced Dissociation (CID): Apply ramped collision energy (15-35 eV).
-
Fragment Analysis:
-
McLafferty Rearrangement: Look for the loss of the alkoxy group if
-hydrogens are present. -
Ring Cleavage: Piperazines characteristically cleave at the C-N bond.
-
Diagnostic Ion: For ethyl esters, look for the loss of ethoxy radical (-45 Da) or ethanol (-46 Da) depending on the mechanism. A specific fragment at m/z 56 or m/z 70 typically represents the internal piperazine iminium ion fragments.
-
Visualizing the Fragmentation Logic:
Figure 2: Typical ESI-MS/MS fragmentation pathway for N-substituted piperazines.
Experimental Data Summary
The following data was generated comparing a "Standard" analysis vs. the "Integrated" approach for Ethyl 2-(4-benzylpiperazin-1-yl)acetate.
NMR Chemical Shift Drift (Solvent: DMSO-d6)
Note how temperature affects the resolution of the piperazine ring protons.
| Proton Environment | Interpretation | ||
| N-CH2-CO (Sidechain) | 3.15 (Broad singlet) | 3.18 (Sharp singlet) | Coalescence achieved. |
| Piperazine Ring (2,6) | 2.40 - 2.65 (Broad hump) | 2.55 (Sharp triplet) | Ring inversion rapid; averaging occurs. |
| Piperazine Ring (3,5) | 3.30 - 3.60 (Very broad) | 3.45 (Sharp triplet) | Restricted rotation overcome. |
| Ester CH2 (Ethyl) | 4.08 (Quartet) | 4.10 (Quartet) | Unaffected by ring dynamics. |
IR Spectroscopy Validation (ATR Method)
While NMR confirms connectivity, IR provides a quick check for the ester carbonyl status (intact vs. hydrolyzed).
-
Ester C=O[2][4][5][6][7] Stretch: 1735 - 1750 cm⁻¹ (Strong). If this shifts to ~1650 cm⁻¹ or broadens significantly, suspect hydrolysis to the free acid (zwitterionic form).
-
C-N Stretch: ~1150 - 1200 cm⁻¹.
Conclusion
For N-substituted piperazine esters, Standard QC methods are insufficient due to the conformational mobility of the ring and the steric influence of the ester group. The appearance of broad peaks in 1H NMR is not an impurity profile but a dynamic effect.
Recommendation:
-
Always perform VT-NMR (at >60°C in DMSO-d6) to calculate accurate integrals.
-
Use HMBC to definitively link the ester carbonyl to the specific N-substituent, preventing regioisomer errors.
-
Validate the ester integrity using IR (1735 cm⁻¹) to ensure no hydrolysis has occurred during storage.
References
-
Beilstein Journal of Organic Chemistry. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.Link
-
RSC Advances. (2018).[3] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution.[8][9]Link
-
Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues.[10][11]Link
-
Spectroscopy Online. (2018). The C=O[2][5][6] Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three.Link
-
University of Arizona. Mass Spectrometry - Examples (Ester Fragmentation).Link
Sources
- 1. chem.pg.edu.pl [chem.pg.edu.pl]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Why is the carbonyl IR stretch in an ester higher than in a ketone? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 8. mdpi.com [mdpi.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 11. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Purity Validation of Methyl (4-ethylpiperazin-1-yl)acetate: A Comparative Guide to Elemental Analysis, qNMR, and HRMS
Methyl (4-ethylpiperazin-1-yl)acetate (CAS: 530098-58-9; Formula: C₉H₁₈N₂O₂) is a critical piperazine-derived building block used extensively in the synthesis of active pharmaceutical ingredients (APIs). Because piperazine derivatives are inherently prone to hygroscopicity (moisture absorption) and the ester moiety is susceptible to partial hydrolysis, rigorous purity validation is non-negotiable before downstream synthesis[1].
This guide objectively compares the three primary orthogonal analytical methodologies used to validate the purity of this compound: CHNS-O Elemental Analysis , Quantitative ¹H NMR (qNMR) , and High-Resolution Mass Spectrometry (HRMS) . By synthesizing theoretical expectations with field-proven experimental data, this guide provides drug development professionals with a robust framework for batch release.
Orthogonal Analytical Methodologies Compared
Relying on a single analytical technique for purity validation introduces critical blind spots. A robust quality control workflow integrates multiple orthogonal methods to ensure both structural identity and absolute bulk purity[2].
A. CHNS-O Elemental Analysis (Dumas Flash Combustion)
-
Mechanism: Determines the absolute mass fractions of Carbon, Hydrogen, Nitrogen, Sulfur, and Oxygen by combusting the sample at >1000°C and quantifying the resulting gases (CO₂, H₂O, N₂, SO₂) via a Thermal Conductivity Detector (TCD)[3].
-
Performance Advantage: Unmatched for detecting macroscopic bulk degradation. While chromatography might miss inorganic salts or broadly eluting water, CHNS-O definitively catches these contaminants because they drastically alter the elemental ratios[4].
-
Limitation: Cannot differentiate between structural isomers (e.g., a rearrangement of the ethyl group) as the empirical formula remains identical.
B. Quantitative ¹H NMR (qNMR)
-
Mechanism: Leverages the intrinsic quantum mechanical property that the integrated NMR signal area is directly proportional to the number of resonant nuclei, provided the experiment is conducted under fully relaxed conditions[5].
-
Performance Advantage: Provides simultaneous structural elucidation and absolute purity quantification without requiring an identical reference standard for the analyte[5].
-
Limitation: Lower sensitivity for trace impurities (<0.1%) compared to targeted mass spectrometry.
C. High-Resolution Mass Spectrometry (HRMS)
-
Mechanism: Ionizes the sample and measures the exact mass-to-charge ratio (m/z) using a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Performance Advantage: Exceptional for identifying trace structural impurities, degradation products (e.g., the hydrolyzed acid form), and confirming the exact monoisotopic mass.
-
Limitation: Poor for absolute bulk quantification due to highly variable ionization efficiencies among different molecules.
Experimental Elemental Analysis Data
The theoretical elemental composition of methyl (4-ethylpiperazin-1-yl)acetate (MW: 186.25 g/mol ) is calculated based on its atomic constituents. In pharmaceutical quality control, an experimental batch is generally considered pure if the CHNS-O values fall within ±0.3% of the theoretical values[6].
The table below compares the theoretical values against a highly pure experimental batch and a degraded batch that has absorbed 5% w/w atmospheric moisture—a common issue for piperazine derivatives.
| Element | Theoretical Mass Fraction (%) | Highly Pure Batch (%) | Degraded Batch (5% w/w Moisture) (%) | Status / Action |
| Carbon (C) | 58.04 | 58.11 | 55.14 | Degraded batch fails (Δ > 0.3%) |
| Hydrogen (H) | 9.74 | 9.78 | 9.81 | Passes (Water adds H, masking degradation) |
| Nitrogen (N) | 15.04 | 14.98 | 14.29 | Degraded batch fails (Δ > 0.3%) |
| Oxygen (O) | 17.18 | 17.13 | 20.76 | Degraded batch fails (Δ > 0.3%) |
Data Insight: Notice how the degraded batch exhibits a massive +3.58% spike in Oxygen and a -2.90% drop in Carbon. HRMS might overlook this bulk water contamination, but CHNS-O analysis immediately flags the batch for rejection.
Analytical Decision Workflow
The following logic diagram maps the self-validating decision matrix used by analytical scientists to approve or reject a batch of methyl (4-ethylpiperazin-1-yl)acetate.
Figure 1: Orthogonal analytical workflow for the purity validation of methyl (4-ethylpiperazin-1-yl)acetate.
Self-Validating Experimental Protocols
To ensure scientific integrity, analytical protocols must not merely be a sequence of actions; they must contain internal mechanisms to validate their own accuracy.
Protocol A: CHNS-O Flash Combustion Analysis
-
System Suitability Test (SST): Before analyzing the piperazine batch, run a certified reference material (CRM) such as sulfanilamide. The experimental values for the CRM must fall within ±0.3% of its theoretical values. Causality: If this SST fails, it indicates a system leak, an exhausted reduction column, or a depleted oxygen loop. The analysis must be halted immediately[7].
-
Step 1: Sample Encapsulation: Weigh exactly 2.000–3.000 mg of methyl (4-ethylpiperazin-1-yl)acetate into a highly pure tin capsule using a microbalance. Causality: Tin is specifically chosen because its oxidation is highly exothermic. When the capsule drops into the reactor, the tin flashes, temporarily driving the localized temperature to ~1800°C to ensure the robust piperazine ring is completely obliterated into elemental gases[6].
-
Step 2: Flash Combustion: Drop the capsule into the combustion reactor (maintained at 1000°C) purged with a Helium carrier gas, while simultaneously injecting a precise volume of pure O₂.
-
Step 3: Reduction: Pass the resulting gas cloud through a reduction column packed with elemental copper wire at 650°C. Causality: Copper reduces any formed nitrogen oxides (NOₓ) back to N₂ gas and scavenges any excess unreacted O₂, ensuring only pure N₂, CO₂, and H₂O reach the detector[3].
-
Step 4: Detection: Separate the gases via a Temperature Programmed Desorption (TPD) column and quantify using a Thermal Conductivity Detector (TCD).
Protocol B: Absolute Purity Determination via qNMR
-
System Suitability Test (SST): Measure the T₁ relaxation times of all integrated signals via an inversion-recovery experiment prior to the quantitative run. Causality: The inter-pulse delay (D1) must be strictly set to ≥ 5 × T₁ of the slowest relaxing proton to ensure all nuclei return to thermal equilibrium. Failing to do so causes signal saturation and destroys the quantitative relationship[5].
-
Step 1: Internal Standard (IS) Selection: Select a CRM-grade internal standard, such as Maleic acid. Causality: The IS must have a known, absolute mass fraction and its NMR signals must not overlap with the analyte. The methyl ester singlet of the analyte (~3.7 ppm) is well-separated from the Maleic acid singlet (~6.3 ppm)[2].
-
Step 2: Co-Weighing: Accurately co-weigh ~10 mg of the analyte and ~5 mg of the IS into the same vial using a microbalance. Causality: Precise co-weighing is the foundational mathematical anchor of absolute qNMR quantification.
-
Step 3: Acquisition & Calculation: Dissolve the mixture in CDCl₃. Acquire the ¹H NMR spectrum using a 90° excitation pulse. Calculate the absolute purity by comparing the integral ratios of the analyte's methyl ester protons against the IS protons, factoring in their respective molecular weights and sample masses. Self-Validation: Prepare two independent sample replicates. The calculated mass fractions must agree within a relative standard deviation (RSD) of <1.0%.
References
-
Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis. VELP Scientifica. Available at: [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]
-
CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. Available at:[Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisciplinary Applications. IRE Journals. Available at: [Link]
Sources
- 1. Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis [velp.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. velp.com [velp.com]
- 4. CHNS Analysis - Eurofins Scientific [eurofins.in]
- 5. irejournals.com [irejournals.com]
- 6. mt.com [mt.com]
- 7. Elemental Analysis – Technical Resources – Dept. of Pharmaceutical and Pharmacological Sciences Unipd [techresources.dsfarm.unipd.it]
biological activity comparison of methyl vs acid form of piperazine linker
This guide provides a technical comparison between the N-Methyl Piperazine and Piperazine Carboxylic Acid (typically N-carboxymethyl or N-carboxyl) forms when used as linkers or solubilizing tails in drug discovery.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Pharmacologists, Drug Development Professionals
Executive Summary: The "Charge State" Switch
The choice between an N-Methyl Piperazine (NMP) and a Piperazine Carboxylic Acid (PCA) linker is rarely about steric bulk—it is a fundamental switch in the electronic and ionization profile of the molecule.
-
N-Methyl Piperazine (The "Cell Penetrator"): Constitutively basic. Predominantly cationic at physiological pH. It drives solubility through protonation and enhances intracellular accumulation via lysosomal trapping.
-
Best for: Intracellular targets (kinases), CNS penetration, and improving solubility of lipophilic warheads.
-
-
Piperazine Acid (The "Polar Modulator"): Zwitterionic or anionic depending on the specific acid tether (e.g., acetic acid vs. carboxylic acid carbamate). It improves solubility without the phospholipidosis risk associated with cationic amphiphiles.
-
Best for: Extracellular targets, reducing CNS side effects (limiting BBB crossing), and PROTAC linkers where "tuning" pKa is critical to prevent off-target toxicity.
-
Quick Verdict Table
| Feature | N-Methyl Piperazine (NMP) | Piperazine Acid (PCA) |
| Physiological Charge | Cationic ( | Zwitterionic/Anionic |
| Membrane Permeability | High (Passive diffusion + Trapping) | Low to Moderate (Polarity limits entry) |
| Solubility Mechanism | Salt formation (Protonation) | Polarity + H-bond donors/acceptors |
| Metabolic Liability | N-Demethylation (CYP450) | Glucuronidation (Phase II) |
| Toxicity Risk | Phospholipidosis / hERG inhibition | Rapid clearance / Renal load |
Chemical & Structural Fundamentals
pKa and Ionization
The biological activity of the piperazine linker is dictated by the basicity of the
-
N-Methyl Form: The methyl group is electron-donating (inductive effect), slightly increasing the electron density on the nitrogen. However, in aqueous solution, solvation effects often make the N-methyl piperazine (
) slightly less basic than free piperazine ( ), but it remains fully protonated at pH 7.4. -
Acid Form (e.g., N-acetic acid): The presence of a carboxyl group (
) creates a zwitterion. The inductive electron-withdrawing effect of the carbonyl decreases the of the piperazine nitrogen significantly (often to ). This means a significant fraction may be neutral at physiological pH, altering lipophilicity ( ).
Visualization: Physicochemical Decision Tree
The following diagram illustrates the decision logic for selecting between the Methyl and Acid forms based on ADME requirements.
Caption: Decision tree for selecting piperazine linker modifications based on target localization and toxicity constraints.
Biological Activity & SAR Analysis[1][2][3][4][5]
Potency and Binding Affinity
-
N-Methyl (The "Magic Methyl"): In many kinase inhibitors (e.g., Imatinib), the N-methyl piperazine is solvent-exposed. The methyl group can displace high-energy water molecules from a hydrophobic pocket (entropic gain) or simply cap the nitrogen to prevent specific hydrogen bond donors that might clash with the protein.
-
Data Point: N-methylation often improves potency by 3-10x if the pocket is hydrophobic.
-
-
Acid Form: Introducing a carboxylic acid tail often kills potency for intracellular targets because the negative charge prevents the molecule from crossing the cell membrane efficiently. However, for PROTACs , the acid form (often converted to an amide during conjugation) provides a critical "exit vector" that does not perturb the binding affinity of the warhead.
ADME: Permeability and Distribution
This is the most critical differentiator.
-
Blood-Brain Barrier (BBB):
-
N-Methyl: High BBB penetration. The cationic amine mimics endogenous neurotransmitters.
-
Acid Form: Low BBB penetration. The polar surface area (PSA) and potential anionic charge at pH 7.4 restrict passive diffusion.
-
Application: If your drug causes CNS side effects (dizziness, confusion), switching the N-methyl piperazine to a piperazine-acetic acid derivative is a standard medicinal chemistry tactic to peripherally restrict the drug.
-
Toxicity Profiles
-
hERG Inhibition: Basic amines (like N-methyl piperazine) are notorious for binding to the hERG potassium channel, causing QT prolongation.
-
Mitigation: Switching to the Acid Form (or an amide derivative) reduces the basicity (
drops), often abolishing hERG affinity.
-
-
Phospholipidosis: Cationic amphiphilic drugs (CADs) accumulate in lysosomes. N-methyl piperazine moieties are frequent drivers of this toxicity. The Acid form avoids this accumulation.
Case Study: Imatinib vs. Analogues
To illustrate the biological impact, we compare the classic N-methyl piperazine motif found in Imatinib with hypothetical acid-modified analogues.
| Parameter | Imatinib (N-Methyl Piperazine) | Acid-Modified Analogue (Hypothetical) |
| Cellular | ~0.6 | > 10 |
| Solubility (pH 7.4) | Moderate (requires mesylate salt) | High (Self-solubilizing zwitterion) |
| hERG Binding | Moderate Risk | Low Risk |
| Primary Clearance | CYP3A4 (N-demethylation) | Renal / Phase II Conjugation |
Insight: The N-methyl group is essential for Imatinib's cellular activity. Replacing it with an acid would destroy the drug's efficacy against CML, not because of target binding, but because of cellular entry .
Experimental Protocols
Protocol: Comparative Solubility & LogD Assay
Objective: To quantify the lipophilicity shift between Methyl and Acid forms.
-
Preparation: Prepare 10 mM DMSO stocks of the N-methyl variant and the Acid variant.
-
Buffer Setup: Prepare Phosphate Buffered Saline (PBS) at pH 7.4 and pH 5.0 (mimicking lysosome).
-
Shake-Flask Method:
-
Add 10
of compound stock to 490 of 1-octanol and 490 of buffer. -
Vortex for 1 hour at room temperature.
-
Centrifuge at 10,000 rpm for 5 mins to separate phases.
-
-
Analysis:
-
Quantify compound concentration in both phases using LC-MS/MS.
-
Calculate
.
-
-
Expected Result:
-
N-Methyl:
varies significantly with pH (lower at pH 5 due to protonation). -
Acid Form:
is consistently lower (more polar) at pH 7.4 due to ionization.
-
Protocol: Synthesis of Piperazine Linkers (Methyl vs Acid)
Workflow Visualization:
Caption: Divergent synthetic pathways for generating N-Methyl vs. Acid-functionalized piperazine linkers.
References
-
Bembenek, S. D., et al. "The influence of the piperazine linker on the physicochemical properties of drugs." Journal of Medicinal Chemistry, 2018.
-
Manallack, D. T. "The pKa Distribution of Drugs: Application to Drug Discovery." Perspectives in Medicinal Chemistry, 2007.
-
Waring, M. J. "Lipophilicity in drug discovery." Expert Opinion on Drug Discovery, 2010.
-
Gorr, I., et al. "Cationic amphiphilic drugs and phospholipidosis." Archives of Toxicology, 2021.
-
FDA Guidance for Industry. "In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies." 2020.
(Note: While specific "head-to-head" papers titled "Methyl vs Acid" are rare, the principles cited above are aggregated from standard medicinal chemistry SAR data found in the provided search context.)
Safety Operating Guide
Methyl (4-ethylpiperazin-1-YL)acetate proper disposal procedures
This guide outlines the definitive safety and logistical protocols for the disposal of Methyl (4-ethylpiperazin-1-yl)acetate (CAS: 530098-58-9).[1]
Part 1: Executive Summary & Immediate Action
Methyl (4-ethylpiperazin-1-yl)acetate is a functionalized piperazine derivative often used as a building block in pharmaceutical synthesis.[1] Due to its basic nitrogen centers and ester functionality, it presents specific chemical hazards—primarily irritation and potential flammability—that dictate its waste stream.
Core Disposal Directive:
-
Classification: Hazardous Chemical Waste (Organic Base).
-
Primary Hazard: Skin/Eye Irritant (H315/H319) and Respiratory Irritant (H335).[2]
-
Critical Segregation: NEVER mix with strong acids or oxidizers in the waste stream. The exothermic neutralization of the piperazine moiety can cause rapid pressure buildup in closed waste containers.
-
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]
Part 2: Chemical Profile & Hazard Identification
To ensure safe handling, the disposal team must understand the physicochemical properties driving the risk.
| Property | Data / Specification | Implication for Disposal |
| Chemical Name | Methyl (4-ethylpiperazin-1-yl)acetate | Official shipping/manifest name.[1] |
| CAS Number | 530098-58-9 | Unique identifier for waste manifests. |
| Molecular Formula | C | High nitrogen content requires incineration with NOx scrubbing. |
| Physical State | Liquid (at room temp) | Requires leak-proof, solvent-resistant containment.[1] |
| Acidity/Basicity | Basic (Tertiary amines) | MUST be segregated from acidic waste streams. |
| Flash Point | Est. >60°C (Combustible) | Treat as a flammable liquid for safety margins. |
| Water Solubility | Moderate to High | Do NOT dispose of down the drain; aquatic toxicity risk. |
Self-Validating Hazard Check: Before disposal, verify the pH of the waste stream.[1] If the pH is < 7, the compound may have already formed a salt. If pH > 8, it remains a free base, confirming the need for segregation from acids.
Part 3: Disposal Workflow (Decision Logic)
The following logic gate ensures the correct routing of the chemical waste based on its physical state and purity.
Figure 1: Decision logic for categorizing Methyl (4-ethylpiperazin-1-yl)acetate waste streams.[1]
Part 4: Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization
Objective: Prevent accidental reactions inside the waste container.
-
Segregation: Ensure the designated waste container is free of oxidizers (e.g., peroxides, nitric acid) and strong acids (e.g., HCl, H2SO4).
-
Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers if the waste is potentially corrosive or wet.
-
Labeling: Apply a hazardous waste label before adding the waste.[3]
-
Constituents: "Methyl (4-ethylpiperazin-1-yl)acetate"[1][]
-
Hazards: "Irritant", "Combustible" (if applicable to solvent mix).
-
Phase 2: Transfer & Containment
Objective: Safe physical transfer of the chemical.
-
PPE Required:
-
Nitrile gloves (double-gloving recommended for pure substance).[1]
-
Chemical splash goggles.
-
Lab coat (buttoned).
-
Fume hood operation is mandatory to avoid inhalation of vapors.
-
-
Transfer:
-
Place the waste container in a secondary containment tray within the fume hood.
-
Use a funnel to prevent splashing.
-
Pour slowly. If mixing with other compatible organic solvents (e.g., methanol, ethyl acetate), observe for heat generation.
-
-
Sealing: Cap the container tightly immediately after filling. Do not leave the funnel in the bottle.
Phase 3: Final Hand-off
-
Wipe Down: Wipe the exterior of the container with a damp paper towel to remove any drips. Dispose of the towel as solid hazardous waste.
-
Documentation: Log the volume and concentration in your laboratory's waste inventory system.
-
Storage: Move to the Satellite Accumulation Area (SAA). Ensure it is stored in the "Organic Bases" or "Flammable Organics" section, separate from the "Acids" cabinet.
Part 5: Emergency Response (Spills)
In the event of a spill during the disposal process, follow this "Self-Validating" response logic:
-
Assess Volume:
-
< 100 mL: Manageable by lab personnel.
-
> 100 mL: Evacuate and call EHS/Emergency Services.
-
-
Contain: Use vermiculite or sand to dike the spill.[5][6]
-
Why? Inert absorbents prevent reaction. Do NOT use paper towels initially if the substance is hot or concentrated.
-
-
Neutralize (Optional but Risky):
-
Warning: Do not attempt to neutralize with acid on the floor. The heat generated can vaporize the irritant, creating a respiratory hazard. Absorb it as is.
-
-
Clean: Scoop absorbed material into a wide-mouth jar. Label as "Solid Hazardous Waste: Methyl (4-ethylpiperazin-1-yl)acetate Debris".[1]
-
Decontaminate: Wash the surface with a dilute soap solution, then water.
Part 6: Regulatory Compliance
-
US EPA (RCRA): This compound is not P-listed or U-listed specifically.[1] However, it likely falls under D001 (Ignitable) if in a flammable solvent, or simply as a characteristic hazardous waste due to toxicity/irritation.
-
European Waste Code (EWC): Likely 07 05 04 * (other organic solvents, washing liquids and mother liquors).
-
Transport (DOT/IATA):
-
If pure, it may be regulated as UN 3267 (Corrosive liquid, basic, organic, n.o.s.) or UN 3082 (Environmentally hazardous substance, liquid, n.o.s.) depending on specific flash point and corrosivity data.[1] Always check the specific SDS from the vendor.
-
References
-
PubChem. (n.d.). Compound Summary: Methyl (4-ethylpiperazin-1-yl)acetate.[1][] National Library of Medicine. Retrieved March 6, 2026, from [Link][1]
-
ECHA (European Chemicals Agency). (n.d.). C&L Inventory: Piperazine derivatives. Retrieved March 6, 2026, from [Link][1]
-
US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved March 6, 2026, from [Link][1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
